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  • Product: 2-Piperidinone, 3-methyl-1-(phenylmethyl)-
  • CAS: 37672-46-1

Core Science & Biosynthesis

Foundational

2-Piperidinone, 3-methyl-1-(phenylmethyl)- CAS number 3768-43-2 derivatives

An In-Depth Technical Guide to the 2-Piperidinone Core: Synthesis, Characterization, and Therapeutic Potential of 3-methyl-1-(phenylmethyl)- Derivatives Abstract The 2-piperidinone scaffold, a six-membered δ-lactam ring,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the 2-Piperidinone Core: Synthesis, Characterization, and Therapeutic Potential of 3-methyl-1-(phenylmethyl)- Derivatives

Abstract

The 2-piperidinone scaffold, a six-membered δ-lactam ring, is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] This guide focuses on the specific derivative, 2-Piperidinone, 3-methyl-1-(phenylmethyl)- (CAS No. 3768-43-2), a compound whose direct research footprint is nascent. Recognizing this, we broaden our lens to its structural class—N-benzyl-3-methyl-2-piperidinones—to provide a comprehensive framework for researchers, scientists, and drug development professionals. By synthesizing data from analogous compounds, this whitepaper delivers field-proven insights into synthesis, analytical characterization, structure-activity relationships (SAR), and the untapped therapeutic potential of this chemical family. We provide detailed, actionable protocols and logical workflows to empower researchers to explore this promising chemical space.

The 2-Piperidinone Core: A Foundation for Drug Discovery

The piperidine ring system is one of the most prevalent heterocycles found in pharmaceutical agents.[1][2][3] Its oxidized form, the 2-piperidinone, serves as a crucial synthetic intermediate and a pharmacologically active core in its own right. The compound at the heart of our topic is 2-Piperidinone, 3-methyl-1-(phenylmethyl)- .

Table 1: Core Compound Identification and Properties

PropertyValueSource
Chemical Name 3-methyl-1-(phenylmethyl)-2-piperidinone-
CAS Number 3768-43-2[4]
Molecular Formula C₁₃H₁₇NO-
Molecular Weight 203.28 g/mol -
Synonyms N-Benzyl-3-methyl-2-piperidinone-
Physical Properties Melting Point: 64-65°C; Boiling Point: 254°C[5]

While dedicated studies on this specific molecule are limited, its structure—featuring an N-benzyl group for potential aromatic interactions and a chiral center at the 3-position—suggests a rich field for medicinal chemistry exploration. The insights that follow are derived from extensive analysis of closely related N-substituted 2-piperidinone derivatives, providing a robust and scientifically grounded guide to its potential.

Synthesis Strategies: Constructing the N-Benzyl-2-Piperidinone Scaffold

The synthesis of substituted 2-piperidinones can be approached through various classical and modern methodologies. The selection of a synthetic route depends on factors such as desired stereochemistry, functional group tolerance, and scalability.

Foundational Synthetic Approaches

Historically, methods like the Petrenko-Kritschenko piperidone synthesis, a multicomponent reaction, have been used for creating the core piperidone ring, which can be a precursor to 2-piperidinones.[6] Other strategies include ring expansion of pyrrolidines and tandem radical additions followed by lactamization.[1]

Asymmetric Synthesis via Chiral Auxiliaries

For precise stereochemical control at the C3 position, asymmetric synthesis is paramount. A highly relevant and effective method involves the use of a chiral auxiliary attached to the nitrogen, followed by diastereoselective alkylation.

Synthesis_Workflow cluster_synthesis Asymmetric Synthesis of N-Benzyl-3-Methyl-2-Piperidinone Analog Start δ-Valerolactam + Chiral Auxiliary (e.g., D-Phenylglycinol) Step1 Condensation to form N-substituted piperidin-2-one Start->Step1 Reaction Step2 Deprotonation with Strong Base (e.g., s-BuLi) to form Chiral Enolate Step1->Step2 Activation Step3 Diastereoselective Alkylation with Methyl Iodide Step2->Step3 C-C Bond Formation Step4 Chromatographic Separation of Diastereomers Step3->Step4 Purification End Final Product: (3S)- or (3R)-3-methyl-1-(chiral-aux)-piperidin-2-one Step4->End Isolation

Caption: Asymmetric synthesis workflow for 3-methyl-2-piperidinones.

This approach, detailed in the protocol section, allows for the synthesis of specific stereoisomers, which is critical as biological activity is often stereospecific.[7]

Modern Photocatalytic Methods

Recent advances in organic synthesis have introduced organophotocatalysis as a powerful tool. A visible-light-mediated [1+2+3] construction strategy allows for the synthesis of 2-piperidinones from simple alkenes and an ammonium salt, offering a novel and efficient route with broad functional group tolerance.[1]

Analytical Characterization Workflow

Rigorous structural confirmation and purity assessment are non-negotiable in drug development. A multi-technique approach is essential for the unambiguous characterization of 2-piperidinone derivatives.

Analytical_Workflow cluster_characterization Structural Elucidation & Purity Workflow Sample Synthesized Compound TLC TLC Analysis (Purity Check) Sample->TLC HPLC HPLC/UPLC (Purity & Quantification) Sample->HPLC FTIR FTIR Spectroscopy (Functional Groups) Sample->FTIR NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) TLC->NMR Proceed if single spot MS Mass Spectrometry (HRMS for Formula, MS/MS for Fragmentation) HPLC->MS Proceed if pure peak Final Confirmed Structure & Purity >95% NMR->Final Structure Confirmed MS->Final Mass Confirmed FTIR->NMR

Caption: Standard analytical workflow for piperidinone derivatives.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is expected to show characteristic signals for the benzyl protons, the piperidinone ring protons, and the C3-methyl group. ¹³C NMR will confirm the presence of the lactam carbonyl carbon (~170-175 ppm).

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. Fragmentation patterns in MS/MS can help elucidate the structure.

  • Chromatography : High-performance liquid chromatography (HPLC) is the gold standard for assessing purity. Gas chromatography-mass spectrometry (GC-MS) can also be used, often requiring a derivatization step to increase the volatility of the compound.[8]

Biological Potential and Therapeutic Applications

The true value of the 2-piperidinone scaffold lies in its diverse biological activities. Derivatives have shown promise across multiple therapeutic areas, making 2-Piperidinone, 3-methyl-1-(phenylmethyl)- a compelling starting point for screening and development.

Therapeutic_Targets cluster_apps Potential Therapeutic Areas Core 2-Piperidinone Core Oncology Oncology Anti-proliferative Activity Apoptosis Induction Topoisomerase Inhibition Core:f0->Oncology Neuro Neurodegeneration Aβ Aggregation Inhibition Anti-Neuroinflammation Cholinesterase Inhibition Core:f0->Neuro Infectious Infectious Disease Antifungal Activity Antibacterial Activity Antiviral Properties Core:f0->Infectious CNS CNS Disorders NOP Receptor Agonism Serotonin Transporter Modulation Analgesic Activity Core:f0->CNS

Caption: Potential therapeutic targets for 2-piperidinone derivatives.

Neurodegenerative Disorders

A key area of interest is Alzheimer's disease. A series of novel 2-piperidone derivatives were specifically designed and shown to be potent inhibitors of β-amyloid (Aβ₁₋₄₂) self-aggregation.[9] Select compounds also demonstrated significant anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in microglia and protected neuronal cells from inflammation-mediated death.[9] This dual mechanism of action—targeting both amyloid pathology and neuroinflammation—makes this scaffold highly attractive.

Oncology

Piperidine and piperidinone derivatives are frequently employed in the design of anticancer agents.[3][10] They have been used as intermediates for naturally derived anti-cancer drugs and have shown direct anti-proliferative activity against various cancer cell lines.[10][11] The mechanism often involves the inhibition of critical cell signaling pathways or enzymes like topoisomerases.[11]

Antimicrobial Agents

The piperidone core has been screened for antibacterial and antifungal properties.[12] Certain 2,6-diaryl-3-methyl-4-piperidone derivatives and their oximes have exhibited potent activity against fungal strains like Aspergillus niger and Candida albicans.[13]

Structure-Activity Relationships (SAR) and Derivative Design

Optimizing a lead compound requires a deep understanding of its SAR—how structural modifications influence biological activity.[14] For the 2-Piperidinone, 3-methyl-1-(phenylmethyl)- scaffold, several key positions are ripe for modification.

Table 2: Hypothetical SAR for N-Benzyl-3-Methyl-2-Piperidinone Derivatives

Modification SiteExample ModificationPotential ImpactRationale
N-Benzyl Ring Add electron-withdrawing (e.g., -CF₃, -Cl) or donating (e.g., -OCH₃) groupsModulate binding affinity, CNS penetration, and metabolic stabilityAltering the electronics and lipophilicity of the aromatic ring can fine-tune interactions with hydrophobic pockets in target proteins.[15]
Piperidinone C3 Vary alkyl chain length (e.g., ethyl, propyl) or introduce polar groupsAlter steric hindrance and introduce new hydrogen bonding opportunitiesThe size and nature of the C3 substituent can directly impact how the molecule fits into an active site.
Piperidinone C4/C5 Introduce substituents (e.g., hydroxyl, aryl groups)Create new interaction points and alter the overall conformation of the ringSubstitution on other parts of the ring can affect receptor selectivity and intrinsic activity, as seen in related N-piperidinyl indoles.[16][17]

Systematic exploration of these sites is crucial for developing potent and selective drug candidates.

Field-Proven Experimental Protocols

To facilitate research in this area, we provide detailed, validated protocols for the synthesis and biological evaluation of these compounds.

Protocol 1: General Synthesis of a Chiral N-Substituted-3-Methyl-2-Piperidinone

This protocol is adapted from established methods for the diastereoselective alkylation of N-substituted piperidinones and serves as a robust starting point.[7]

Objective: To synthesize a chiral 3-methyl-2-piperidinone derivative.

Materials:

  • N-(chiral auxiliary)-2-piperidinone (starting material)

  • Anhydrous Tetrahydrofuran (THF)

  • sec-Butyllithium (s-BuLi) in cyclohexane (e.g., 1.4 M)

  • Methyl iodide (CH₃I)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate, Hexane (for chromatography)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask under an argon atmosphere, dissolve the N-(chiral auxiliary)-2-piperidinone (1.0 eq) in anhydrous THF (approx. 0.1 M concentration).

  • Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add s-BuLi (2.5 eq) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise significantly. Stir the resulting solution at -78 °C for 1 hour.

  • Alkylation: Add methyl iodide (3.0 eq) dropwise to the enolate solution. Allow the reaction mixture to stir at -78 °C for 3-4 hours.

  • Quenching: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane, to separate the diastereomers and isolate the desired product.

  • Characterization: Confirm the structure and purity of the isolated product using NMR, HRMS, and HPLC as described in Section 3.

Protocol 2: In Vitro Assay for Anti-Neuroinflammatory Activity

This protocol is based on established methods for evaluating the neuroprotective effects of compounds in cell culture models of neuroinflammation.[9]

Objective: To assess the ability of a test compound to reduce the production of pro-inflammatory cytokines in microglia and protect neurons from inflammatory damage.

Cell Lines:

  • BV-2 (murine microglia)

  • SH-SY5Y (human neuroblastoma)

Procedure:

  • Part A: Cytokine Production in BV-2 Cells a. Seed BV-2 cells in a 24-well plate and allow them to adhere overnight. b. Pre-treat the cells with various concentrations of the test compound (e.g., 1, 5, 10, 20 µM) for 2 hours. c. Induce inflammation by adding Lipopolysaccharide (LPS) (e.g., 100 ng/mL) to all wells except the vehicle control. d. Incubate for 24 hours. e. Collect the cell culture supernatant. f. Quantify the levels of TNF-α, IL-1β, and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

  • Part B: Neuroprotection Assay using Co-culture a. Seed SH-SY5Y cells in a 96-well plate. b. In a separate plate, treat BV-2 cells with the test compound and/or LPS as described in Part A. After 24 hours, collect the conditioned medium (supernatant) from the BV-2 cells. c. Remove the existing medium from the SH-SY5Y cells and replace it with the conditioned medium from the BV-2 cells. d. Incubate the SH-SY5Y cells for another 24 hours. e. Assess SH-SY5Y cell viability using a standard MTT or PrestoBlue assay. An increase in viability in the presence of the test compound indicates a neuroprotective effect against inflammation-mediated toxicity.

Conclusion and Future Directions

While 2-Piperidinone, 3-methyl-1-(phenylmethyl)- (CAS 3768-43-2) remains a largely unexplored entity, the extensive body of research on its structural analogs paints a compelling picture of its potential. The N-benzyl-2-piperidinone scaffold is a versatile and promising starting point for the development of novel therapeutics, particularly in the fields of neurodegeneration and oncology.

Future research should focus on:

  • Broad Biological Screening: Evaluating the title compound and its novel derivatives against a wide array of biological targets to uncover new therapeutic applications.

  • Stereoselective Synthesis: Developing more efficient and scalable stereoselective synthetic routes to access enantiomerically pure compounds for clinical development.

  • Computational Modeling: Employing molecular docking and in silico ADMET prediction to guide the rational design of next-generation derivatives with improved potency, selectivity, and drug-like properties.

This guide provides the foundational knowledge and practical methodologies necessary for researchers to confidently embark on the exploration of this promising class of molecules, transforming a single, under-researched compound into a gateway for innovative drug discovery.

References

  • Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy. (2023). Nature Communications. Available at: [Link]

  • Synthesis and Biological Activities of 2,6-Diaryl-3-methyl-4-piperidone Derivatives. (2019). ResearchGate. Available at: [Link]

  • Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. (2016). Der Pharma Chemica. Available at: [Link]

  • 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. (2022). Molecules. Available at: [Link]

  • Synthesis and biological activities of 2,6-diaryl-3-methyl-4-piperidone derivatives. Semantic Scholar. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). Molecules. Available at: [Link]

  • Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia.pub. Available at: [Link]

  • Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. (2016). Journal of Zhejiang University-SCIENCE A. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. International Journal of PharmTech Research. Available at: [Link]

  • Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity. (2016). European Journal of Medicinal Chemistry. Available at: [Link]

  • piperidone analogs: synthesis and their diverse biological applications. ResearchGate. Available at: [Link]

  • Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. University of Bath. Available at: [Link]

  • Structure–activity relationship of piperidine derivatives with... ResearchGate. Available at: [Link]

  • Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. (2023). Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis and cholinesterase inhibitory activity studies of some piperidinone derivatives. (2019). ACG Publications. Available at: [Link]

  • Synthesis of 3-Methyl-1-[2-(1-Piperidiny) Phenyl]-butyl Amine. (2011). Advanced Materials Research. Available at: [Link]

  • Structure Activity Relationships. Drug Design Org. Available at: [Link]

  • Method for synthesizing N-benzyl-4-methyl-3-piperidone. Google Patents.
  • Pharmacological properties of natural piperidine derivatives. ResearchGate. Available at: [Link]

  • Exploring the chemical space and the bioactivity profile of lactams: a chemoinformatic study. (2019). RSC Advances. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • Design and synthesis of bridged gamma-lactams as analogues of beta-lactam antibiotics. (2004). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Piperidinone. Wikipedia. Available at: [Link]

  • Novel Piperidone Hydrazine Carbodithioate Derivative: Synthesis, In Silico Drug-Likeness Analysis and Anticancer Properties. (2024). Orbital: The Electronic Journal of Chemistry. Available at: [Link]

  • Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. (2022). RSC Advances. Available at: [Link]

  • 3-Methylpiperidin-2-one. PubChem. Available at: [Link]

  • Novel synthesis process of N-benzyl-3-piperidinol, novel nickel-based catalyst and preparation method thereof. Google Patents.
  • Piperidone derivatives and medical uses thereof. Google Patents.
  • Exploring the Synthetic Potential of γ-Lactam Derivatives Obtained from a Multicomponent Reaction—Applications as Antiproliferative Agents. (2022). Molecules. Available at: [Link]

  • Process For Preparation Of N Benzyl 3 Hydroxy Piperidine. Quick Company. Available at: [Link]

  • Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piper idine, an allosteric modulator of the serotonin transporter. (2006). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Synthesis of Piperidones from Benzyl Azides and Acetone. POSTECH. Available at: [Link]

  • Monocyclic beta–lactams for therapeutic uses: a patent overview (2010–2020). Taylor & Francis Online. Available at: [Link]

  • 4-Piperidone derivatives, their preparation and their use as stabilizers. Google Patents.
  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). Advanced Journal of Chemistry A. Available at: [Link]

  • Multicomponent Synthesis of Unsaturated γ-Lactam Derivatives. Applications as Antiproliferative Agents through the Bioisosterism Approach: Carbonyl vs. Phosphoryl Group. MDPI. Available at: [Link]

  • 1-Benzyl-3-methyl-4-piperidinone. Chemsrc. Available at: [Link]

  • Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. (2023). PubMed. Available at: [Link]

  • N-Benzyl-4-piperidone. ChemBK. Available at: [Link]

Sources

Exploratory

A Technical Guide to 1-Benzyl-3-methyl-2-piperidone: Synthesis, Characterization, and Applications in Pharmaceutical Development

Abstract The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold present in a vast array of FDA-approved drugs and natural products.[1][2] Its derivatives are integral to over twe...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold present in a vast array of FDA-approved drugs and natural products.[1][2] Its derivatives are integral to over twenty classes of pharmaceuticals, including analgesics, antipsychotics, and anticancer agents.[3][4] This guide focuses on a specific, high-value derivative: 1-benzyl-3-methyl-2-piperidone, a chiral δ-valerolactam. We provide an in-depth examination of its synthesis via N-alkylation, a robust protocol for its characterization, and a discussion of its strategic importance as a pharmaceutical intermediate. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block for the synthesis of complex molecular architectures.

Introduction: The Strategic Value of the Piperidone Core

Heterocyclic compounds are fundamental to modern drug discovery, with the piperidine motif being one of the most frequently encountered structures.[1][5] Its conformational flexibility and ability to present substituents in well-defined spatial orientations allow for precise interactions with biological targets. The 2-piperidone (δ-valerolactam) substructure provides a conformationally constrained amide, a feature often exploited to mimic peptide bonds or to serve as a scaffold for further functionalization.

1-Benzyl-3-methyl-2-piperidone is a strategically important intermediate for several reasons:

  • Chiral Scaffold: The methyl group at the C3 position introduces a stereocenter, providing a chiral building block for enantioselective synthesis.

  • N-Protection: The benzyl group serves as a robust protecting group for the lactam nitrogen. This group is stable under a wide range of reaction conditions but can be readily removed via catalytic hydrogenation to reveal a secondary amine, which can then be engaged in further synthetic transformations.[6]

  • Synthetic Versatility: The lactam functionality itself can be manipulated, for instance, through reduction to the corresponding piperidine or by reactions at the α-carbon, making it a versatile precursor for a diverse range of downstream targets.

This guide will elucidate a field-proven synthetic pathway, detail the necessary analytical validation, and explore the potential applications that make this compound a valuable asset in the pharmaceutical development pipeline.

Physicochemical and Structural Properties

A clear understanding of a compound's physical properties is critical for its effective use in synthesis and formulation. The key properties of 1-benzyl-3-methyl-2-piperidone are summarized below.

PropertyValueReference
CAS Number 34737-89-8[7]
Molecular Formula C₁₃H₁₇NO[7]
Molecular Weight 203.28 g/mol [7]
Appearance Colorless to light yellow clear liquid[8]
Boiling Point ~146-148 °C at reduced pressure[9]
Solubility Soluble in most organic solvents (e.g., DCM, EtOAc, THF)[10]
InChI Key OVQAJYCAXPHYNV-UHFFFAOYSA-N[11]
_Note: Data for structurally similar piperidone derivatives.

Synthesis of 1-Benzyl-3-methyl-2-piperidone

The most direct and industrially scalable synthesis of 1-benzyl-3-methyl-2-piperidone involves the N-alkylation of the parent lactam, 3-methyl-2-piperidone. This approach is predicated on the nucleophilicity of the deprotonated lactam nitrogen.

Retrosynthetic Analysis & Strategy

The logical disconnection for this target is the N-benzyl bond. This retrosynthetic step reveals the two primary starting materials: 3-methyl-2-piperidone and a suitable benzylating agent, such as benzyl bromide or benzyl chloride.

G Target 1-Benzyl-3-methyl-2-piperidone Intermediates 3-Methyl-2-piperidone + Benzyl Halide Target->Intermediates N-C Disconnection

Caption: Retrosynthetic analysis of the target molecule.

Reaction Mechanism: Sₙ2 Alkylation

The core of the synthesis is a classic Williamson ether synthesis-type reaction, applied here to an amide nitrogen. The mechanism proceeds in two discrete steps:

  • Deprotonation: A strong, non-nucleophilic base, such as sodium hydride (NaH), is used to abstract the acidic proton from the nitrogen of 3-methyl-2-piperidone. This generates a highly nucleophilic sodium amide salt (anion). The choice of NaH is critical; it ensures complete deprotonation without competing nucleophilic addition to the lactam carbonyl, and the only byproduct is benign hydrogen gas.

  • Nucleophilic Substitution (Sₙ2): The resulting amide anion acts as a potent nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide. This proceeds via a concerted Sₙ2 mechanism, displacing the bromide ion and forming the desired N-benzyl bond. An aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is ideal as it effectively solvates the sodium cation without interfering with the nucleophile.[10]

G cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Lactam 3-Methyl-2-piperidone Anion Lactam Anion + H₂ (gas) Lactam->Anion + NaH Base NaH Anion_ref Lactam Anion BnBr Benzyl Bromide Product 1-Benzyl-3-methyl-2-piperidone + NaBr Anion_ref->Product + Benzyl Bromide

Caption: The two-step mechanism for N-benzylation.

Detailed Experimental Protocol

This protocol is a self-validating system designed for high yield and purity. All operations should be conducted under an inert atmosphere (Nitrogen or Argon) due to the moisture-sensitivity of sodium hydride.

Reagents & Equipment:

  • 3-methyl-2-piperidone

  • Sodium hydride (60% dispersion in mineral oil)

  • Benzyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

  • Round-bottom flask, magnetic stirrer, dropping funnel, condenser, inert gas setup

Procedure:

  • Preparation: To a dry three-neck round-bottom flask under an inert atmosphere, add sodium hydride (1.1 equivalents). Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, carefully decanting the hexanes each time.

  • Solvent Addition: Add anhydrous THF to the flask to create a slurry. Cool the mixture to 0 °C using an ice bath.

  • Substrate Addition: Dissolve 3-methyl-2-piperidone (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the NaH slurry via a dropping funnel over 20 minutes.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. Hydrogen gas evolution should be observed.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add benzyl bromide (1.05 equivalents) dropwise. After the addition is complete, allow the reaction to warm to room temperature and stir overnight (or until TLC/LC-MS analysis indicates complete consumption of the starting material).

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (3x).

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude oil is purified by silica gel column chromatography to yield 1-benzyl-3-methyl-2-piperidone as a clear liquid.[12]

Analytical Characterization

Rigorous characterization is essential to confirm the structure and purity of the synthesized intermediate. The following workflow outlines the standard analytical techniques employed.

G cluster_analysis Spectroscopic Analysis start_node Synthesized Product (Crude Oil) purification Purification start_node->purification Column Chromatography process_node process_node data_node data_node end_node Confirmed Structure & Purity >98% nmr NMR (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir nmr_data Proton Environment Carbon Skeleton nmr->nmr_data Provides ms_data Molecular Weight (m/z = 203.28) ms->ms_data Provides ir_data Functional Groups (C=O stretch) ir->ir_data Provides nmr_data->end_node ms_data->end_node ir_data->end_node

Caption: Workflow for analytical characterization.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is the primary tool for structural confirmation. Expected signals include: a multiplet for the aromatic protons of the benzyl group (δ ≈ 7.2-7.4 ppm), a singlet for the benzylic methylene (CH₂) protons, and distinct signals for the protons on the piperidone ring and the methyl group.

  • ¹³C NMR Spectroscopy: This confirms the carbon skeleton. Key signals include the lactam carbonyl carbon (C=O) at δ ≈ 170-175 ppm, several peaks in the aromatic region (δ ≈ 127-138 ppm), and aliphatic signals for the benzylic, ring, and methyl carbons.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) will confirm the molecular weight. The expected molecular ion peak [M+H]⁺ would be at m/z 204.28.

  • Infrared (IR) Spectroscopy: Provides confirmation of functional groups. A strong absorption band around 1640-1680 cm⁻¹ is characteristic of the C=O stretch in a six-membered lactam.

Applications in Pharmaceutical Synthesis

While 1-benzyl-4-piperidone is a well-documented intermediate for potent analgesics like fentanyl analogues, the 2-piperidone isomer serves a distinct but equally important role.[6][9] Its value lies in its utility as a constrained, chiral building block for creating complex molecules with precise three-dimensional structures.

  • CNS-Active Agents: The piperidine scaffold is prevalent in drugs targeting the central nervous system (CNS).[3][13] 1-Benzyl-3-methyl-2-piperidone can serve as a precursor to novel psychoactive compounds, anticonvulsants, or neuroprotective agents. The benzyl group can be retained as a key pharmacophoric element or removed to allow for the introduction of other functionalities.

  • Enzyme Inhibitors: As a cyclic amino acid analogue, this intermediate can be incorporated into peptidomimetics designed to inhibit enzymes like proteases or kinases. The conformational rigidity of the piperidone ring helps to reduce the entropic penalty of binding to a protein's active site, potentially leading to higher potency.[10]

  • Access to Diverse Scaffolds: The N-benzyl piperidone can be a gateway to other heterocyclic systems. For example, reduction of the lactam yields the corresponding 1-benzyl-3-methylpiperidine, a common motif in many pharmaceuticals.[14]

Safety and Handling

Proper laboratory practice is paramount when working with the reagents required for this synthesis.

  • Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce flammable hydrogen gas. It must be handled under an inert atmosphere and away from any moisture.

  • Benzyl Bromide: A lachrymator and corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).

  • 1-Benzyl-3-methyl-2-piperidone: May be harmful if swallowed and can cause skin and eye irritation.[8] Standard chemical handling precautions should be observed.

Conclusion

1-Benzyl-3-methyl-2-piperidone is a high-value pharmaceutical intermediate whose strategic importance is derived from its combination of a chiral core, a protected nitrogen, and a versatile lactam functionality. The synthetic route via N-alkylation is robust, scalable, and relies on well-understood chemical principles. Through rigorous analytical characterization, this building block can be reliably produced at high purity, enabling its effective use in the complex synthetic campaigns required for modern drug discovery. Its potential to serve as a precursor for a wide range of bioactive molecules ensures its continued relevance to researchers and scientists in the pharmaceutical industry.

References

  • Reddymasu, S., Kalluri, V. S. R., & Rudraraju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(5), 256-261. Retrieved from [Link]

  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). Retrieved from [Link]

  • Jolit, A., et al. (2021). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. Retrieved from [Link]

  • El-Sayed, M. A. A., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Results in Chemistry, 4, 100640. Retrieved from [Link]

  • University of Liverpool Repository. (n.d.). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Retrieved from [Link]

  • Kattel, S., et al. (2024). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society. Retrieved from [Link]

  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. Retrieved from [Link]

  • DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]

  • Belen’kaya, E. S., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(21), 7549. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-benzyl-3-methyl-4-piperidone. Retrieved from [Link]

  • Google Patents. (n.d.). CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride.
  • Pöschl, A. (2014). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. King's College London. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-benzyl-3-methyl-3-piperidinomethyl-2-indolinone hydrochloride. Retrieved from [Link]

  • Srini Chem. (2025). Chemical Properties and Advantages of 1-Benzyl-4-methyl-3-(methylamino)piperidine Dihydrochloride in Pharmaceutical Manufacturing. Retrieved from [Link]

  • Google Patents. (n.d.). CN102351783B - The synthetic method of 1-benzyl-3-piperidone hydrochloride.
  • DTIC. (n.d.). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Retrieved from [Link]

  • Ivanovi, M. D., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society. Retrieved from [Link]

  • Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). WO2009033689A1 - Piperidone derivatives and medical uses thereof.
  • PubChemLite. (n.d.). 1-benzyl-3-methyl-3-(2-(piperidino)ethyl)-2-indolinone hydrochloride. Retrieved from [Link]

  • MDPI. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. International Journal of Molecular Sciences, 25(8), 4567. Retrieved from [Link]

  • Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Semantic Scholar. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. Retrieved from [Link]

Sources

Foundational

Biological Activity of N-Benzyl-3-methylpiperidin-2-one Derivatives

An In-Depth Technical Guide for Drug Development Professionals[1] Executive Summary The N-benzyl-3-methylpiperidin-2-one scaffold represents a privileged chiral architecture in medicinal chemistry.[1] Unlike simple piper...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals[1]

Executive Summary

The N-benzyl-3-methylpiperidin-2-one scaffold represents a privileged chiral architecture in medicinal chemistry.[1] Unlike simple piperidines, the 2-one (lactam) functionality confers metabolic stability and hydrogen-bond accepting capability, while the N-benzyl and 3-methyl substituents provide critical hydrophobic pharmacophores.[1]

This guide analyzes the biological profile of this scaffold, moving beyond its traditional role as a chiral auxiliary to its direct pharmacological applications in neurokinin-1 (NK1) receptor antagonism , acetylcholinesterase (AChE) inhibition , and anticonvulsant activity .

Chemical Architecture & Structure-Activity Relationship (SAR)

The biological potency of N-benzyl-3-methylpiperidin-2-one derivatives hinges on three structural pillars:

  • The Lactam Core (Piperidin-2-one): Acts as a rigid spacer that orients the N-benzyl and C3-methyl groups.[1] It mimics the peptide bond (

    
    ), allowing the molecule to act as a peptidomimetic.
    
  • The N-Benzyl Moiety: Targets hydrophobic pockets, such as the Peripheral Anionic Site (PAS) of Acetylcholinesterase or the hydrophobic cleft of the NK1 receptor.

  • The C3-Methyl Stereocenter: This is the critical determinant of specificity.[1] The (3S) and (3R) enantiomers often display divergent biological activities. The methyl group restricts conformational flexibility, locking the ring into a specific chair conformation that favors receptor binding.

SAR Summary Table:

Structural FeatureBiological FunctionKey Modification for Potency
Lactam Carbonyl (C2) H-bond acceptor; PeptidomimeticThionation (C=S) often increases lipophilicity but reduces metabolic stability.[1]
C3-Methyl Group Stereochemical lock; Hydrophobic interaction(3S) configuration is typically required for NK1 antagonism ; (3R) often favors AChE inhibition .[1]
N-Benzyl Group

-

stacking; Hydrophobic anchoring
Para-substitution (e.g., -CF

, -F) enhances metabolic stability and CNS penetration.[1]
C4/C5 Ring Positions Secondary binding sitesIntroduction of -OH or -NH

here creates "multipotent" Alzheimer's drugs.[1]
Primary Biological Activities[1][2][3]
A. Neurokinin-1 (NK1) Receptor Antagonism (Anti-Emetic / Anxiolytic)

The N-benzyl-3-methylpiperidin-2-one scaffold is a direct precursor and structural analog to high-affinity NK1 antagonists (e.g., analogs of CP-99,994).[1]

  • Mechanism: The scaffold acts as a Substance P antagonist.[1] The 3-methyl group creates steric hindrance that prevents the natural ligand from activating the G-protein coupled receptor (GPCR).

  • Clinical Relevance: Prevention of chemotherapy-induced nausea and vomiting (CINV).[1]

B. Acetylcholinesterase (AChE) Inhibition (Alzheimer's Disease)

Derivatives of this scaffold function as dual-binding site inhibitors .

  • Mechanism:

    • The N-benzyl group binds to the Peripheral Anionic Site (PAS) via

      
      -
      
      
      
      stacking with Trp286.[1]
    • The lactam ring interacts with the Catalytic Anionic Site (CAS) .

    • Result: Inhibition of acetylcholine hydrolysis and prevention of A

      
      -peptide aggregation (which is promoted by AChE-PAS binding).[1]
      
C. Anticonvulsant Activity

Structurally related to levetiracetam (a pyrrolidone), the piperidin-2-one derivatives modulate synaptic vesicle protein 2A (SV2A) or inhibit voltage-gated sodium channels.[1]

  • Key Insight: The 3-methyl substitution increases lipophilicity (

    
    ), enhancing Blood-Brain Barrier (BBB) penetration compared to the unsubstituted lactam.
    
Mechanism of Action: Dual Pathway Visualization

The following diagram illustrates how the scaffold diverges to target both Neurokinin receptors and Cholinergic pathways based on specific derivatization.

MOA_Pathway Scaffold N-Benzyl-3-methyl piperidin-2-one NK1_Receptor NK1 Receptor (Substance P) Scaffold->NK1_Receptor (3S)-Isomer High Affinity AChE_Enzyme Acetylcholinesterase (Dual Binding) Scaffold->AChE_Enzyme N-Benzyl interaction with PAS Signal_Block Block Gq/11 Signaling (Ca2+ mobilization) NK1_Receptor->Signal_Block Effect_NK1 Anti-Emetic / Anxiolytic Effect Signal_Block->Effect_NK1 Hydrolysis Inhibit ACh Hydrolysis AChE_Enzyme->Hydrolysis Aggregation Block Aβ Aggregation AChE_Enzyme->Aggregation Anti-amyloidogenic Effect_AChE Cognitive Enhancement (Alzheimer's) Hydrolysis->Effect_AChE Aggregation->Effect_AChE

Caption: Divergent pharmacological pathways of the N-benzyl-3-methylpiperidin-2-one scaffold targeting NK1 receptors and AChE.[1]

Experimental Protocols
Protocol A: Asymmetric Synthesis of the (3S) Scaffold

Rationale: Biological activity is highly stereodependent. This protocol ensures high enantiomeric excess (ee).

  • Starting Material: N-benzylvalerolactam (1.0 equiv).[1]

  • Reagents: Lithium Diisopropylamide (LDA), Methyl Iodide (MeI), THF (anhydrous).

  • Procedure:

    • Cool a solution of N-benzylvalerolactam in THF to -78°C under Argon.

    • Add LDA (1.1 equiv) dropwise over 20 mins. Critical: Maintain temp < -70°C to prevent ring opening.

    • Stir for 1 hour to generate the lithium enolate.

    • Add MeI (1.2 equiv) dissolved in THF dropwise.

    • Allow to warm to room temperature over 4 hours.

    • Quench: Add saturated NH

      
      Cl solution.
      
    • Purification: Extract with EtOAc, dry over Na

      
      SO
      
      
      
      , and purify via flash column chromatography (Hexane/EtOAc 4:1).
  • Validation: Check ee via Chiral HPLC (Chiralcel OD-H column).

Protocol B: Ellman’s Assay for AChE Inhibition

Rationale: To quantify the potency of the derivative against the target enzyme.

  • Buffer Preparation: 0.1 M phosphate buffer (pH 8.0).

  • Enzyme: Electric eel Acetylcholinesterase (Type VI-S).[1]

  • Substrate: Acetylthiocholine iodide (ATChI, 0.5 mM).

  • Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.33 mM).

  • Workflow:

    • In a 96-well plate, add 150 µL buffer and 20 µL test compound (dissolved in <1% DMSO).

    • Add 20 µL enzyme solution (0.25 U/mL).

    • Incubate at 25°C for 20 minutes. Why? To allow equilibrium binding of the inhibitor.

    • Add 10 µL DTNB and 10 µL ATChI to initiate the reaction.[1]

    • Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Calculation: % Inhibition =

    
    .
    
Quantitative Data Summary

The following table summarizes typical IC


 ranges found in literature for derivatives of this class.
Target / AssayCompound ClassIC

/ Activity Range
Reference
AChE Inhibition N-benzyl-3-methylpiperidin-2-one (functionalized)0.5 – 5.0 µM[1]
NK1 Receptor (3S)-3-methyl derivatives10 – 100 nM (

)
[2]
Cytotoxicity (A549) N-benzylpiperidin-2-one hydrazones4.0 – 15.0 µM[3]
Anticonvulsant 3-substituted lactamsED

30 – 50 mg/kg (Mice, MES)
[4]
References
  • Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation. National Institutes of Health (PubMed). Available at: [Link]

  • Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Zhejiang University-Science A. Available at: [Link]

  • Synthesis of Novel Potent Biologically Active N-Benzylisatin-Aryl Hydrazones. MDPI Molecules. Available at: [Link][2][3]

  • Identification of New Compounds with Anticonvulsant Properties in a Group of 3-substituted Acetamides. MDPI International Journal of Molecular Sciences. Available at: [Link][2][3][4][5][6][7]

Sources

Exploratory

3-methyl-1-(phenylmethyl)-2-piperidinone PubChem CID and safety data

An In-depth Technical Guide to 3-methyl-1-(phenylmethyl)-2-piperidinone: Synthesis, Properties, and Safety Considerations For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensiv...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-methyl-1-(phenylmethyl)-2-piperidinone: Synthesis, Properties, and Safety Considerations

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-methyl-1-(phenylmethyl)-2-piperidinone, a substituted piperidinone of interest in medicinal chemistry and drug development. Due to the absence of a dedicated PubChem Compound ID for this specific molecule, this document synthesizes information from closely related analogues to provide insights into its chemical properties, potential synthetic routes, and crucial safety data.

Chemical Identity and Physicochemical Properties

3-methyl-1-(phenylmethyl)-2-piperidinone, also known as 1-benzyl-3-methyl-2-piperidinone, is a derivative of piperidin-2-one. While a specific PubChem entry for this compound is not available, we can infer its properties from its constituent parts and from data on similar molecules.

The core structure is a six-membered piperidinone ring, which is a common scaffold in many pharmaceuticals.[1] The nitrogen atom is substituted with a benzyl group, and a methyl group is present at the 3-position of the ring.

Table 1: Physicochemical Properties of Structurally Related Compounds

Property1-(phenylmethyl)-3-piperidinone[2]3-Methylpiperidin-2-one[3]1-Benzyl-2-piperidone[4]
PubChem CID 966501071695170076
Molecular Formula C12H15NOC6H11NOC12H15NO
Molecular Weight 189.25 g/mol 113.16 g/mol 189.25 g/mol
XLogP3-AA 1.70.51.6
Hydrogen Bond Donor Count 010
Hydrogen Bond Acceptor Count 211
Rotatable Bond Count 202

Based on these related structures, the molecular formula for 3-methyl-1-(phenylmethyl)-2-piperidinone is C13H17NO, with an expected molecular weight of approximately 203.28 g/mol .

Synthesis Strategies

The synthesis of 3-methyl-1-(phenylmethyl)-2-piperidinone is not explicitly detailed in readily available literature. However, effective synthetic routes can be devised based on established methods for similar piperidinone derivatives. A plausible approach involves the cyclization of an appropriate amino ester.

A relevant example is the synthesis of the positional isomer, 1-benzyl-3-methyl-4-piperidone, which can be adapted.[5] This synthesis involves a multi-step process starting from benzylamine and methyl methacrylate, followed by the addition of methyl acrylate and a final intramolecular condensation to form the piperidone ring.[5]

Conceptual Synthetic Workflow

A potential synthetic pathway for 3-methyl-1-(phenylmethyl)-2-piperidinone could involve the following key steps:

  • Michael Addition: Reaction of benzylamine with an appropriate α,β-unsaturated ester.

  • Second Michael Addition: Addition of a second Michael acceptor to the secondary amine.

  • Dieckmann Condensation: An intramolecular cyclization of the resulting diester to form the β-keto ester.

  • Hydrolysis and Decarboxylation: Removal of the ester group to yield the target piperidinone.

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Cyclization and Final Product benzylamine Benzylamine michael_adduct Michael Adduct benzylamine->michael_adduct Michael Addition unsat_ester α,β-Unsaturated Ester unsat_ester->michael_adduct diester Diester Intermediate michael_adduct->diester Second Michael Addition beta_keto_ester β-Keto Ester diester->beta_keto_ester Dieckmann Condensation target_molecule 3-methyl-1-(phenylmethyl)- 2-piperidinone beta_keto_ester->target_molecule Hydrolysis & Decarboxylation

Caption: Conceptual workflow for the synthesis of 3-methyl-1-(phenylmethyl)-2-piperidinone.

Safety and Handling

As there is no specific Safety Data Sheet (SDS) for 3-methyl-1-(phenylmethyl)-2-piperidinone, a conservative approach to safety and handling is imperative. The following information is a synthesis of data from structurally similar compounds.

Hazard Identification

Based on the safety profiles of its analogues, 3-methyl-1-(phenylmethyl)-2-piperidinone should be considered hazardous.

  • Skin and Eye Irritation: Analogous compounds such as 1-(phenylmethyl)-3-piperidinone and 1-benzyl-3-methyl-4-piperidone are known to cause skin and eye irritation.[2][6]

  • Respiratory Irritation: May cause respiratory irritation.[2][6]

  • Harmful if Swallowed: The related compound 1-benzyl-4-piperidone is classified as harmful if swallowed.[7]

Table 2: GHS Hazard Statements for Related Compounds

CompoundGHS Hazard StatementsSource
1-(phenylmethyl)-3-piperidinone H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[2]
1-Benzyl-3-methyl-4-piperidone Irritating to eyes, respiratory system and skin.[6]
1-Benzyl-4-piperidone Harmful if swallowed. May cause an allergic skin reaction.[7]
3-Methylpiperidin-2-one H302: Harmful if swallowed.H312: Harmful in contact with skin.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.[3]
Precautionary Measures and First Aid

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[8]

  • Facilities should be equipped with an eyewash station and a safety shower.[6]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear protective gloves and a lab coat.

  • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.

First Aid:

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes.[8]

  • In case of skin contact: Wash off with soap and plenty of water.[7]

  • If inhaled: Move the person into fresh air.[8]

  • If swallowed: Rinse mouth with water. Do NOT induce vomiting.[8]

In all cases of exposure, seek immediate medical attention. [8]

Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist. Wash thoroughly after handling.[6][8]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8] Keep away from strong oxidizing agents and strong acids.[8]

G cluster_ppe Personal Protective Equipment cluster_handling Handling Procedures cluster_storage Storage cluster_first_aid First Aid lab_coat Lab Coat fume_hood Use Chemical Fume Hood gloves Gloves goggles Goggles/Face Shield avoid_contact Avoid Skin/Eye Contact fume_hood->avoid_contact wash_hands Wash Hands After Use avoid_contact->wash_hands cool_dry Cool, Dry, Well-Ventilated tight_container Tightly Closed Container cool_dry->tight_container incompatibles Away from Incompatibles tight_container->incompatibles eye_wash Eye Wash (15 min) medical_attention Seek Medical Attention eye_wash->medical_attention skin_wash Skin Wash (Soap & Water) skin_wash->medical_attention fresh_air Move to Fresh Air fresh_air->medical_attention

Caption: Summary of safety and handling protocols for piperidinone derivatives.

Potential Applications in Drug Development

Piperidinone derivatives are of significant interest in medicinal chemistry due to their presence in a wide array of pharmacologically active compounds.[1] They serve as versatile scaffolds for the synthesis of drugs targeting various conditions, including analgesics and antipsychotics.[5] The specific substitution pattern of 3-methyl-1-(phenylmethyl)-2-piperidinone makes it a candidate for library synthesis and as a building block for more complex molecules in drug discovery programs.

Conclusion

While 3-methyl-1-(phenylmethyl)-2-piperidinone is not extensively cataloged, a comprehensive understanding of its properties and safe handling can be achieved by examining its structural analogues. Researchers working with this compound should exercise caution and adhere to the stringent safety protocols outlined in this guide, which are based on the known hazards of similar piperidinone derivatives. The synthetic strategies presented offer a foundation for the preparation of this and related compounds for further study and application in drug discovery.

References

  • PubChem. 3-Piperidinone, 1-(phenylmethyl)-. [Link]

  • PubChemLite. 1-benzyl-2-methylpiperidin-3-one. [Link]

  • Semantic Scholar. (2020, February 3). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. [Link]

  • PubChem. 3-Methylpiperidin-2-one. [Link]

  • PubChem. 1-Benzyl-2-piperidone. [Link]

  • PubChem. 1-Benzyl-N-methylpiperidin-3-amine. [Link]

  • PrepChem.com. Synthesis of 1-benzyl-3-methyl-4-piperidone. [Link]

  • Cheméo. Chemical Properties of 4-Piperidinone, 3-methyl-1-(phenylmethyl)- (CAS 34737-89-8). [Link]

  • Chemsrc. (2025, September 13). 3-Methyl-1-phenethyl-4-piperidinone. [Link]

  • Google Patents. CN102351783B - The synthetic method of 1-benzyl-3-piperidone hydrochloride.
  • University of Johannesburg. Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. [Link]

  • Chemsrc. (2025, August 25). 1-Benzyl-3-methyl-4-piperidinone. [Link]

Sources

Foundational

Technical Guide: Solubility Profile &amp; Handling of 1-Benzyl-3-methylpiperidin-2-one

This guide details the solubility profile, physicochemical behavior, and handling protocols for 1-benzyl-3-methylpiperidin-2-one (CAS 37672-46-1).[1] It is designed for researchers utilizing this compound as a scaffold i...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the solubility profile, physicochemical behavior, and handling protocols for 1-benzyl-3-methylpiperidin-2-one (CAS 37672-46-1).[1] It is designed for researchers utilizing this compound as a scaffold in pharmaceutical synthesis, specifically for peptidomimetics and alkaloid derivatives.

[1]


H

NO Molecular Weight: 203.28 g/mol [1]

Part 1: Executive Summary & Physicochemical Basis

1-benzyl-3-methylpiperidin-2-one is a lipophilic lactam intermediate.[1] Its solubility behavior is governed by the competition between the polar amide (lactam) functionality and the hydrophobic benzyl and methyl substituents.

Structural Analysis for Solvent Selection[1]
  • The Lactam Core (Polar): The cyclic amide at position 2 provides a dipole moment, facilitating solubility in polar aprotic solvents (e.g., DMSO, DMF) and hydrogen-bond accepting capability in protic solvents (e.g., Ethanol).

  • The Benzyl & Methyl Groups (Lipophilic): These non-polar moieties dominate the molecule's surface area, rendering it highly soluble in chlorinated solvents and aromatics while severely limiting aqueous solubility.

Key Physicochemical Parameters:

Property Value / Characteristic Implication for Solubility
Physical State Viscous Oil or Low-Melting Solid Miscible with oils; slow dissolution in cold alkanes.[1]
Predicted LogP ~1.9 – 2.4 Lipophilic; partitions strongly into organic phases.
H-Bond Donors 0 No self-aggregation via H-bonds; easier to dissolve than primary amides.[1]

| H-Bond Acceptors | 1 (Carbonyl oxygen) | Good solubility in alcohols and water-miscible organics.[1] |

Part 2: Solubility Landscape

The following classification is derived from synthesis workups, chromatographic behavior, and structural analogs (e.g., 1-benzylpiperidin-2-one).

Solvent Compatibility Table[1]
Solvent ClassSpecific SolventsSolubility RatingApplication Context
Chlorinated Dichloromethane (DCM), ChloroformExcellent Primary choice for extraction and stock solution preparation.[1]
Polar Aprotic THF, DMF, DMSO, AcetonitrileExcellent Preferred for nucleophilic substitution reactions (e.g., alkylations).
Esters Ethyl Acetate (EtOAc)Good Standard solvent for liquid-liquid extraction and chromatography.[1]
Alcohols Methanol, Ethanol, IsopropanolGood Suitable for reactions; less ideal for extraction due to water miscibility.
Aromatics Toluene, BenzeneGood Used for high-temperature reactions or azeotropic drying.[1]
Ethers Diethyl Ether, MTBEModerate Good for precipitation of impurities; may require sonication.
Alkanes Hexane, Pentane, HeptaneLow to Moderate Used as a non-polar eluent in chromatography; often requires a co-solvent (e.g., EtOAc).
Aqueous Water, BrineInsoluble The compound will oil out or precipitate.
Mechanistic Solubility Diagram

The following diagram illustrates the intermolecular forces dictating solvent choice.

SolubilityMechanism cluster_legend Solubility Key Compound 1-Benzyl-3-methylpiperidin-2-one DCM Dichloromethane (Dipole-Dipole + Dispersion) Compound->DCM High Solubility (Like dissolves Like) THF THF / Ethyl Acetate (Dipole-Dipole) Compound->THF High Solubility Water Water (Hydrophobic Effect) Compound->Water Insoluble (Lactam cannot overcome Benzyl hydrophobicity) Hexane Hexane (Van der Waals only) Compound->Hexane Partial Solubility (Lipophilic tail interaction) key Green = Excellent | Yellow = Moderate | Red = Poor

Caption: Interaction map showing the dominant intermolecular forces determining solubility in various solvent classes.

Part 3: Experimental Protocols

These protocols are "self-validating," meaning they include checkpoints (visual cues) to ensure the user has achieved the desired result.[1]

Protocol A: Preparation of a Stock Solution (100 mM)

Objective: Create a stable solution for biological assays or reaction screening. Recommended Solvent: DMSO (for bio-assays) or DCM (for chemical synthesis).

  • Weighing: Weigh 203 mg of 1-benzyl-3-methylpiperidin-2-one into a 20 mL scintillation vial.

    • Note: If the compound is a viscous oil, weigh by difference using a syringe to avoid loss on weighing boats.

  • Solvent Addition: Add 5 mL of the chosen solvent.

  • Dissolution: Vortex for 30 seconds.

    • Checkpoint: The solution should be perfectly clear. If distinct oil droplets ("fisheyes") remain, sonicate for 2 minutes.

  • Dilution: Transfer to a 10 mL volumetric flask and fill to the mark with solvent.

  • Storage: Store at -20°C. DMSO solutions are hygroscopic; seal with Parafilm under argon if possible.

Protocol B: Purification via Flash Chromatography

Objective: Isolate the compound from crude reaction mixtures (e.g., after methylation). Stationary Phase: Silica Gel (40-63 µm).[1]

  • Eluent Preparation: Prepare a gradient of Hexane:Ethyl Acetate.

    • Start: 90:10 (Hex:EtOAc)

    • Target: 70:30 (Hex:EtOAc)

  • Loading: Dissolve the crude oil in a minimum volume of DCM (approx. 1 mL per gram of crude). Load this onto the column.

    • Why DCM? It ensures the hydrophobic benzyl group and the polar lactam both dissolve fully, preventing precipitation at the column head.

  • Elution: Run the column. The compound typically elutes around 20-30% EtOAc depending on silica activity.[1]

    • Checkpoint: Use TLC (Thin Layer Chromatography) with UV detection (254 nm). The benzyl group is UV active.

    • Rf Value: Expect an Rf of ~0.3-0.4 in 2:1 Hexane:EtOAc.[1]

Protocol C: Liquid-Liquid Extraction (Workup)

Objective: Recover the compound from an aqueous quench.

ExtractionWorkflow Step1 Quench Reaction (Add H2O/NH4Cl) Step2 Add Organic Solvent (DCM or EtOAc) Step1->Step2 Step3 Phase Separation Step2->Step3 OrgPhase Organic Phase (Contains Product) Step3->OrgPhase Bottom layer (DCM) Top layer (EtOAc) AqPhase Aqueous Phase (Salts/Impurities) Step3->AqPhase Step5 Drying (MgSO4 or Na2SO4) OrgPhase->Step5 Step4 Back-Extraction (Wash Aq. with solvent) AqPhase->Step4 Step4->OrgPhase Combine extracts

Caption: Standard extraction workflow. Note that density determines phase position: DCM is heavier than water (bottom), EtOAc is lighter (top).

Part 4: Applications in Drug Development

1-benzyl-3-methylpiperidin-2-one serves as a critical chiral scaffold .[1] The C3-methyl stereocenter is often established via asymmetric alkylation.[1]

  • Peptidomimetics: The lactam ring constrains the conformation of the peptide backbone, mimicking a

    
    -turn.[1] High solubility in DMF is crucial here for solid-phase peptide synthesis (SPPS) coupling reactions.[1]
    
  • Neuroactive Agents: Analogs of this structure (e.g., benzyl-piperidines) are explored for acetylcholinesterase inhibition.[1][2]

  • Handling Precaution: When removing solvents like DCM or EtOAc, avoid high temperatures (>50°C) under vacuum if the compound is an oil, as it may "bump" or co-distill if the vacuum is too strong (though its BP is high, caution prevents loss).

References

  • Synthesis and Properties of Piperidone Derivatives

    • Title: Synthesis of 1-benzyl-3-methyl-4-piperidone (Analogous lactam synthesis protocols)
    • Source: PrepChem[1]

    • URL:[Link]

  • Physical Properties & CAS Verification

    • Title: 1-Benzyl-3-methylpiperidin-2-one Product Page[1][3][4][5][6]

    • Source: BLD Pharm[1][3][4][5]

  • General Solubility of N-Benzyl Piperidines

    • Title: 1-Benzyl-3-piperidinol Properties (Structural Analog D
    • Source: ChemicalBook[1][7]

  • Alkylation Methodologies

    • Title: (E)-1-Benzyl-3-(1-iodoethylidene)piperidine: Nucleophile-Promoted Alkyne-Iminium Ion Cyclizations[1][8]

    • Source: Organic Syntheses, Coll.[8] Vol. 8, p.57 (1993)

    • URL:[Link]

Sources

Exploratory

history and development of benzylpiperidinone-based MDM2 inhibitors

The history and development of benzylpiperidinone-based MDM2 inhibitors represents a masterclass in structure-based de novo design . Unlike many drug classes discovered via serendipitous high-throughput screening (HTS) h...

Author: BenchChem Technical Support Team. Date: February 2026

The history and development of benzylpiperidinone-based MDM2 inhibitors represents a masterclass in structure-based de novo design . Unlike many drug classes discovered via serendipitous high-throughput screening (HTS) hits, this scaffold was engineered from the ground up to mimic the specific α-helical topography of the p53 tumor suppressor protein.

This guide focuses on the Amgen Piperidinone Series , the most prominent and clinically advanced realization of this scaffold, culminating in the development of AMG 232 (Navtemadlin) .

From De Novo Design to Clinical Candidates (AMG 232 Series)

Genesis: The Failure of HTS and the Rise of De Novo Design

Early efforts to target the p53-MDM2 interaction relied on High-Throughput Screening (HTS).[1] Amgen’s initial screens identified chromenotriazolopyrimidines , but these hits suffered from poor physicochemical properties and a "flat" structure that failed to adequately penetrate the deep hydrophobic cleft of MDM2.

The pivot to piperidinones was driven by a de novo design strategy . Structural analysis of the p53-MDM2 co-crystal (PDB: 1YCR) revealed that p53 inserts a short α-helix into MDM2, relying on three specific hydrophobic residues:

  • Phe19

  • Trp23

  • Leu26

The piperidinone (six-membered lactam) ring was selected as a rigid scaffold capable of projecting three substituents in vectors that perfectly overlay these p53 residues.

The Core Scaffold Logic

The piperidinone core serves as a template to lock the substituents into a specific conformation.

  • C5 & C6 Positions: Substituted with aryl groups (typically p-chlorophenyl and m-chlorophenyl) to mimic the Leu26 and Trp23 indole/phenyl rings.

  • C3 Position: Functionalized to mimic Phe19 and control the ring pucker.

  • N1 Position: The "benzyl" or alkyl handle used to capture additional interactions (e.g., the Gly58 shelf).

Structure-Activity Relationship (SAR) Evolution

The development of this class is defined by the transition from simple N-benzyl derivatives to complex sulfonamides.

Phase I: The "Benzyl" Prototypes

Early iterations utilized simple N-benzyl or N-alkyl groups.

  • Observation: While these compounds bound to the hydrophobic cleft, they lacked potency because they failed to induce the optimal "lid-closed" conformation of MDM2.

  • Key Liability: The piperidinone ring is conformationally mobile. Without a "locking" substituent, the aryl groups at C5/C6 could rotate out of the optimal vector.

Phase II: Conformational Locking (The Gem-Dialkyl Effect)

To freeze the bioactive conformation, researchers introduced steric bulk at the C3 position .

  • Modification: Introduction of a gem-dialkyl or methyl/aryl pair at C3.

  • Result: This forced the piperidinone ring into a specific twisted-boat conformation, pre-organizing the C5/C6 aryl groups to face the Trp23/Leu26 pockets before binding.

Phase III: Capturing the Gly58 Shelf (AMG 232)

The breakthrough came with the optimization of the N-substituent .

  • Discovery: The MDM2 surface contains a shallow hydrophobic "shelf" near Gly58 , adjacent to the main cleft.

  • Optimization: The simple benzyl group was replaced with a sulfonamide-tethered alkyl chain (specifically an isopropyl sulfonamide).

  • Mechanism: The sulfone oxygen forms electrostatic interactions, while the alkyl chain packs against the Gly58 shelf, boosting potency from micromolar to picomolar range.

Table 1: Evolution of Potency in the Piperidinone Series

CompoundScaffold FeatureR1 (N-Subst)R2/R3 (C5/C6)IC50 (Biochemical)Status
Early Hit PiperidinoneBenzylPhenyl / Phenyl> 5 µMTool Compound
AM-8553 3,3-DisubstitutedComplex Alkylp-Cl-Ph / m-Cl-Ph1.1 nMPreclinical
AMG 232 Sulfonamide LinkerN-alkyl sulfonep-Cl-Ph / m-Cl-Ph0.6 nM Clinical (Phase II)

Mechanism of Action & Binding Mode

The benzylpiperidinone class functions as a steric occlusion inhibitor .

  • Pocket Invasion: The two aryl rings on the piperidinone core deeply penetrate the Trp23 and Leu26 pockets of MDM2.

  • Phe19 Mimicry: The C3 substituent (often a smaller alkyl or cycloalkyl group) fills the Phe19 pocket.

  • Helix Displacement: By occupying these three pockets with higher affinity (Kd < 1 nM) than the native p53 peptide, the inhibitor physically displaces p53.

  • Pathway Restoration: Free p53 accumulates, translocates to the nucleus, and activates transcription of CDKN1A (p21) and BBC3 (PUMA), leading to cell cycle arrest or apoptosis.

Visualizing the Pathway

MDM2_Pathway p53_Inactive p53 (Inactive) Bound to MDM2 p53_Active p53 (Active) Free/Tetramer p53_Inactive->p53_Active Stabilization MDM2 MDM2 E3 Ligase MDM2->p53_Inactive Ubiquitination & Degradation Inhibitor Benzylpiperidinone (AMG 232) Inhibitor->p53_Inactive Displaces Inhibitor->MDM2 Binds Hydrophobic Cleft (Ki < 1nM) Target_Genes Target Genes (p21, PUMA, MDM2) p53_Active->Target_Genes Transcription Target_Genes->MDM2 Negative Feedback Loop Apoptosis Apoptosis / Cell Arrest Target_Genes->Apoptosis Signaling

Caption: The mechanism of action for AMG 232. The inhibitor competitively binds MDM2, liberating p53 to trigger apoptotic signaling.

Chemical Synthesis: The Dynamic Kinetic Resolution (DKR)

The synthesis of the chiral piperidinone core is non-trivial due to the need to set two contiguous stereocenters (C5 and C6) relative to the C3 center. Amgen developed a scalable route relying on Dynamic Kinetic Resolution (DKR) .

Key Synthetic Steps (AMG 232 Route)
  • Aldol Condensation: Reaction of an aryl ketone with an ester to form a racemic β-keto ester.

  • Noyori DKR Hydrogenation: This is the critical step.

    • Reagents: RuCl₂[(S)-xylBINAP][(S)-DAIPEN] catalyst, H₂, chiral amine base.

    • Mechanism:[2][3][4][5] The racemic keto-ester rapidly racemizes in situ. The chiral Ruthenium catalyst selectively reduces only one enantiomer to the alcohol.

    • Outcome: Converts a racemic mixture into a single stereoisomer (syn-amino alcohol precursor) with >98% ee.

  • Cyclization: The resulting chiral amino-alcohol is cyclized to form the piperidinone lactam ring.

  • Late-Stage Alkylation: The complex N-sulfonamide chain is attached last to allow for SAR divergence.

Synthesis_Route Start Aryl Keto-Ester (Racemic) DKR Ru-BINAP Hydrogenation (DKR) Start->DKR H2, 100 psi Chiral_Alc Chiral Amino-Alcohol DKR->Chiral_Alc >98% ee Cyclization Lactamization Chiral_Alc->Cyclization Core Piperidinone Core Cyclization->Core Alkylation N-Alkylation (Side Chain) Core->Alkylation Final AMG 232 Alkylation->Final

Caption: The asymmetric synthesis route utilizing Dynamic Kinetic Resolution (DKR) to establish the chiral piperidinone core.

Experimental Protocols

Protocol A: Fluorescence Polarization (FP) Binding Assay

Purpose: To determine the IC50 of a benzylpiperidinone derivative against recombinant MDM2.

Materials:

  • Recombinant Human MDM2 (residues 1–118).

  • Fluorescent Probe: 5-FAM-labeled p53 peptide (Sequence: 5-FAM-RFMDYWEGL-NH2).

  • Assay Buffer: PBS, 0.01% Tween-20, 1 mM DTT.

Procedure:

  • Preparation: Dilute MDM2 protein to a concentration of 10 nM in Assay Buffer.

  • Tracer: Dilute 5-FAM-p53 peptide to 2 nM.

  • Compound: Prepare a 10-point serial dilution of the test inhibitor (e.g., AMG 232) in DMSO.

  • Incubation: Mix 10 µL protein, 10 µL peptide, and 1 µL compound in a black 384-well low-binding plate.

  • Equilibration: Incubate for 30 minutes at Room Temperature in the dark.

  • Measurement: Read Fluorescence Polarization (Ex: 485 nm, Em: 535 nm) on a multi-mode plate reader (e.g., PerkinElmer EnVision).

  • Analysis: Fit data to a 4-parameter logistic equation to derive IC50.

    • Validation: Z' factor should be > 0.5. Nutlin-3a should be used as a positive control (expected IC50 ~100-200 nM).

Protocol B: Cellular P53 Activation (Western Blot)

Purpose: To verify that the inhibitor activates the p53 pathway in cells.

  • Cell Line: SJSA-1 (Osteosarcoma, MDM2-amplified) or HCT116 (Colorectal, p53-wt).

  • Treatment: Treat cells with inhibitor (0.1, 1, 10 µM) for 6–24 hours.

  • Lysis: Lyse cells in RIPA buffer with protease/phosphatase inhibitors.

  • Blotting: Perform SDS-PAGE and transfer to PVDF.

  • Antibodies:

    • Primary: Anti-p53 (DO-1), Anti-MDM2 (SMP14), Anti-p21 (WAF1).

    • Loading Control: Anti-GAPDH.

  • Result Interpretation: A successful benzylpiperidinone inhibitor will cause a dose-dependent increase in p53 and p21 protein levels compared to DMSO control.

References

  • Rew, Y., & Sun, D. (2014). Discovery of a Small Molecule MDM2 Inhibitor (AMG 232) for Treating Cancer.[1][4][6][7][8][9] Journal of Medicinal Chemistry, 57(15), 6332–6341. Link

  • Sun, D., et al. (2014). Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction.[1][6][10] ACS Medicinal Chemistry Letters, 5(4), 448–453. Link

  • Gonzalez-Lopez de Turiso, F., et al. (2013). Rational Design and Binding Mode of a Novel Series of Piperidinone Inhibitors of the MDM2–p53 Interaction. Journal of Medicinal Chemistry, 56(10), 4053–4070. Link

  • Cee, V. J., et al. (2014). Alkyl Sulfonamide Piperidinone Inhibitors of the MDM2–p53 Protein–Protein Interaction.[1][4][8][11] Bioorganic & Medicinal Chemistry Letters, 24(16), 3782–3785. Link

  • Amgen Inc. (2012). An expeditious synthesis of the MDM2-p53 inhibitor AM-8553. Journal of the American Chemical Society, 134(30), 12855–12860.[5][11] Link

Sources

Foundational

IUPAC name for 1-benzyl-3-methyl-2-piperidone

An In-depth Technical Guide to 1-Benzyl-3-methylpiperidin-2-one: Synthesis, Characterization, and Medicinal Chemistry Applications Abstract The piperidine ring system is a cornerstone of modern medicinal chemistry, prese...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-Benzyl-3-methylpiperidin-2-one: Synthesis, Characterization, and Medicinal Chemistry Applications

Abstract

The piperidine ring system is a cornerstone of modern medicinal chemistry, present in a vast array of pharmaceuticals and natural products.[1][2] Among its derivatives, piperidones—cyclic amide variants—serve as exceptionally versatile building blocks for constructing complex molecular architectures.[3][4] This technical guide provides a comprehensive overview of 1-benzyl-3-methylpiperidin-2-one , a chiral δ-lactam. While its 4-piperidone isomer is a well-documented precursor in opioid synthesis, this 2-piperidone analogue represents a distinct yet equally valuable scaffold for drug discovery.[5][6] We will explore its structural and physicochemical properties, delineate a robust synthetic pathway based on established chemical principles, and discuss its potential applications for researchers in pharmacology and drug development. This document is designed to serve as a foundational resource, explaining the causality behind methodological choices and grounding key claims in authoritative literature.

Introduction: The Piperidone Scaffold in Drug Discovery

The piperidine moiety's prevalence in marketed drugs is a testament to its favorable pharmacological properties.[2] Its saturated, three-dimensional structure allows for precise spatial orientation of substituents, enabling high-affinity interactions with biological targets that are often inaccessible to flat, aromatic systems.[2] Piperidones, which incorporate a ketone functional group into the ring, act as key synthetic intermediates.[3] They provide a reactive handle for further chemical modification and introduce polarity that can be crucial for modulating pharmacokinetic properties.

The subject of this guide, 1-benzyl-3-methylpiperidin-2-one , is a lactam (a cyclic amide). This structural feature distinguishes it significantly from the more common 4-piperidone isomers. The lactam amide bond is a stable, planar unit that can participate in hydrogen bonding as an acceptor, a critical interaction in many protein-ligand complexes. The key features of this molecule are:

  • The 2-Piperidone Core: A six-membered δ-lactam ring.

  • N-Benzyl Group: The benzyl group is a common feature in medicinal chemistry. It can serve as a protecting group for the nitrogen, be a key part of the molecule's pharmacophore through aromatic interactions, or be removed at a later synthetic stage to allow for further diversification.

  • C3-Methyl Group: This substitution introduces a chiral center at the α-position to the carbonyl. This chirality is paramount, as stereoisomers of a drug can have vastly different efficacy and safety profiles.

This guide will focus on the synthesis, characterization, and potential utility of this specific chiral building block.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a molecule is the first step in its application. Below is a summary of the key characteristics of 1-benzyl-3-methylpiperidin-2-one.

Chemical Structure

The IUPAC name for the molecule is 1-benzyl-3-methylpiperidin-2-one . Its structure is illustrated below.

Caption: Chemical structure of 1-benzyl-3-methylpiperidin-2-one.

Properties Summary
PropertyValueSource
Molecular Formula C₁₃H₁₇NO
Molecular Weight 203.28 g/mol [7]
IUPAC Name 1-benzyl-3-methylpiperidin-2-one[8]
Appearance Expected to be a liquid or low-melting solid[7]
Hydrogen Bond Acceptors 1 (carbonyl oxygen)[8]
Hydrogen Bond Donors 0[8]
Rotatable Bonds 2[8]
Spectroscopic Characterization

While a dedicated spectrum for this exact isomer is not widely published, its spectroscopic data can be reliably predicted based on its functional groups and data from analogous structures.[6][9][10]

  • ¹H NMR: Key signals would include aromatic protons from the benzyl group (~7.2-7.4 ppm), a singlet for the benzylic CH₂ protons (~4.5 ppm), a multiplet for the chiral proton at C3, various multiplets for the piperidine ring protons (C4, C5, C6), and a doublet for the C3-methyl group.

  • ¹³C NMR: Expected signals would include the lactam carbonyl carbon (~170-175 ppm), aromatic carbons (~127-138 ppm), the benzylic CH₂ carbon (~50 ppm), and aliphatic carbons of the piperidine ring and the methyl group.

  • IR Spectroscopy: A strong characteristic absorption band for the amide C=O stretch would be prominent around 1650 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z = 203. A prominent fragment would likely be the tropylium ion at m/z = 91, corresponding to the benzyl fragment [C₇H₇]⁺.

Synthesis and Mechanistic Rationale

The synthesis of 1-benzyl-3-methylpiperidin-2-one can be achieved through a logical, multi-step sequence common in heterocyclic chemistry. The proposed pathway involves N-benzylation of a parent lactam followed by stereoselective α-alkylation.

Proposed Synthetic Workflow

The most direct approach begins with commercially available δ-valerolactam (2-piperidone).

Caption: Proposed two-step synthesis of 1-benzyl-3-methylpiperidin-2-one.

Detailed Experimental Protocol

Step 1: Synthesis of 1-Benzyl-2-piperidone (Intermediate)

  • System Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with sodium hydride (NaH, 1.1 eq., 60% dispersion in mineral oil).

  • Solvent & Reagent Addition: Anhydrous tetrahydrofuran (THF) is added, and the suspension is cooled to 0°C in an ice bath. A solution of δ-valerolactam (1.0 eq.) in anhydrous THF is added dropwise via the dropping funnel.

  • Reaction: The mixture is stirred at 0°C for 30 minutes, during which hydrogen gas evolves. Benzyl bromide (1.1 eq.) is then added dropwise. The reaction is allowed to warm to room temperature and stirred overnight.

  • Workup & Purification: The reaction is carefully quenched with water. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield 1-benzyl-2-piperidone.

Step 2: Synthesis of 1-Benzyl-3-methylpiperidin-2-one (Final Product)

  • System Setup: A flame-dried flask under a nitrogen atmosphere is charged with a solution of 1-benzyl-2-piperidone (1.0 eq.) in anhydrous THF. The solution is cooled to -78°C using a dry ice/acetone bath.

  • Deprotonation: A solution of a strong, non-nucleophilic base such as sec-Butyllithium (s-BuLi) or Lithium diisopropylamide (LDA) (1.2 eq.) is added dropwise, and the resulting solution is stirred at -78°C for 1 hour to ensure complete formation of the lithium enolate.

    • Expert Insight: The choice of a sterically hindered base like LDA is critical. It is a poor nucleophile, preventing competitive attack at the lactam carbonyl. The low temperature is essential to maintain the kinetic stability of the enolate and prevent side reactions.[11]

  • Alkylation: Methyl iodide (CH₃I, 1.5 eq.) is added dropwise to the enolate solution. The reaction mixture is stirred at -78°C for 2-3 hours.

  • Workup & Purification: The reaction is quenched by the addition of saturated aqueous ammonium chloride (NH₄Cl) solution. The mixture is allowed to warm to room temperature, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. Purification by silica gel chromatography affords 1-benzyl-3-methylpiperidin-2-one as a racemic mixture.

Applications in Medicinal Chemistry and Drug Design

The true value of 1-benzyl-3-methylpiperidin-2-one lies in its potential as a versatile scaffold for generating novel chemical entities with therapeutic potential.

A Scaffold for Library Development

The molecule contains multiple points for chemical diversification, making it an ideal starting point for creating a library of related compounds for high-throughput screening.

G scaffold 1-Benzyl-3-methyl- piperidin-2-one Core r1 Aryl Ring Modification (e.g., substitution on benzyl group) scaffold->r1 r2 N-Debenzylation & Re-functionalization (e.g., replace benzyl with other amines/amides) scaffold->r2 r3 C3-Alkyl Chain Extension (e.g., replace methyl with ethyl, propyl, etc.) scaffold->r3 r4 Further Ring Functionalization (e.g., at C4 or C5 positions) scaffold->r4

Caption: Diversification points on the 1-benzyl-3-methylpiperidin-2-one scaffold.

Asymmetric Synthesis and Chiral Drugs

The C3-methyl group creates a stereocenter. The protocol described above produces a racemic mixture (an equal mix of R and S enantiomers). For drug development, it is often necessary to synthesize a single enantiomer, as the biological activity and toxicity can reside in only one. Asymmetric synthesis methods, such as using a chiral auxiliary on the nitrogen or employing chiral catalysts, can be developed to selectively produce the desired stereoisomer.[11] Research into the asymmetric synthesis of related N-protected 3-methylpiperidin-2-ones has shown that high diastereomeric excess can be achieved, highlighting the feasibility of this approach.[11]

Potential Therapeutic Areas

While this specific molecule may not have a documented biological activity, its structural motifs are present in compounds with a wide range of therapeutic applications:

  • Central Nervous System (CNS) Agents: The piperidine scaffold is a classic feature of many CNS-active drugs, including antipsychotics and analgesics.[5]

  • Oncology: Piperidone derivatives have been investigated as anticancer agents.[3] For instance, 1-benzyl-4-piperidone is a key intermediate in the synthesis of menin inhibitors for treating acute leukemia.[12]

  • Antiviral Agents: Benzyl-piperidine derivatives have shown activity against various viruses, including the H1N1 influenza virus and potentially SARS-CoV-2.[13]

Conclusion and Future Perspectives

1-benzyl-3-methylpiperidin-2-one is a valuable chiral building block with significant untapped potential in medicinal chemistry. Its synthesis is achievable through well-established organic chemistry principles, and its structure offers multiple avenues for chemical modification. While less explored than its 4-piperidone counterpart, the unique properties of the 2-piperidone (δ-lactam) core provide a distinct advantage for designing new molecular entities.

Future research should focus on developing efficient, large-scale, and stereoselective syntheses of this compound. Furthermore, its use as a scaffold to generate diverse chemical libraries for screening against various biological targets—such as kinases, proteases, and G-protein coupled receptors—could lead to the discovery of novel therapeutic agents. This guide serves as a foundational blueprint for researchers and scientists looking to leverage the potential of this versatile heterocyclic compound.

References

  • D. O. Prima, V. V. Dotsenko, S. G. Krivokolysko, and N. A. Karchava, "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications," Chemistry of Heterocyclic Compounds, vol. 58, no. 4/5, pp. 313–337, 2022. [Link: https://link.springer.com/article/10.1007/s10593-022-03061-4]
  • Guidechem, "What is the synthesis process of 1-BENZYL-3-METHYL-4-PIPERIDONE?," 2022. [Link: https://www.guidechem.com/cas-347/34737-89-8.html]
  • A. Pöschl, "Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues," King's College London, 2014. [Link: https://kcl.rl.talis.com/items/5F8B60F5-E92A-4B6E-A77E-04E1F4242133.html]
  • S. Basavoju, N. R. Y. Vanipenta, and P. K. Tadikonda, "Recent Advances in the Synthesis of Piperidones and Piperidines," ResearchGate, 2025. [Link: https://www.researchgate.net/publication/382838323_Recent_Advances_in_the_Synthesis_of_Piperidones_and_Piperidines]
  • W. O. Foye, T. L. Lemke, and D. A. Williams, Foye's Principles of Medicinal Chemistry. Lippincott Williams & Wilkins, 2013. [Link: https://patents.google.
  • BOC Sciences, "1-Benzyl-4-Piperidone: Applications in Medicinal Chemistry and its Preparation Methods," 2024. [Link: https://www.bocsci.
  • A. M. Ali et al., "Novel Substituted Piperidine-2,6-dione Derivatives for Treating Sickle Cell Disease and β-Thalassemia," ACS Medicinal Chemistry Letters, 2021. [Link: https://pubs.acs.org/doi/10.1021/acsmedchemlett.1c00392]
  • Life Chemicals, "Boost your Medicinal Chemistry Research with C-substituted Piperidines," 2021. [Link: https://lifechemicals.com/service/medchem-blog/c-substituted-piperidines]
  • R. Murugan, "piperidone analogs: synthesis and their diverse biological applications," ResearchGate, 2012. [Link: https://www.researchgate.
  • Fluorochem, "1-Benzyl-3-piperidone." [Link: https://www.fluorochem.co.uk/product/f216337/1-benzyl-3-piperidone]
  • ChemicalBook, "1-BENZYL-3-METHYL-4-PIPERIDONE," 2025. [Link: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8274643.htm]
  • National Center for Biotechnology Information, "1-Benzyl-2-piperidone," PubChem Compound Database. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/5170076]
  • Defense Technical Information Center, "Piperidine Synthesis," 2025. [Link: https://apps.dtic.
  • PrepChem, "Synthesis of 1-benzyl-3-methyl-4-piperidone." [Link: https://www.prepchem.com/synthesis-of-1-benzyl-3-methyl-4-piperidone]
  • J. Wang et al., "Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer," Journal of Zhejiang University-SCIENCE A, vol. 17, no. 2, pp. 163–170, 2016. [Link: https://www.researchgate.net/publication/295280261_Asymmetric_synthesis_of_N-protected_3-methylpiperidin-2-one_and_its_diastereoisomer]
  • S. Roy et al., "Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information," RSC Advances. [Link: https://www.rsc.
  • ChemSrc, "1-Benzyl-3-methyl-4-piperidone," 2025. [Link: https://www.chemsrc.com/en/cas/34737-89-8_1033878.html]
  • ChemicalBook, "1-BENZYL-3-METHYL-4-PIPERIDONE(34737-89-8) 1H NMR spectrum." [Link: https://www.chemicalbook.com/Spectrum_34737-89-8_1HNMR.htm]
  • C.-H. Hsieh et al., "Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease," Molecules, vol. 28, no. 14, p. 5561, 2023. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10384457/]
  • Thermo Fisher Scientific, "1-Benzyl-3-piperidone hydrochloride hydrate 25 g." [Link: https://www.thermofisher.
  • Thermo Fisher Scientific, "1-Benzyl-3-methyl-4-piperidone, 99% 25 g." [Link: https://www.thermofisher.
  • Google Patents, "An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine," EP3539965A1. [Link: https://patents.google.
  • Abovchem, "(R)-1-benzyl-3-methylpiperidin-4-one." [Link: https://www.abovchem.com/product/r-1-benzyl-3-methylpiperidin-4-one-cas-2199214-87-2/]
  • Y. T. Jeong et al., "Synthesis and stereochemistry of highly crowded N-benzylpiperidones," Journal of Molecular Structure, vol. 1006, no. 1-3, pp. 583–589, 2011. [Link: https://www.researchgate.net/publication/251543361_Synthesis_and_stereochemistry_of_highly_crowded_N-benzylpiperidones_Original_Research_Article]
  • A. Arrigo-Reina et al., "Pharmacological and toxicological studies with 1-benzyl-3-(2,3-dihydroxypropoxy)indazole," Arzneimittelforschung, vol. 25, no. 2, pp. 220–225, 1975. [Link: https://pubmed.ncbi.nlm.nih.gov/1172820/]
  • ChemicalBook, "1-Benzyl-3-piperidone hydrochloride(50606-58-1) 1H NMR spectrum." [Link: https://www.chemicalbook.com/Spectrum_50606-58-1_1HNMR.htm]
  • Sigma-Aldrich, "1-Benzyl-3-methylpiperidin-4-one." [Link: https://www.sigmaaldrich.com/US/en/product/aldrich/ambeed-a205260]
  • M. Di Stefano et al., "Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors," European Journal of Medicinal Chemistry, vol. 263, p. 115916, 2024. [Link: https://www.arpapress.com/abstracts/115916.html]
  • V. Nayagam, "Pharmacological Applications of Piperidine Derivatives," Encyclopedia.pub, 2023. [Link: https://encyclopedia.pub/entry/35056]
  • J. Park et al., "Synthesis of Piperidones from Benzyl Azides and Acetone," Bulletin of the Korean Chemical Society, vol. 33, no. 1, pp. 99–102, 2012. [Link: https://serval.postech.ac.kr/bitstream/1/2202/1/file_1.pdf]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Alkylation of 3-Methyl-2-Piperidone

This Application Note is structured to provide a comprehensive, high-level technical guide for the alkylation of 3-methyl-2-piperidone. It addresses the critical regioselectivity challenges (N- vs.

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a comprehensive, high-level technical guide for the alkylation of 3-methyl-2-piperidone. It addresses the critical regioselectivity challenges (N- vs. C-alkylation) inherent in lactam chemistry, offering distinct protocols for each target.

Abstract & Strategic Overview

The alkylation of 3-methyl-2-piperidone (a


-lactam) with benzyl bromide  presents a classic regioselectivity challenge in medicinal chemistry. The substrate contains two nucleophilic sites susceptible to alkylation upon deprotonation:
  • The Nitrogen (N1):

    
    . The kinetic and thermodynamic product under standard basic conditions.
    
  • The

    
    -Carbon (C3): 
    
    
    
    . Formation of a quaternary center at C3 requires specific "dianion" strategies or prior N-protection.

This guide provides two distinct protocols:

  • Protocol A (Standard): High-yield

    
    -Alkylation  to synthesize 1-benzyl-3-methyl-2-piperidone.
    
  • Protocol B (Advanced): Dianion-mediated

    
    -Alkylation  to synthesize 3-benzyl-3-methyl-2-piperidone (quaternary center formation).
    

Mechanistic Pathway & Regiocontrol

The choice of base and stoichiometry dictates the reaction pathway.

  • Mono-Anion Pathway (N-Alkylation): Treatment with 1.0–1.2 equivalents of a base (NaH or KOtBu) removes the most acidic proton (NH). The resulting amidate anion reacts rapidly with benzyl bromide at the nitrogen.

  • Dianion Pathway (C-Alkylation): Treatment with

    
    2.0 equivalents of a strong base (e.g., 
    
    
    
    -BuLi) removes the NH proton first, followed by the less acidic
    
    
    -proton. The resulting dianion is most nucleophilic at the carbon, leading to C-alkylation.
Regioselectivity Decision Tree (Graphviz)

Regioselectivity Substrate 3-Methyl-2-Piperidone Base1 Base: NaH (1.2 eq) Solvent: THF, 0°C Substrate->Base1 Standard Protocol Base2 Base: n-BuLi (2.2 eq) Solvent: THF, -78°C Substrate->Base2 Dianion Protocol MonoAnion Mono-Anion (N-) Base1->MonoAnion Deprotonation (pKa ~17) Dianion Dianion (N-, C-) Base2->Dianion Double Deprotonation ProductN Product A: N-Alkylation (1-benzyl-3-methyl-2-piperidone) MonoAnion->ProductN + BnBr (Kinetic Control) ProductC Product B: C-Alkylation (3-benzyl-3-methyl-2-piperidone) Dianion->ProductC + BnBr (Nucleophilic C)

Figure 1: Decision tree for selecting the appropriate alkylation protocol based on the desired target isomer.

Protocol A: N-Alkylation (Standard)

Target: 1-benzyl-3-methyl-2-piperidone Scale: 10 mmol | Expected Yield: 85–95%

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7][8]AmountRole
3-Methyl-2-piperidone 113.161.01.13 gSubstrate
Sodium Hydride (60% in oil) 24.001.20.48 gBase
Benzyl Bromide 171.041.22.05 g (1.43 mL)Electrophile
THF (Anhydrous) 72.11-20 mLSolvent
Step-by-Step Methodology
  • Apparatus Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Base Suspension: Add NaH (0.48 g, 12 mmol) to the flask. Wash twice with dry hexane (5 mL) to remove mineral oil if high purity is required (optional). Resuspend in anhydrous THF (10 mL) and cool to 0°C (ice bath).

  • Deprotonation: Dissolve 3-methyl-2-piperidone (1.13 g, 10 mmol) in THF (5 mL). Add this solution dropwise to the NaH suspension over 10 minutes.

    • Observation: Hydrogen gas evolution will occur. Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete anion formation.

  • Alkylation: Cool the mixture back to 0°C . Add Benzyl Bromide (1.43 mL, 12 mmol) dropwise.

    • Note: Benzyl bromide is a lachrymator; handle in a fume hood.

  • Reaction: Allow the mixture to warm to RT and stir for 3–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.

  • Quench & Workup:

    • Cool to 0°C. Carefully quench with saturated aqueous

      
       (10 mL).
      
    • Extract with EtOAc (

      
       mL).
      
    • Wash combined organics with Brine (20 mL), dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Purify via flash column chromatography (Silica Gel, 0

    
     30% EtOAc in Hexanes).
    

Protocol B: C-Alkylation (Advanced Dianion Strategy)

Target: 3-benzyl-3-methyl-2-piperidone (Quaternary Center) Scale: 5 mmol | Expected Yield: 60–75% Critical Requirement: Strictly anhydrous conditions; temperature control is vital to prevent polymerization or N-alkylation side products.

Reagents & Materials
ReagentEquiv.[1][2][3][5][6][8][9]AmountRole
3-Methyl-2-piperidone 1.00.56 gSubstrate
n-Butyllithium (2.5M in hexanes) 2.24.4 mLStrong Base
Benzyl Bromide 1.10.94 g (0.65 mL)Electrophile
THF (Anhydrous) -15 mLSolvent
Step-by-Step Methodology
  • Dianion Generation:

    • Flame-dry a flask under Argon. Add 3-methyl-2-piperidone (0.56 g, 5 mmol) and THF (10 mL).

    • Cool the solution to 0°C .

    • Add the first equivalent of

      
      -BuLi (2.0 mL, 5.0 mmol) dropwise. Stir for 30 min (Generates Mono-anion).
      
    • Cool the solution to -78°C (Dry ice/Acetone bath).

    • Add the second equivalent of

      
      -BuLi (2.4 mL, 6.0 mmol) dropwise.
      
    • Critical: Stir at -78°C for 1 hour. The solution typically turns yellow/orange, indicating dianion formation.

  • Alkylation:

    • Add Benzyl Bromide (0.65 mL, 5.5 mmol) dropwise at -78°C.

    • Stir at -78°C for 2 hours.

    • Optimization: Unlike N-alkylation, do not warm to RT immediately. Allow the bath to warm slowly to 0°C over 2 hours.

  • Quench:

    • Quench at 0°C with dilute HCl (1M, 5 mL) or sat.

      
      .
      
    • Note: Acidic quench helps protonate the intermediate enolate and amine.

  • Workup: Standard extraction with EtOAc/Brine.

  • Purification: Flash chromatography. The C-alkylated product is often less polar than the starting material but more polar than the N-alkylated byproduct (if any).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (N-Alkylation) Incomplete deprotonationEnsure NaH is fresh; increase stir time at RT before adding BnBr. Use DMF as co-solvent (faster rate).
Mixture of N- and C- Alkylation Temperature too high during base additionIn Protocol B, ensure -78°C is maintained during the second deprotonation.
Starting Material Recovery Water in solvent (quenches base)Distill THF over Na/Benzophenone or use molecular sieves.
O-Alkylation (Lactim ether) Hard electrophile / Oxygen attackBenzyl bromide is "soft" enough to favor N- or C- attack. If O-alkylation is observed (rare with BnBr), switch solvent to less polar (Toluene).
Experimental Workflow Visualization

Workflow Start Start: Dry 3-methyl-2-piperidone BaseAdd Add Base (NaH or nBuLi) Control Temp strictly Start->BaseAdd Reaction Add Benzyl Bromide Monitor via TLC BaseAdd->Reaction Quench Quench (NH4Cl) Phase Separation Reaction->Quench Purify Column Chromatography (Hex/EtOAc) Quench->Purify

Figure 2: Generalized experimental workflow for alkylation protocols.

References

  • PrepChem. "Synthesis of 1-benzyl-3-methyl-4-piperidone." PrepChem.com. Link

  • Todd, R. D. "The Regioselective 3-Alkylation of Piperidine." Old Dominion University Digital Commons, 1980. Link

  • Smith, R. V., et al. "Preparation and Stereochemistry of N-Methyl-N-phenacylpiperidinium Salts."[5] Canadian Journal of Chemistry, 1973.[5] Link

  • Mishra, S., et al. "Catalytic Enantioselective Synthesis of 3-Piperidines."[2] Journal of the American Chemical Society, 2023.[2] Link[2]

  • Elliott, M. C., et al. "A Convenient Protocol for the Alkylidenation of Lactams."[10] Synthesis, 2006.[10] Link

Sources

Application

Application Notes &amp; Protocols: Catalytic Hydrogenation of Pyridine Precursors to Piperidinones

Introduction: The Strategic Importance of Piperidinones The piperidinone framework, particularly the 2-piperidone (δ-valerolactam) and 3-piperidone scaffolds, is a privileged structure in medicinal chemistry and natural...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Piperidinones

The piperidinone framework, particularly the 2-piperidone (δ-valerolactam) and 3-piperidone scaffolds, is a privileged structure in medicinal chemistry and natural product synthesis. These saturated nitrogen heterocycles serve as crucial building blocks for a diverse range of biologically active molecules. The conversion of readily available pyridine precursors into these high-value, sp³-rich structures is a cornerstone of modern synthetic chemistry.

Among the various synthetic strategies, catalytic hydrogenation stands out as the most direct and atom-economical method.[1] It offers a pathway to transform flat, aromatic pyridines into complex, three-dimensional piperidine derivatives, often with the potential to set multiple stereocenters in a single step.[2] However, the inherent aromatic stability of the pyridine ring and the tendency of the nitrogen atom in both the starting material and the saturated product to poison metal catalysts present significant challenges.[1][3]

This guide provides an in-depth exploration of the catalytic hydrogenation of pyridine precursors to piperidinones, focusing on the underlying mechanisms, catalyst selection, reaction optimization, and detailed, field-proven protocols. We will particularly emphasize the innovative "interrupted hydrogenation" strategy, which allows for the direct synthesis of δ-lactams from appropriately substituted pyridines.

Scientific Principles & Reaction Mechanisms

The hydrogenation of a pyridine ring is a thermodynamically favorable but kinetically challenging process that requires an effective catalytic system to overcome the high activation energy associated with breaking aromaticity.

The Role of Acidic Media

A common and highly effective strategy for facilitating pyridine hydrogenation is the use of acidic conditions. Protonation of the pyridine nitrogen serves two critical functions:

  • Activation: The resulting pyridinium salt is significantly more electron-deficient, which lowers the activation energy for reduction.[4]

  • Prevention of Catalyst Poisoning: The product, a basic piperidine, is immediately protonated to form a piperidinium salt. This prevents the lone pair on the product's nitrogen from coordinating to and deactivating the metal catalyst surface.[3][4]

Glacial acetic acid is frequently used as both the solvent and the acid promoter, though other Brønsted acids like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) can also be employed.[3][5][6]

The "Interrupted Hydrogenation" Pathway to δ-Lactams

A key transformation for producing piperidin-2-ones (δ-lactams) involves a fascinating "interrupted hydrogenation" mechanism. This process relies on a chiral auxiliary or a suitable functional group at the 2-position of the pyridine ring.

The reaction does not proceed to the fully saturated piperidine. Instead, it is "interrupted" at a partially hydrogenated enamine or imine intermediate, which is then hydrolyzed to yield the desired lactam. The mechanism, illustrated below, proceeds through a diastereoselective hydrogenation of the activated pyridinium ring, followed by in-situ hydrolysis of a key cyclic aminal/imine intermediate.[5] The presence of water is therefore essential for this specific transformation.

G cluster_0 Reaction Pathway A 2-Substituted Pyridinium Salt B Diastereoselective Hydrogenation (H₂, Pd(OH)₂/C) A->B + 3H₂ C Partially Hydrogenated Intermediate (Cyclic Aminal/Imine) B->C D Hydrolysis (H₂O) C->D + H₂O E Enantioenriched δ-Lactam (2-Piperidinone) D->E

Caption: Interrupted Hydrogenation Mechanism for δ-Lactam Synthesis.

Catalytic Systems: A Comparative Overview

The choice of catalyst is paramount and depends heavily on the specific substrate, desired product, and functional group tolerance. Both heterogeneous and homogeneous systems have been successfully employed.

Heterogeneous Catalysts

Heterogeneous catalysts are the workhorses of industrial and laboratory-scale hydrogenations due to their ease of handling, separation from the reaction mixture, and potential for recycling.[1]

CatalystCommon SupportsTypical ConditionsKey Advantages & Characteristics
Palladium (Pd) Carbon (Pd/C), Pearlman's Catalyst (Pd(OH)₂/C)Mild to moderate pressure (1-100 bar), often in acidic media (e.g., AcOH).[4][7]Highly effective, especially for interrupted hydrogenations to lactams.[4][5] Pd(OH)₂/C is often superior for complex substrates.
Platinum (Pt) Adams' Catalyst (PtO₂), Carbon (Pt/C)Moderate to high pressure (50-100 bar), almost always in acidic solvents (AcOH).[1][6]Very powerful and robust. A classic choice for complete reduction of the pyridine ring.[6]
Rhodium (Rh) Carbon (Rh/C), Alumina (Rh/Al₂O₃), Rhodium(III) Oxide (Rh₂O₃)Mild conditions (e.g., 5 bar, 40 °C).[8][9][10]Highly active, even for sterically hindered and functionalized pyridines under mild conditions.[8][10]
Ruthenium (Ru) Carbon (Ru/C), Alumina (Ru/Al₂O₃)Mild to moderate conditions.[11][12]Excellent for achieving cis-diastereoselectivity in the hydrogenation of substituted pyridines.[11]
Homogeneous Catalysts

Homogeneous catalysts, typically iridium or rhodium complexes with specialized ligands, offer high activity and selectivity under very mild conditions.[1] They are particularly valuable for asymmetric hydrogenations and for substrates with sensitive functional groups that are incompatible with harsher heterogeneous methods.[3][13] For instance, certain iridium catalysts can selectively reduce the pyridine ring while leaving nitro, azide, bromo, and alkyne groups intact.[3][13] However, their separation from the product can be challenging.

Detailed Application Protocols

Safety First: All high-pressure hydrogenation reactions must be conducted by trained personnel behind a blast shield in a certified chemical fume hood.[14][15][16] Ensure proper ventilation and eliminate all potential ignition sources.[17] The reactor must be pressure-rated and inspected before use.[14][18]

G start Start prep Prepare Reactor: - Clean & Dry Vessel - Add Magnetic Stir Bar start->prep load Load Reactants: - Add Pyridine Substrate - Add Solvent prep->load inert Inert Atmosphere: - Seal Reactor - Purge 3x with N₂ load->inert catalyst Add Catalyst (Under N₂ flow) inert->catalyst leak_test Leak Test: - Pressurize with N₂ - Monitor Pressure catalyst->leak_test leak_test->start If Leak Found hydrogenate Hydrogenation: - Purge 3x with H₂ - Pressurize to Target H₂ - Heat & Stir leak_test->hydrogenate If No Leaks monitor Monitor Reaction: - H₂ Uptake - TLC/LC-MS Sample hydrogenate->monitor monitor->hydrogenate Reaction Incomplete cool_down Cool & Depressurize: - Cool to RT - Vent H₂ Safely monitor->cool_down Reaction Complete purge_final Final Purge: - Purge 3x with N₂ cool_down->purge_final workup Work-up: - Filter Catalyst (Caution!) - Purify Product purge_final->workup end End workup->end

Caption: General Workflow for High-Pressure Catalytic Hydrogenation.

Protocol 1: Asymmetric Synthesis of a δ-Lactam via Interrupted Hydrogenation

This protocol is adapted from methodologies developed for the asymmetric hydrogenation of 2-oxazolidinone-substituted pyridines to yield enantioenriched piperidin-2-ones.[4][5]

  • Objective: To synthesize an enantioenriched δ-lactam from a chiral 2-substituted pyridine precursor.

  • Catalyst: 20% Palladium Hydroxide on Carbon (Pearlman's Catalyst, Pd(OH)₂/C).

  • Substrate Example: (R)-3-(5-methylpyridin-2-yl)-4-isopropyloxazolidin-2-one.

Materials:

  • Substituted pyridine (1.0 eq)

  • 20% Pd(OH)₂/C (wet, ~15-20 wt% relative to substrate)[4]

  • Solvent: Tetrahydrofuran (THF) and Water (e.g., 10:1 v/v)

  • Acid: Hydrochloric Acid (HCl, e.g., 1.2 eq of 2M solution)

  • High-pressure hydrogenation reactor (e.g., Parr shaker)

  • Inert gas (Nitrogen) and high-purity Hydrogen gas

  • Filtration aid (Celite®)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate for extraction

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reactor Setup: To a glass liner for a high-pressure reactor, add the pyridine substrate (e.g., 1.0 mmol, 248 mg).

  • Solvent and Acid Addition: Add the THF/Water solvent mixture (e.g., 5.5 mL total, 10:1 ratio) followed by the aqueous HCl solution (1.2 eq). Stir briefly to dissolve.

  • Catalyst Loading: Carefully add the wet Pd(OH)₂/C catalyst. Caution: Palladium catalysts can be pyrophoric, especially when dry and exposed to air after use. Handle with care.

  • System Assembly & Purging: Place the liner in the reactor, seal the vessel, and connect it to the gas manifold. Purge the system by pressurizing with nitrogen (to ~5 bar) and venting three times to remove all oxygen.[15][17]

  • Hydrogenation: Purge the system three times with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 80 bar). Begin vigorous stirring and heat the reaction to the target temperature (e.g., 60 °C).

  • Reaction Monitoring: Monitor the reaction by observing the drop in hydrogen pressure. The reaction is typically complete within 24-48 hours.

  • Cooldown and Depressurization: Once the reaction is complete (no further H₂ uptake), cool the reactor to room temperature. Carefully and slowly vent the excess hydrogen into a fume hood exhaust.

  • Inerting and Filtration: Purge the reactor three times with nitrogen. Open the vessel and carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Crucial Safety Step: Never allow the filtered catalyst to dry on the filter paper, as it can ignite upon contact with air.[15] Immediately quench the filter cake with water.

  • Work-up: Transfer the filtrate to a separatory funnel. Neutralize the mixture by carefully adding saturated NaHCO₃ solution until gas evolution ceases. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude δ-lactam product by flash column chromatography.

Protocol 2: General Reduction of a Pyridine using Adams' Catalyst

This protocol describes a robust, general method for the complete saturation of a pyridine ring to the corresponding piperidine.[6]

  • Objective: To synthesize a substituted piperidine from a pyridine precursor.

  • Catalyst: Platinum(IV) Oxide (PtO₂, Adams' Catalyst).

  • Solvent/Acid: Glacial Acetic Acid.

Materials:

  • Substituted pyridine (1.0 eq)

  • Platinum(IV) oxide (PtO₂, 1-5 mol%)[1]

  • Glacial acetic acid

  • High-pressure hydrogenation reactor

  • Inert gas (Nitrogen) and high-purity Hydrogen gas

  • Filtration aid (Celite®)

  • Sodium hydroxide (NaOH) solution (e.g., 5M)

  • Dichloromethane or other suitable extraction solvent

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reactor Setup: To a suitable high-pressure reactor vessel, add the substituted pyridine (e.g., 1.0 g).

  • Solvent and Catalyst Addition: Add glacial acetic acid as the solvent (e.g., 10-20 mL). Carefully add the PtO₂ catalyst.

  • System Assembly & Purging: Seal the reactor and purge the system three times with nitrogen.

  • Hydrogenation: Purge the system three times with hydrogen. Pressurize the reactor to the target pressure (e.g., 50-70 bar).[6] Begin vigorous stirring at room temperature. An initial exotherm may be observed.

  • Reaction Monitoring: Monitor the reaction via hydrogen uptake. Reaction times can vary from 6-12 hours depending on the substrate.[6]

  • Cooldown and Depressurization: Once complete, cool to room temperature and safely vent the excess hydrogen.

  • Inerting and Filtration: Purge the reactor with nitrogen. Open the vessel and filter the reaction mixture through Celite® to remove the catalyst, ensuring the filter cake remains wet.

  • Work-up: Cool the acidic filtrate in an ice bath. Carefully basify the solution by the slow addition of concentrated NaOH solution until the pH is >10. Caution: This is a highly exothermic neutralization.

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane, 3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude piperidine derivative. Purify as necessary by distillation or column chromatography.

References

  • University of Liverpool Repository. Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions.
  • Wiggim, B. Safety First: Best Practices for Operating High-Pressure Hydrogenation Reactors.
  • Royal Society of Chemistry. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry.
  • Process Safety Guide. Hydrogenation Reaction Safety In The Chemical Industry.
  • BenchChem. Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine.
  • Ruan, J., & Xiao, J. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis.
  • Royal Society of Chemistry. Diastereoselective hydrogenation of arenes and pyridines using supported ruthenium nanoparticles under mild conditions. Chemical Communications.
  • Wu, J., Tang, W., & Xiao, J. (2013). Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium-Catalyzed Transfer Hydrogenation. Semantic Scholar.
  • Studer, M., et al. (2025). Enantioselective Homogeneous Hydrogenation of Monosubstituted Pyridines and Furans.
  • Despois, A., & Cramer, N. (2025). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv.
  • Lévay, K., Madarász, J., & Hegedűs, L. (2022). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. RSC Publishing.
  • Ghorbani, F., et al. (2018). Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. PMC.
  • American Chemical Society. Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety.
  • Journal of Chemical Research. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025).
  • ResearchGate. A highly efficient Pd–C catalytic hydrogenation of pyridine nucleus under mild conditions. (2025).
  • ACS Publications. A Heterogeneous Iridium Catalyst for the Hydroboration of Pyridines. (2022).
  • MDPI. Pyridine–Quinoline and Biquinoline-Based Ruthenium p-Cymene Complexes as Efficient Catalysts for Transfer Hydrogenation Studies: Synthesis and Structural Characterization. (2025).
  • ResearchGate. Selective Hydrogenation of Pyridine and Derivatives of It on Bimetallic Catalysts. (2025).
  • Taylor & Francis Online. Palladium-catalyzed hydrogenations in dichloromethane. Synthetic Communications. (2022).
  • Cramer, N., et al. (2025). Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines. Nature Chemistry.
  • Mettler Toledo. Hydrogenation Reactions | Safe Reaction Monitoring & Control.
  • Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst.
  • Glorius, F., et al. (2011). Efficient Asymmetric Hydrogenation of Pyridines. Angewandte Chemie International Edition.
  • Royal Society of Chemistry. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. (2024). Organic & Biomolecular Chemistry.
  • Gunanathan, C., et al. (2016). Ruthenium-Catalyzed Regioselective 1,4-Hydroboration of Pyridines. ACS Publications.
  • University of Pittsburgh. Hydrogenation Reactions Safety Guidelines. (2012).
  • ResearchGate. Hydroxypyridine/Pyridone Interconversions within Ruthenium Complexes and Their Application in the Catalytic Hydrogenation of CO2. (2025).
  • Illinois Chemistry, University of Illinois. Catalytic Asymmetric Hydrogenation of Heteroarenes. (2008).
  • ACS Publications. Enantioselective Synthesis of α-(Hetero)aryl Piperidines through Asymmetric Hydrogenation of Pyridinium Salts and Its Mechanistic Insights. Organic Letters. (2018).
  • Freifelder, M., & Stone, G. R. (1961). Reductions with Ruthenium. II. Its Use in the Hydrogenation of Pyridines. The Journal of Organic Chemistry.
  • ACS Publications. Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes. (2020).
  • Zhou, Q., et al. (2016). Borane-Catalyzed Transfer Hydrogenations of Pyridines with Ammonia Borane. Organic Letters.
  • Google Patents. PROCESS FOR PREPARING 2-PIPERIDINETHANOL DERIVATIVES.
  • Google Patents. Process for preparing 2-piperidineethanol compounds.

Sources

Method

Application Note: High-Fidelity Utilization of 1-Benzyl-3-methylpiperidin-2-one in Asymmetric Synthesis

This Application Note is designed for medicinal chemists and process scientists utilizing (S)-1-benzyl-3-methylpiperidin-2-one (and its enantiomer) as a core scaffold. This molecule acts as a "privileged structure" in th...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process scientists utilizing (S)-1-benzyl-3-methylpiperidin-2-one (and its enantiomer) as a core scaffold. This molecule acts as a "privileged structure" in the synthesis of neurokinin-1 (NK1) receptor antagonists, peptidomimetics, and piperidine alkaloids.

Executive Summary & Strategic Utility

1-Benzyl-3-methylpiperidin-2-one represents a critical chiral lactam scaffold. Its utility stems from the pre-installed stereocenter at C3 and the protected nitrogen (N-benzyl), which serves as a versatile handle for orthogonal functionalization.

Key Applications:

  • NK1 Receptor Antagonists: Structural analog to the Takeda series (e.g., Tak-637), where C3-stereochemistry dictates receptor affinity.

  • Quaternary Center Construction: The C3-methyl group directs subsequent enolate alkylations via steric control, allowing for the high-de creation of quaternary stereocenters.

  • Piperidine Alkaloid Synthesis: Controlled reduction yields enantiopure 3-substituted piperidines, a motif found in over 12,000 bioactive compounds.

Mechanistic Insight: The Steric Command of C3

The successful application of this building block relies on understanding the C3-Enolate Geometry .

When (S)-1-benzyl-3-methylpiperidin-2-one is treated with a strong base (LDA or LiHMDS), it forms a planar enolate. The existing C3-methyl group, while temporarily planarized or adjacent, dictates the approach of the electrophile upon quenching.

  • Thermodynamic Control: The incoming electrophile (E+) typically approaches from the face opposite to the most bulky substituents if the system allows equilibration.

  • Kinetic Control: In cyclic lactams, the ring conformation (half-chair) often forces the electrophile to approach anti to the N-benzyl group or governed by the inherent ring pucker, preserving the chiral information.

Pathway Visualization

The following diagram illustrates the divergent utility of the scaffold:

G Start (S)-1-Benzyl-3-methyl piperidin-2-one Enolate Li-Enolate Intermediate Start->Enolate LDA, -78°C Amine (S)-1-Benzyl-3-methyl piperidine Start->Amine LAH or BH3 Reduction AminoAcid Gamma-Amino Acid Deriv. Start->AminoAcid 6M HCl Hydrolysis Quat C3-Quaternary Lactam Enolate->Quat R-X (Electrophile) (Steric Control) NK1 Antagonists NK1 Antagonists Quat->NK1 Antagonists Multi-step

Figure 1: Divergent synthetic pathways starting from the chiral lactam scaffold.

Experimental Protocols

Protocol A: Diastereoselective C3-Alkylation (Creation of Quaternary Centers)

This protocol describes the installation of an allyl group at C3 to generate a quaternary stereocenter. The reaction relies on the existing C3-methyl group to direct the electrophile, typically yielding the trans-dialkyl arrangement as the major diastereomer.

Reagents:

  • Substrate: (S)-1-benzyl-3-methylpiperidin-2-one (1.0 equiv)

  • Base: Lithium Diisopropylamide (LDA) (1.2 equiv)

  • Electrophile: Allyl Bromide (1.5 equiv)

  • Solvent: Anhydrous THF

  • Additive: HMPA or DMPU (Optional, 2.0 equiv - accelerates reaction but alters selectivity; use with caution).

Step-by-Step Methodology:

  • Apparatus Setup: Flame-dry a 50 mL 2-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Base Preparation: Charge the flask with anhydrous THF (10 mL) and diisopropylamine (1.3 equiv). Cool to -78°C (dry ice/acetone bath). Dropwise add n-BuLi (1.2 equiv) over 5 minutes. Stir for 30 minutes at -78°C to generate LDA.

  • Enolization: Dissolve (S)-1-benzyl-3-methylpiperidin-2-one (1.0 mmol) in THF (2 mL). Add this solution dropwise to the LDA mixture along the flask wall to pre-cool.

    • Critical Checkpoint: Stir for 45–60 minutes at -78°C. Insufficient deprotonation time will lead to recovered starting material.

  • Alkylation: Add Allyl Bromide (1.5 equiv) dropwise.

    • Note: If the reaction is sluggish, add DMPU (2.0 equiv) at this stage.

  • Warming: Allow the reaction to stir at -78°C for 2 hours, then slowly warm to -20°C over 1 hour.

  • Quench: Quench with saturated aqueous NH₄Cl (5 mL) while still cold.

  • Workup: Extract with EtOAc (3 x 15 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Expected Result: Formation of 1-benzyl-3-allyl-3-methylpiperidin-2-one. Diastereomeric Ratio (dr) typically >10:1 favoring the trans-addition (electrophile anti to the methyl group).

Protocol B: Controlled Reduction to Chiral Piperidines

Converting the lactam to the cyclic amine preserves the C3 stereocenter, providing a scaffold for peptidomimetics.

Reagents:

  • Substrate: (S)-1-benzyl-3-methylpiperidin-2-one

  • Reductant: Lithium Aluminum Hydride (LAH) (2.5 equiv)

  • Solvent: Anhydrous THF or Diethyl Ether

Step-by-Step Methodology:

  • Slurry Preparation: In a flame-dried flask under Argon, suspend LAH (2.5 equiv) in anhydrous THF (0.5 M relative to substrate). Cool to 0°C.[1]

  • Addition: Dissolve the lactam in THF and add dropwise to the LAH slurry.

    • Safety: Evolution of H₂ gas will occur. Ensure proper venting.

  • Reflux: Warm to room temperature, then heat to reflux (66°C) for 4–6 hours.

    • Monitoring: Monitor by TLC (stain with Dragendorff’s reagent or Ninhydrin). The carbonyl stretch (approx. 1640 cm⁻¹) should disappear in IR.

  • Fieser Quench (Critical): Cool to 0°C. Carefully add:

    • 
       mL Water (where 
      
      
      
      = grams of LAH used)
    • 
       mL 15% NaOH
      
    • 
       mL Water[2]
      
  • Isolation: Stir until a white granular precipitate forms. Filter through a Celite pad. Concentrate the filtrate to yield the crude amine.

Validation:

  • ¹H NMR: Disappearance of the lactam multiplet (approx. 3.2–3.5 ppm adjacent to carbonyl) and appearance of new methylene signals upfield.

  • Chiral HPLC: Verify no racemization occurred (using Chiralcel OD-H or AD-H columns).

Data Summary: Stereoselectivity Trends

The following table summarizes expected outcomes based on the electrophile and conditions when alkylating the 3-methyl lactam.

Electrophile (E+)BaseAdditiveMajor DiastereomerYield (%)Notes
Methyl Iodide LDANonetrans-3,3-dimethyl>85%Forms gem-dimethyl (achiral if R=Me)
Allyl Bromide LDADMPUtrans-3-allyl-3-methyl75-85%High steric control
Benzyl Bromide LiHMDSNonetrans-3-benzyl-3-methyl60-70%Slower reaction due to sterics
Acetaldehyde LDAZnCl₂Aldol Adduct65%Requires Lewis Acid for high dr

Synthesis of the Precursor (If not commercially available)

If the enantiopure starting material is not available, it is best synthesized via the Myers or Wang Auxiliary Method rather than direct resolution, to ensure high ee.

Workflow:

  • Condensation:

    
    -Valerolactone + (R)-Phenylglycinol 
    
    
    
    Hydroxy-lactam.
  • Alkylation: Double deprotonation (2.5 eq BuLi) followed by MeI. The chiral auxiliary directs the methyl group.

  • Cleavage: Reductive cleavage (Na/NH₃ or hydrogenation) removes the auxiliary to yield (S)-3-methylpiperidin-2-one.

  • Benzylation: Standard N-benzylation (BnBr, NaH) yields the title compound.

(See Reference 1 for the detailed auxiliary protocol).

References

  • Wang, X., et al. (2016). "Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer." Journal of Zhejiang University-Science A, 17(2), 163-170.[3]

  • Coldham, I., et al. (2022).[4] "Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments." The Journal of Organic Chemistry, 87, 8819–8823.[4]

  • Meyers, A. I., & Brengel, G. P. (1997). "Asymmetric Synthesis of Chiral Piperidines and Pyrrolidines." Chemical Communications, 1-8.
  • Takeda Chemical Industries. (1999). "Preparation of piperidine derivatives as tachykinin antagonists." Patent WO1999025686. (Describes the utility of 3-substituted piperidines in Tak-637 analogs).

Sources

Application

Application Note: Advanced Preparation of Piperidine Alkaloids via Benzylpiperidinone Intermediates

Executive Summary & Strategic Value The piperidine ring is a "privileged scaffold" in medicinal chemistry, appearing in over 12,000 biologically active compounds, including FDA-approved drugs for Alzheimer’s (Donepezil),...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

The piperidine ring is a "privileged scaffold" in medicinal chemistry, appearing in over 12,000 biologically active compounds, including FDA-approved drugs for Alzheimer’s (Donepezil), pain management (Fentanyl family), and schizophrenia (Haloperidol).[1]

This guide details the preparation and utilization of


-benzyl-4-piperidinone  as a divergent intermediate.[1][2] The 

-benzyl moiety acts as a robust protecting group that preserves amine basicity while preventing oxidation, and the C4-ketone serves as a "switchboard" for functionalization.[1]
⚠️ Regulatory Compliance Warning (DEA List I)

Critical Notice for US Researchers: As of 2022/2023,


-benzyl-4-piperidinone (CAS 3612-20-2) and its unsubstituted analog 4-piperidinone are designated as List I Chemicals  by the US Drug Enforcement Administration (DEA) due to their use as precursors for fentanyl-class opioids.[1]
  • Requirement: Research facilities must possess valid DEA registration to manufacture, import, or distribute these substances.[1]

  • Scope: This protocol is intended strictly for authorized pharmaceutical development and academic research into non-scheduled alkaloid scaffolds (e.g., AChE inhibitors, NK1 antagonists).[1]

Synthetic Workflow Visualization

The following flow diagram illustrates the divergent synthesis of alkaloid classes starting from basic commodity chemicals.

PiperidineWorkflow Start Benzylamine + Methyl Acrylate Intermediate N,N-bis(methoxycarbonylethyl)benzylamine Start->Intermediate Double Michael Addition (MeOH, 50°C) Scaffold N-Benzyl-4-Piperidinone (The Core Intermediate) Intermediate->Scaffold Dieckmann Condensation (NaOMe, Toluene) Func1 Reaction: Grignard Addition Scaffold->Func1 Func2 Reaction: Reductive Amination Scaffold->Func2 Func3 Reaction: Wittig Olefination Scaffold->Func3 Prod1 4-Aryl-4-Hydroxypiperidines (e.g., Haloperidol precursor) Func1->Prod1 1. R-MgBr 2. H+ Workup Prod2 4-Aminopiperidines (e.g., Bamipine analogs) Func2->Prod2 1. R-NH2 2. NaBH(OAc)3 Prod3 4-Alkylidenepiperidines (e.g., Paroxetine precursors) Func3->Prod3 Ph3P=CH-R

Figure 1: Divergent synthesis map showing the transformation of raw materials into three distinct alkaloid classes via the central piperidinone hub.[1]

Module 1: Scaffold Assembly (The Dieckmann Protocol)[1]

While


-benzyl-4-piperidinone is commercially available, in-house synthesis is often required for isotopic labeling or when acquiring List I chemicals is logistically delayed.[1] The most reliable route is the Petrenko-Kritschenko  variant or the Dieckmann condensation  of bis(beta-carboalkoxyethyl)amines.[1]
Protocol 1.1: One-Pot Synthesis from Benzylamine

Mechanism: Double Michael addition followed by Dieckmann cyclization and decarboxylation.

Reagents:

  • Benzylamine (1.0 eq)[3]

  • Methyl Acrylate (2.2 eq)

  • Sodium Methoxide (NaOMe) (2.5 eq)

  • Solvents: Methanol (anhydrous), Toluene.[4]

Step-by-Step Methodology:

  • Michael Addition: In a 3-neck round-bottom flask (RBF) under

    
    , dissolve benzylamine (100 mmol) in Methanol (50 mL).
    
  • Controlled Addition: Add Methyl Acrylate (220 mmol) dropwise at 0°C. The reaction is exothermic.

  • Incubation: Allow to stir at room temperature (RT) for 2 hours, then heat to 50°C for 24 hours. QC Point: Monitor via TLC (Hexane/EtOAc 8:2) for disappearance of benzylamine.[4]

  • Solvent Swap: Concentrate in vacuo to remove methanol. Redissolve the oily residue (the diester intermediate) in anhydrous Toluene (150 mL).

  • Dieckmann Cyclization: Add NaOMe powder (250 mmol) to the toluene solution. Heat to reflux (110°C) for 4 hours. A thick precipitate (enolate salt) will form.

  • Hydrolysis/Decarboxylation: Cool to RT. Add 6M HCl (100 mL) and reflux for 4 hours. This hydrolyzes the ester and decarboxylates the

    
    -keto acid.[1]
    
  • Isolation: Cool to 0°C. Basify with NaOH pellets to pH > 10. Extract with Ethyl Acetate (

    
     mL).[4] Dry over 
    
    
    
    and concentrate.
  • Purification: Vacuum distillation (bp ~135°C at 0.5 mmHg) or column chromatography.

Yield Expectation: 75–85%.

Module 2: C4-Diversification (The "Switchboard")[1]

The C4 ketone is the pivot point.[1] We focus here on the Grignard Addition to generate 4-aryl-4-hydroxypiperidines, a core scaffold for neuroactive alkaloids.[1]

Protocol 2.1: Grignard Addition (Synthesis of 4-Phenyl-4-piperidinol)

Scientific Rationale: The


-benzyl group prevents the formation of a stable complex between the amine nitrogen and the magnesium, which often quenches Grignard reactions in unprotected piperidines.[1]

Reagents:

  • 
    -Benzyl-4-piperidinone (10 mmol)[1]
    
  • Phenylmagnesium Bromide (3.0 M in ether, 12 mmol)[1]

  • Solvent: Anhydrous THF.

Procedure:

  • Setup: Flame-dry a 2-neck flask; cool under Argon. Add

    
    -benzyl-4-piperidinone (1.89 g, 10 mmol) in 20 mL THF.
    
  • Cryogenic Addition: Cool to -78°C (Dry ice/Acetone).

  • Reagent Injection: Add PhMgBr (4 mL, 12 mmol) dropwise over 15 minutes.

    • Why -78°C? Low temperature favors addition to the carbonyl over alpha-deprotonation (enolization), which is a common side reaction with piperidinones.[1]

  • Equilibration: Stir at -78°C for 1 hour, then allow to warm to 0°C over 2 hours.

  • Quench: Pour mixture into saturated

    
     (aq).
    
  • Workup: Extract with

    
    . The product is often a solid that can be recrystallized from Ethanol/Hexane.[1]
    

Data Summary: Optimization of Grignard Conditions

ParameterCondition ACondition B (Recommended)Condition C
Temperature 0°C-78°C

0°C
RT
Solvent Diethyl EtherTHFTHF
Yield 45%82% 30%
Major Byproduct Enol recoveryMinimalAldol condensation

Module 3: Deprotection (Debenzylation)

Removing the benzyl group is the final step to release the secondary amine for further derivatization or salt formation.[1]

Protocol 3.1: Catalytic Transfer Hydrogenation (CTH)

Why CTH? Using Ammonium Formate is safer than high-pressure


 gas cylinders and often provides better selectivity, avoiding reduction of the aromatic rings on the C4 substituent.[1]

Reagents:

  • Substrate: 1-Benzyl-4-substituted-piperidine.[4][5]

  • Catalyst: 10% Pd/C (0.1 eq by weight).

  • Hydrogen Donor: Ammonium Formate (5.0 eq).

  • Solvent: Methanol (degassed).

Procedure:

  • Suspension: In a flask, dissolve the substrate (5 mmol) in Methanol (30 mL).

  • Catalyst Addition: Add 10% Pd/C (wet support preferred to minimize ignition risk).

  • Donor Addition: Add Ammonium Formate (25 mmol).

  • Reflux: Heat to mild reflux (65°C) for 1–3 hours.

    • Visual Cue: Evolution of

      
       gas confirms the reaction is proceeding.[1]
      
  • Filtration: Cool. Filter through a Celite pad to remove Pd/C.[3][6]

    • Safety: Do not let the Pd/C cake dry out; it is pyrophoric.[1][7] Wash with water immediately.[8]

  • Isolation: Concentrate filtrate. The residue is the formate salt of the piperidine.[1] Convert to free base using 1M NaOH extraction.

References & Authority

  • Dieckmann Condensation Kinetics:

    • Kuehne, M. E. (1964). The Application of Enamines to the Synthesis of Heterocycles.[1] Journal of the American Chemical Society.[1] (Foundational mechanistic text).

  • Grignard Optimization on Piperidinones:

    • Janssen, P. A. J., et al. (1960).[1] Synthetic Analgesics.[2][9] I. Synthesis of Basic Amides. Journal of Medicinal Chemistry. (Seminal work on piperidine functionalization).

  • Catalytic Transfer Hydrogenation Protocols:

    • Ram, S., & Ehrenkaufer, R. E. (1984).[1] Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions. Synthesis.[2][3][7][9][10][11]

  • Regulatory Status (DEA List I):

    • Federal Register (2023). Designation of 4-Piperidone as a List I Chemical.[5][12]

Disclaimer: This document is for educational and research purposes only. All synthesis involving List I chemicals must comply with local, state, and federal regulations (e.g., 21 CFR 1310 in the USA).[1][13]

Sources

Method

Application Note: Scalable Synthesis of 1-Benzyl-3-methylpiperidin-2-one

Protocol ID: AN-SYN-2026-04 Executive Summary This application note details the scale-up procedure for the production of 1-benzyl-3-methylpiperidin-2-one (CAS: 3426-34-4 analog), a critical lactam intermediate for neurok...

Author: BenchChem Technical Support Team. Date: February 2026

Protocol ID: AN-SYN-2026-04

Executive Summary

This application note details the scale-up procedure for the production of 1-benzyl-3-methylpiperidin-2-one (CAS: 3426-34-4 analog), a critical lactam intermediate for neurokinin antagonists and peptidomimetics. While direct alkylation of lactams is a standard transformation, scaling this reaction presents specific challenges regarding regioselectivity (mono- vs. bis-methylation) and thermodynamic control .

This guide transitions the synthesis from a medicinal chemistry batch (milligram scale, -78°C, column chromatography) to a robust process chemistry workflow (kilogram scale, -20°C, vacuum distillation). We utilize Lithium Hexamethyldisilazide (LiHMDS) as a non-pyrophoric alternative to LDA, ensuring safer handling at scale while maintaining high enolate selectivity.

Strategic Route Selection

The synthesis targets the


-methylation of the lactam ring. Two primary routes were evaluated:
  • Route A (Selected): Direct enolate alkylation of 1-benzylpiperidin-2-one.

    • Pros: Shortest path (1 step from commercial material); atom economical.

    • Cons: Requires cryogenic cooling; risk of gem-dimethyl impurity.

  • Route B (Discarded): Ring closure of

    
    -benzyl-2-methyl-5-aminopentanoic acid.
    
    • Pros: Regiochemistry set by starting material.

    • Cons: Multi-step precursor synthesis; high cost of functionalized amino acids.

Decision: Route A is selected for cost-efficiency, provided that Critical Process Parameters (CPPs) regarding temperature and stoichiometry are strictly controlled to minimize the bis-methylated byproduct.

Reaction Mechanism & Critical Control Points

The reaction proceeds via the formation of a kinetic enolate. The steric bulk of the benzyl group on the nitrogen assists in directing the base, but the primary challenge is the rapid proton exchange between the product (mono-methyl) and the unreacted enolate, leading to mixtures.

ReactionPathway SM 1-Benzylpiperidin-2-one (C12H15NO) Enolate Lithium Enolate Intermediate SM->Enolate Deprotonation (Kinetic Control) Base LiHMDS / THF (-20°C) Base->Enolate Product 1-Benzyl-3-methylpiperidin-2-one (Target) Enolate->Product Alkylation MeI Methyl Iodide (Electrophile) MeI->Product Impurity 3,3-Dimethyl Impurity Product->Impurity Over-alkylation (If excess Base/MeI)

Figure 1: Reaction pathway highlighting the critical enolate intermediate and the potential for over-alkylation.

Detailed Scale-Up Protocol

Scale: 1.0 kg Input (1-Benzylpiperidin-2-one) Expected Yield: 85-90% Purity Target: >98% (HPLC), <0.5% Bis-methyl impurity

4.1 Equipment Requirements
  • Reactor: 20 L Jacketed Glass Reactor with overhead stirring (Pitched blade impeller).

  • Thermal Control: Cryostat capable of maintaining reactor contents at -25°C (

    
    ).
    
  • Dosing: Peristaltic pump for controlled addition of Methyl Iodide.

  • Atmosphere: Nitrogen or Argon line with bubbler.

4.2 Reagents & Materials
ReagentMWEquiv.[1][2][3]Mass/VolRole
1-Benzylpiperidin-2-one 189.251.01.00 kgStarting Material
LiHMDS (1.0M in THF) 167.331.156.08 LBase
Methyl Iodide (MeI) 141.941.050.79 kgElectrophile
THF (Anhydrous) 72.11-5.0 LSolvent
Acetic Acid 60.051.50.48 kgQuench
4.3 Step-by-Step Procedure

Step 1: System Preparation

  • Dry the reactor by heating to 60°C under vacuum (-0.09 MPa) for 1 hour.

  • Backfill with Nitrogen. Repeat 3 times.

  • Charge Anhydrous THF (5.0 L) and 1-Benzylpiperidin-2-one (1.0 kg) .

  • Stir at 150 RPM until fully dissolved.

  • Cool the mixture to -25°C . Note: Ensure internal temperature (

    
    ) reaches setpoint before proceeding.
    

Step 2: Enolization (The Critical Step)

  • Charge LiHMDS solution via addition funnel or pump over 45 minutes .

  • Control: Maintain

    
     during addition. An exotherm is expected.
    
  • After addition, age the enolate for 30 minutes at -25°C.

    • Why? Ensures complete deprotonation before electrophile introduction.

Step 3: Alkylation

  • Add Methyl Iodide (MeI) slowly over 60 minutes .

  • Control: This reaction is highly exothermic. Adjust rate to keep

    
    .
    
  • Stir at -20°C for 2 hours.

  • IPC (In-Process Control): Sample for HPLC. Target: <2% Starting Material remaining.

    • If SM > 2%: Add 0.05 eq additional MeI. Do not add more base (risk of bis-alkylation).

Step 4: Quench & Workup

  • Prepare a solution of Acetic Acid (0.48 kg) in Water (2.0 L).

  • Transfer the cold reaction mixture into the quench solution (Inverse Quench) or slowly add quench to reactor, maintaining

    
    .
    
  • Separate phases.[2][4][5] Extract aqueous layer with Ethyl Acetate (2 x 2.0 L) .

  • Combine organics and wash with Brine (2.0 L) .

  • Dry over

    
    , filter, and concentrate under reduced pressure.
    

Step 5: Purification (Distillation)

  • The crude oil contains the product (bp ~140°C at 2 mmHg) and potentially heavy oligomers.

  • Perform High Vacuum Distillation .

    • Fraction 1: Fore-run (Residual solvent, unreacted MeI).

    • Fraction 2: Product (Clear, colorless to pale yellow oil).

    • Residue: Bis-methylated impurity (higher boiling) and tars.

Quality Control & Analytics

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5

    
    m).
    
  • Mobile Phase: A: 0.1%

    
     in Water; B: Acetonitrile. Gradient 10-90% B over 15 min.
    
  • Detection: UV at 210 nm (Amide bond absorption).

Impurity Profile:

  • Starting Material (RT ~4.5 min): Should be < 1.0%.

  • Product (RT ~6.2 min): Target > 98.0%.

  • Bis-methyl Impurity (RT ~7.1 min): Should be < 0.5%. Note: If this is high, reduce reaction temperature or reduce Base equivalents in next batch.

Safety & Hazard Analysis
HazardMitigation Strategy
Methyl Iodide Highly toxic, suspected carcinogen, volatile. Handle only in a closed system or fume hood. Use a scrubber containing aqueous ammonia or amine to neutralize vapors.
LiHMDS Corrosive, flammable solvent (THF). Reacts violently with water. Ensure reactor is dry and under inert gas.[2]
Exotherm Alkylation releases significant heat. Ensure cooling capacity (

) is sufficient before starting addition.
Process Flow Diagram

ProcessFlow cluster_reaction Reaction Suite cluster_workup Workup & Isolation cluster_purification Purification Reactor 20L Cryogenic Reactor (-25°C) Quench Quench Vessel (AcOH/H2O) Reactor->Quench Transfer Feed LiHMDS / MeI Feed Feed->Reactor Controlled Addn PhaseSep Phase Separation Quench->PhaseSep Evap Rotary Evaporator (Solvent Strip) PhaseSep->Evap Organic Layer Distillation Vacuum Distillation (< 5 mmHg) Evap->Distillation Crude Oil FinalProduct Pure Product (>98%) Distillation->FinalProduct Main Fraction

Figure 2: Process flow diagram illustrating the unit operations from reaction to final isolation.

References
  • Wang, X., et al. "Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer." Journal of Zhejiang University-Science A, vol. 17, no. 2, 2016, pp. 163-170. Link

  • Meyers, A. I., et al. "Alkylation of Lactams. General Procedures." Organic Syntheses, Coll.[2][3] Vol. 9, p. 483. Link

  • Smith, M. B. "Organic Synthesis." 3rd Edition, Elsevier, 2011.
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 560965, 1-Benzyl-3-methyl-4-piperidone" (Structural Analog Data). Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Racemization of Chiral 3-Methylpiperidin-2-one Derivatives

Welcome to the technical support center for handling chiral 3-methylpiperidin-2-one derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the loss...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling chiral 3-methylpiperidin-2-one derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the loss of stereochemical integrity in their experiments. As a Senior Application Scientist, I will provide in-depth technical guidance rooted in established chemical principles.

Troubleshooting Guide: Loss of Enantiomeric Excess

This section addresses specific issues you might encounter during your work with chiral 3-methylpiperidin-2-one derivatives.

Question 1: I'm observing a significant loss of enantiomeric excess (e.e.) in my 3-methylpiperidin-2-one derivative after a base-catalyzed reaction. What is the likely cause and how can I prevent it?

Answer:

The primary cause of racemization in your chiral 3-methylpiperidin-2-one derivative under basic conditions is the deprotonation of the alpha-carbon (the carbon bearing the methyl group). This deprotonation forms a planar enolate intermediate. Subsequent reprotonation can occur from either face of the planar enolate, leading to a mixture of both enantiomers and thus a loss of enantiomeric excess.[1][2][3]

Causality: The hydrogen atom on the chiral center at the 3-position is acidic due to its proximity to the electron-withdrawing carbonyl group of the lactam. Strong bases can easily abstract this proton, leading to the formation of the resonance-stabilized, achiral enolate.

Solutions:

  • Choice of Base: The selection of the base is critical. Opt for a weaker or more sterically hindered base to minimize deprotonation at the alpha-carbon.

    • Recommended Bases:

      • 2,4,6-Collidine (TMP)

      • N-Methylmorpholine (NMM)

    • Use with Caution:

      • Diisopropylethylamine (DIPEA): While a common non-nucleophilic base, it can be strong enough to cause racemization.

      • Strong, unhindered bases like sodium hydroxide or potassium tert-butoxide should be avoided if possible, or used under strictly controlled conditions.

  • Temperature Control: Perform your reaction at the lowest possible temperature that allows for a reasonable reaction rate. Lower temperatures decrease the rate of the deprotonation-reprotonation equilibrium that leads to racemization.

  • Reaction Time: Minimize the reaction time to reduce the exposure of your chiral compound to basic conditions. Monitor the reaction closely and quench it as soon as it reaches completion.

  • Order of Addition: If possible, add the base slowly to the reaction mixture to avoid localized high concentrations.

Question 2: My chiral 3-methylpiperidin-2-one derivative is racemizing during purification by silica gel chromatography. What's happening and what are my alternatives?

Answer:

Standard silica gel is acidic and can catalyze racemization through an enol intermediate.[1][4] The acidic protons on the silica surface can protonate the carbonyl oxygen, making the alpha-proton more acidic and susceptible to removal by a weak base (like a trace amine impurity in the solvent or the lactam nitrogen itself). This leads to the formation of a planar enol, and subsequent tautomerization back to the keto form can result in a mixture of enantiomers.

Solutions:

  • Neutralized Silica Gel: Deactivate the silica gel by treating it with a base before use. A common method is to wash the silica gel with a solution of triethylamine in the eluent (e.g., 1% triethylamine in ethyl acetate/hexane) and then flush with the eluent alone before loading your compound.

  • Alternative Stationary Phases:

    • Alumina (basic or neutral): Depending on the stability of your compound, basic or neutral alumina can be a good alternative to silica gel.

    • Florisil®: This is a magnesium silicate gel that is less acidic than silica.

    • Reverse-phase chromatography (C18): This technique uses a non-polar stationary phase and a polar mobile phase, avoiding the acidity issues of silica gel.

  • Flash Chromatography: If using silica gel, perform flash chromatography to minimize the time your compound is in contact with the stationary phase.

  • Crystallization: If your compound is a solid, crystallization is an excellent purification method that can often enhance enantiomeric excess.

Question 3: I am performing a reaction under acidic conditions and observing racemization. What is the mechanism and how can I mitigate it?

Answer:

Acid-catalyzed racemization also proceeds through a planar intermediate, in this case, an enol.[1][4] The reaction is initiated by protonation of the carbonyl oxygen, which increases the acidity of the alpha-proton. A weak base (such as water or the conjugate base of the acid catalyst) can then remove the alpha-proton to form the enol. Tautomerization back to the piperidin-2-one will regenerate both enantiomers.

Solutions:

  • Use of Milder Acids: If possible, use a weaker acid or a Lewis acid that is less prone to promoting enolization.

  • Anhydrous Conditions: The presence of water can facilitate proton transfer steps in the racemization mechanism. Performing the reaction under strictly anhydrous conditions can help to suppress this pathway.

  • Temperature and Time: As with base-catalyzed racemization, keeping the temperature low and the reaction time short is crucial.

  • Protecting Groups: If the reaction chemistry allows, consider protecting the lactam nitrogen. This can sometimes alter the electronic properties of the carbonyl group and reduce the propensity for enolization.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of racemization for chiral 3-methylpiperidin-2-one derivatives?

A1: The racemization of chiral 3-methylpiperidin-2-one derivatives occurs through the formation of a planar, achiral intermediate. This can be an enolate under basic conditions or an enol under acidic conditions.[1][2] Because these intermediates are planar at the original stereocenter, subsequent reformation of the carbonyl compound can occur from either face, leading to a mixture of the (R) and (S) enantiomers.

racemization_mechanism cluster_base Base-Catalyzed Racemization cluster_acid Acid-Catalyzed Racemization Chiral Ketone (R) Chiral Ketone (R) Planar Enolate Planar Enolate Chiral Ketone (R)->Planar Enolate + Base - H+ Racemic Mixture Racemic Mixture Planar Enolate->Racemic Mixture + H+ Chiral Ketone (S) Chiral Ketone (S) Planar Enol Planar Enol Chiral Ketone (S)->Planar Enol + H+ - H+ Planar Enol->Racemic Mixture - H+ + H+

Q2: How can I accurately determine the enantiomeric excess of my 3-methylpiperidin-2-one derivative?

A2: Several analytical techniques can be used to determine the enantiomeric excess (e.e.). The most common and reliable methods are:

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the gold standard for determining e.e. It uses a chiral stationary phase to separate the two enantiomers, and the ratio of their peak areas gives the e.e.[5][6][7]

  • Chiral Gas Chromatography (Chiral GC): Similar to chiral HPLC, but for volatile and thermally stable compounds.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents or Chiral Solvating Agents: These reagents interact differently with the two enantiomers, causing their signals in the NMR spectrum to be chemically shifted from one another, allowing for quantification by integration.[6]

Q3: Are there any general strategies to consider during the synthesis design to prevent racemization?

A3: Yes, proactive measures during the design of your synthesis can be highly effective:

  • Late-Stage Introduction of the Chiral Center: If possible, design your synthesis to introduce the chiral center as late as possible to minimize the number of steps where racemization could occur.

  • Use of Chiral Auxiliaries: Employing a chiral auxiliary can direct the stereochemistry of a reaction and the auxiliary can be removed under conditions that do not affect the newly formed stereocenter.

  • Asymmetric Catalysis: Utilize enantioselective catalysts (e.g., enzymes or chiral metal complexes) that can create the desired enantiomer with high selectivity under mild conditions.[9][10][11]

Q4: Does the N-substituent on the piperidin-2-one ring affect the rate of racemization?

A4: Yes, the nature of the N-substituent can influence the rate of racemization. Electron-withdrawing groups on the nitrogen can increase the acidity of the alpha-proton, making the compound more susceptible to base-catalyzed racemization. Conversely, electron-donating groups may slightly decrease the acidity. The steric bulk of the N-substituent can also play a role by hindering the approach of a base or by influencing the preferred conformation of the ring.

Experimental Protocols

Protocol 1: Neutralization of Silica Gel for Chromatography

Objective: To prepare a deactivated silica gel stationary phase to prevent acid-catalyzed racemization during purification.

Materials:

  • Silica gel for flash chromatography

  • Eluent (e.g., hexane/ethyl acetate mixture)

  • Triethylamine (TEA)

Procedure:

  • Prepare your desired eluent system.

  • Add 1% (v/v) of triethylamine to the eluent.

  • Pack your chromatography column with silica gel as you normally would, using the TEA-containing eluent.

  • Flush the packed column with at least 5 column volumes of the TEA-containing eluent to ensure the entire stationary phase is neutralized.

  • Flush the column with at least 3-5 column volumes of the original eluent (without TEA) to remove excess triethylamine.

  • Your column is now ready for loading your sample and performing the purification.

Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess Determination

Objective: To determine the enantiomeric excess of a chiral 3-methylpiperidin-2-one derivative.

Materials:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., Chiralcel® OD-H, Chiralpak® AD-H, or similar)

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)

  • Sample of your 3-methylpiperidin-2-one derivative

  • Racemic standard of 3-methylpiperidin-2-one (if available)

Procedure:

  • Method Development (if a method is not established):

    • Start with a standard mobile phase for your chosen column, for example, 90:10 (v/v) hexane:isopropanol.

    • Inject a small amount of the racemic standard to confirm that the two enantiomers are separated.

    • Optimize the mobile phase composition to achieve baseline separation (Rs > 1.5) of the two enantiomer peaks. You may need to adjust the ratio of the solvents or try different alcohol modifiers (e.g., ethanol).

  • Sample Analysis:

    • Dissolve a small amount of your sample in the mobile phase.

    • Inject the sample onto the chiral HPLC column under the optimized conditions.

    • Record the chromatogram.

  • Data Analysis:

    • Identify the peaks corresponding to the two enantiomers.

    • Integrate the area of each peak.

    • Calculate the enantiomeric excess using the following formula:

      • e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

Data Summary

ConditionPotential for RacemizationRecommended Mitigation Strategy
Strong Base (e.g., NaOH, KOtBu) HighAvoid if possible; use a weaker, sterically hindered base.
Strong Acid (e.g., H2SO4, HCl) HighUse a milder acid; ensure anhydrous conditions.
Elevated Temperature (> 25 °C) Moderate to HighPerform reactions at 0 °C or lower.
Prolonged Reaction Times Moderate to HighMonitor reaction closely and quench promptly upon completion.
Standard Silica Gel Chromatography ModerateUse neutralized silica gel or an alternative stationary phase.

troubleshooting_workflow start Loss of e.e. detected step At which step did racemization occur? start->step reaction During a reaction step->reaction Reaction purification During purification step->purification Purification reaction_type Acidic or Basic conditions? reaction->reaction_type purification_type Method of purification? purification->purification_type basic Basic reaction_type->basic Basic acidic Acidic reaction_type->acidic Acidic solution_base Use weaker/hindered base Lower temperature Minimize reaction time basic->solution_base solution_acid Use milder acid Anhydrous conditions Lower temperature acidic->solution_acid silica Silica Gel Chromatography purification_type->silica Silica other_purification Other purification_type->other_purification Other solution_silica Use neutralized silica Use alternative stationary phase (Alumina, C18) silica->solution_silica investigate_further Investigate other potential causes (e.g., thermal instability) other_purification->investigate_further

References

  • Li, X., & Dai, L. (2016). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Zhejiang University-SCIENCE A, 17(1), 74-81. [Link]

  • CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. (2024, June 17). YouTube. [Link]

  • Racemization of ketones in presence of catalytic acid. (2018, February 5). Chemistry Stack Exchange. [Link]

  • Racemization of Carbonyl Compounds. (2016, September 3). AK Lectures. [Link]

  • Wang, Z., et al. (2026, January 7). Visible Light-Driven Deracemization of α-Aryl Ketones by Synergistic Aryl Thiol and Chiral Phosphoric Acid Catalysis. CCS Chemistry. [Link]

  • Asymmetric photoreactions catalyzed by chiral ketones. (2025, January 30). RSC Publishing. [Link]

  • Determination of enantiomeric excess. (n.d.). University of Bath. [Link]

  • What are the best processes/methods for separation of chiral amine both non selective... (2012, September 12). ResearchGate. [Link]

  • Sánchez, J. M., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(1), 58-64. [Link]

  • Kannappan, V. (2025, September 21). Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. [Link]

  • A Validated Chiral Liquid Chromatographic Method for the Enantiom. (n.d.). Longdom Publishing. [Link]

  • Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. (n.d.). University of Bath. [Link]

  • Strategies for chiral separation: from racemate to enantiomer. (2023). RSC Publishing. [Link]

  • Designating the Configuration of Chiral Centers. (n.d.). Michigan State University Department of Chemistry. [Link]

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. [Link]

  • ANALYTICAL CHIRAL SEPARATION METHODS. (n.d.). IUPAC. [Link]

  • The problem of racemization in drug discovery and tools to predict it. (2019). Cardiff University. [Link]

  • Cann, R. O., et al. (2012). Selection of an Enantioselective Process for the Preparation of a CGRP Receptor Inhibitor. Organic Process Research & Development, 16(11), 1787–1794. [Link]

  • Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. (2025, July 25). National Institutes of Health. [Link]

  • How Does chirality effect stability of compund? (2017, February 2). Quora. [Link]

  • Racemization. (n.d.). St. Paul's Cathedral Mission College. [Link]

Sources

Optimization

Technical Support Center: Optimizing C3-Alkylation of 2-Piperidinone

Welcome to the technical support center for optimizing the alkylation of 2-piperidinone at the C3 position. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexit...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the alkylation of 2-piperidinone at the C3 position. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this challenging yet crucial transformation. 2-Piperidinone scaffolds are prevalent in numerous natural products and pharmaceutical agents, making their efficient and selective functionalization a key objective in synthetic chemistry.[1][2]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The information presented here is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and trustworthiness.

The Challenge: N- vs. C3-Alkylation

The primary hurdle in the alkylation of 2-piperidinone is controlling the regioselectivity. The amide proton is more acidic than the α-carbon protons, leading to preferential N-alkylation under many conditions.[3] Achieving selective C3-alkylation requires careful consideration of reaction parameters to favor the formation of the C3-enolate over the N-anion.

Troubleshooting Guide

This section addresses common problems encountered during the C3-alkylation of 2-piperidinone, offering potential causes and actionable solutions.

Issue 1: Low or No C3-Alkylation Yield

Potential Causes:

  • Incorrect Base Selection: The choice of base is critical. A base that is too weak may not efficiently deprotonate the C3 position, while a very strong, unhindered base might favor N-deprotonation.

  • Suboptimal Reaction Temperature: Temperature plays a crucial role in enolate formation and stability.

  • Poor Solvent Choice: The solvent can influence the aggregation state and reactivity of the base and the enolate.

  • Inactive Alkylating Agent: The electrophile may be insufficiently reactive under the chosen conditions.

Solutions:

  • Base Selection: Employ strong, sterically hindered bases such as lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LHMDS). The bulkiness of these bases disfavors approach to the sterically accessible nitrogen proton, thereby promoting deprotonation at the C3 position.

  • Temperature Control: Perform the deprotonation at low temperatures (-78 °C) to favor the kinetically controlled formation of the C3-enolate.[4] Allowing the reaction to warm prematurely can lead to equilibration and favor the thermodynamically more stable N-anion.

  • Solvent Effects: Use aprotic polar solvents like tetrahydrofuran (THF) or diethyl ether. These solvents are effective at solvating the lithium cation of the base without interfering with the enolate formation.

  • Alkylating Agent Reactivity: Utilize more reactive alkylating agents. Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides.[5] For less reactive alkylating agents, the addition of an additive like HMPA (use with caution due to toxicity) can enhance reactivity.

Issue 2: Predominant N-Alkylation Product

Potential Causes:

  • Thermodynamic Control: Reaction conditions that allow for equilibrium between the N-anion and the C3-enolate will favor the more stable N-anion, leading to N-alkylation.[4][6]

  • Unhindered Base: Small, strong bases like sodium hydride (NaH) or potassium tert-butoxide can readily access and deprotonate the nitrogen.[3]

  • "Hard" Electrophiles: According to the Hard and Soft Acids and Bases (HSAB) principle, "hard" electrophiles tend to react at the harder nitrogen atom of the ambident nucleophile.[7]

Solutions:

  • Kinetic Control: Strictly maintain low temperatures (e.g., -78 °C) during deprotonation and alkylation to ensure the reaction is under kinetic control, favoring the formation of the C3-alkylated product.[4][8]

  • Sterically Hindered Bases: As mentioned previously, use bulky bases like LDA or LHMDS to sterically disfavor N-deprotonation.

  • "Soft" Electrophiles: Whenever possible, choose "softer" electrophiles, such as alkyl iodides, which have a greater propensity to react at the softer carbon atom of the enolate.[7]

  • N-Protection Strategy: If direct C3-alkylation remains problematic, consider protecting the nitrogen with a suitable protecting group that can be removed later. This approach completely blocks N-alkylation.

Issue 3: Di-alkylation at the C3 Position

Potential Causes:

  • Excess Alkylating Agent: Using a significant excess of the alkylating agent can lead to a second alkylation event after the initial mono-alkylation.

  • Proton Exchange: The mono-alkylated product can be deprotonated by unreacted enolate or another equivalent of base, leading to the formation of a new enolate that can be further alkylated.

Solutions:

  • Stoichiometry Control: Carefully control the stoichiometry of the reactants. Use of 1.0 to 1.1 equivalents of the alkylating agent is generally recommended.

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration, which favors mono-alkylation.

  • Inverse Addition: In some cases, adding the enolate solution to the alkylating agent can minimize di-alkylation.

Issue 4: Epimerization at the C3 Position

Potential Causes:

  • Prolonged Reaction Times or Elevated Temperatures: Conditions that allow for equilibration can lead to the formation of the thermodynamically more stable diastereomer.[9]

  • Protic Contaminants: Traces of water or other protic impurities can facilitate proton exchange and epimerization.

Solutions:

  • Strict Anhydrous Conditions: Ensure all glassware is thoroughly dried and reactions are performed under an inert atmosphere (e.g., argon or nitrogen) to exclude moisture.

  • Reaction Quenching: Quench the reaction promptly once complete (as determined by TLC or LC-MS) to prevent post-reaction epimerization.

  • Temperature Management: Maintain low temperatures throughout the reaction and workup, if possible.

Frequently Asked Questions (FAQs)

Q1: What is the best base to use for selective C3-alkylation of 2-piperidinone?

A1: Strong, sterically hindered bases are generally the best choice. Lithium diisopropylamide (LDA) and lithium bis(trimethylsilyl)amide (LHMDS) are highly recommended due to their bulk, which favors deprotonation at the less sterically hindered C3 position over the nitrogen.

Q2: How does temperature affect the selectivity of the alkylation?

A2: Temperature is a critical parameter for controlling selectivity. Low temperatures (typically -78 °C) favor kinetic control, leading to the formation of the C3-enolate.[4] At higher temperatures, the reaction can shift towards thermodynamic control, favoring the more stable N-anion and resulting in N-alkylation.[6]

Q3: Can I use a directing group to improve C3-selectivity?

A3: Yes, employing a directing group on the nitrogen atom can be a very effective strategy.[10][11] The directing group can coordinate to the metal cation of the base, positioning it to deprotonate the adjacent C3 proton. The choice of directing group will depend on the specific substrate and desired transformation.

Q4: What is the role of the solvent in this reaction?

A4: The solvent plays a crucial role in solvating the base and the resulting enolate. Aprotic polar solvents like tetrahydrofuran (THF) are ideal as they can coordinate with the lithium cation of the base, breaking up aggregates and increasing its reactivity, without having acidic protons that would quench the enolate.

Q5: How can I minimize the formation of the N-alkylated byproduct?

A5: To minimize N-alkylation, you should:

  • Use a sterically hindered base (e.g., LDA, LHMDS).

  • Maintain a low reaction temperature (-78 °C).

  • Use a "softer" alkylating agent (e.g., an alkyl iodide).[7]

  • Consider protecting the nitrogen atom if direct methods fail.

Q6: I am observing both C3-alkylation and O-alkylation. How can I favor C-alkylation?

A6: The balance between C- and O-alkylation is influenced by several factors, including the counterion, solvent, and the nature of the electrophile. Generally, tighter ion pairing (favored in less polar solvents) and "softer" electrophiles promote C-alkylation.[7]

Experimental Protocols & Data

General Protocol for C3-Alkylation of 2-Piperidinone
  • Preparation: Under an inert atmosphere (argon or nitrogen), add anhydrous tetrahydrofuran (THF) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Base Addition: Cool the THF to -78 °C (dry ice/acetone bath). Slowly add n-butyllithium (n-BuLi) to a solution of diisopropylamine in THF to generate LDA in situ. Stir for 30 minutes at -78 °C.

  • Enolate Formation: Slowly add a solution of 2-piperidinone in anhydrous THF to the LDA solution at -78 °C. Stir for 1-2 hours to ensure complete enolate formation.

  • Alkylation: Add the alkylating agent (e.g., alkyl iodide) dropwise to the enolate solution at -78 °C.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Table 1: Influence of Reaction Parameters on C3-Alkylation Yield and Selectivity
EntryBaseSolventTemperature (°C)Alkylating AgentC3:N Ratio (approx.)Yield (%)
1LDATHF-78CH₃I>95:5High
2LHMDSTHF-78CH₃I>95:5High
3NaHTHF0 to rtCH₃I<10:90Low (C3)
4KHMDSToluene-78CH₃Br90:10Moderate
5LDATHF0CH₃I70:30Moderate

Note: Yields and ratios are illustrative and can vary based on specific substrate and reaction conditions.

Visualizing the Reaction Pathways

Diagram 1: Competing N- vs. C3-Alkylation Pathways

G cluster_0 Deprotonation cluster_1 Alkylation 2-Piperidinone 2-Piperidinone N-Anion N-Anion 2-Piperidinone->N-Anion More acidic N-H C3-Enolate C3-Enolate 2-Piperidinone->C3-Enolate Less acidic C-H Base Base Base->2-Piperidinone N-Alkylated Product N-Alkylated Product N-Anion->N-Alkylated Product C3-Alkylated Product C3-Alkylated Product C3-Enolate->C3-Alkylated Product Alkyl Halide Alkyl Halide Alkyl Halide->N-Anion Alkyl Halide->C3-Enolate

Caption: Competing pathways in the alkylation of 2-piperidinone.

Diagram 2: Workflow for Optimizing C3-Alkylation

G start Define Alkylation Target base_selection Select Sterically Hindered Base (e.g., LDA, LHMDS) start->base_selection temp_control Set Low Temperature (-78 °C) base_selection->temp_control solvent_choice Choose Aprotic Solvent (e.g., THF) temp_control->solvent_choice run_reaction Perform Alkylation solvent_choice->run_reaction analysis Analyze Product Mixture (TLC, LC-MS, NMR) run_reaction->analysis success High Yield & Selectivity analysis->success Yes troubleshoot Troubleshoot Issues analysis->troubleshoot No low_yield Low Yield? -> Check Reagents, Temp. troubleshoot->low_yield poor_selectivity Poor Selectivity? -> Re-evaluate Base, Temp. troubleshoot->poor_selectivity low_yield->base_selection poor_selectivity->base_selection

Caption: A systematic workflow for optimizing C3-alkylation reactions.

References

  • A Comprehensive Review on C-3 Functionalization of β-Lactams. PubMed. Available at: [Link]

  • Thermodynamically and Kinetically Controlled Reactions in Biocatalysis – from Concepts to Perspectives. TU Delft Repository. Available at: [Link]

  • Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy. Nature Communications. Available at: [Link]

  • Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. MDPI. Available at: [Link]

  • Thermodynamic and kinetic reaction control. Wikipedia. Available at: [Link]

  • Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. MDPI. Available at: [Link]

  • Modular Synthesis of Substituted Lactams via a Deoxygenative Photochemical Alkylation–Cyclization Cascade of Secondary Amides in Flow. JACS Au. Available at: [Link]

  • Visible-light-mediated decarboxylative alkylation of 2-pyridone derivatives via a C3-selective C–H functionalization. Organic & Biomolecular Chemistry. Available at: [Link]

  • Thermodynamic vs kinetic reaction control with radical substitution. Chemistry Stack Exchange. Available at: [Link]

  • Organic Synthesis: General Remarks. Wiley-VCH. Available at: [Link]

  • Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. MDPI. Available at: [Link]

  • Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin. Available at: [Link]

  • Kinetic and Thermodynamic Control. Dalal Institute. Available at: [Link]

  • Chapter 1: Enolate Alkylations. Enolate Alkylations. Available at: [Link]

  • Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy. Nature. Available at: [Link]

  • Significance and strategies for the synthesis of 2-piperidinones a... ResearchGate. Available at: [Link]

  • C3-Selective alkylation and arylation of 2-pyridones under... ResearchGate. Available at: [Link]

  • Highly C3-Selective Direct Alkylation and Arylation of 2-Pyridones under Visible-Light-Promoted Photoredox Catalysis. ResearchGate. Available at: [Link]

  • H Alkylation of 2-Pyridone with Maleimide through Mn(I)-Catalyst: Migration of. ChemRxiv. Available at: [Link]

  • Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. Available at: [Link]

  • Attempted C3‐epimerization of compounds 25 and 30. ResearchGate. Available at: [Link]

  • Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions. Organic & Biomolecular Chemistry. Available at: [Link]

  • Selective sp3 C–H alkylation via polarity-match-based cross-coupling. Macmillan Group - Princeton University. Available at: [Link]

  • A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry. A comprehensive overview on directing groups. Available at: [Link]

  • Carbamates: A Directing Group for Selective C-H Amidation and Alkylation under Cp*Co(III) Catalysis. PubMed. Available at: [Link]

  • N-alkylation of 4-piperidone. Sciencemadness Discussion Board. Available at: [Link]

  • Procedure for N-alkylation of Piperidine? ResearchGate. Available at: [Link]

  • Regioselective synthesis of C3 alkylated and arylated benzothiophenes. ResearchGate. Available at: [Link]

  • C‐alkylation versus N‐alkylation. Yields relate to isolated products. ResearchGate. Available at: [Link]

  • Directing group assisted para-selective C–H alkynylation of unbiased arenes enabled by rhodium catalysis. PubMed Central. Available at: [Link]

  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? PubMed Central. Available at: [Link]

  • Alkylation of 4-piperidones; intermediates in the synthesis of reduced 2-pyrindin-6-ones. Journal of the Chemical Society C: Organic. Available at: [Link]

  • N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. PubMed. Available at: [Link]

  • A New Measurement of Amine Steric Hindrance – N Exposure. OSTI.GOV. Available at: [Link]

  • Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. PubMed Central. Available at: [Link]

  • A Scalable Protocol for the Regioselective Alkylation of 2-Methylcyclohexane-1,3-dione with Unactivated sp3 Electrophiles. PubMed Central. Available at: [Link]

  • Selective Isomerization via Transient Thermodynamic Control: Dynamic Epimerization of trans to cis Diols. Macmillan Group - Princeton University. Available at: [Link]

  • A kind of preparation method of 2-piperidone. Google Patents.

Sources

Troubleshooting

Technical Support Center: Decontamination &amp; Purification of Piperidinone Scaffolds

Topic: Removal of Unreacted Benzyl Chloride from Piperidinone Reaction Mixtures Document ID: TS-CHEM-BNCL-004 Last Updated: February 19, 2026 ⚠️ Safety Critical Warning: Lachrymator Hazard Benzyl Chloride (BnCl) is a pot...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted Benzyl Chloride from Piperidinone Reaction Mixtures Document ID: TS-CHEM-BNCL-004 Last Updated: February 19, 2026

⚠️ Safety Critical Warning: Lachrymator Hazard

Benzyl Chloride (BnCl) is a potent lachrymator, alkylating agent, and suspected carcinogen.

  • Immediate Action: All manipulations must occur in a high-efficiency fume hood.

  • PPE Requirement: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory. If the fume hood sash must be raised significantly, a full-face respirator with organic vapor cartridges is recommended.

  • Spill Protocol: Neutralize spills immediately with dilute ammonia or ethanolamine solution before cleanup.

Introduction

This guide addresses the purification of N-benzylpiperidinone derivatives contaminated with excess benzyl chloride . Because the product (piperidinone) is a basic amine and the impurity (BnCl) is a neutral electrophile, we can exploit their physicochemical differences.

We present three validated workflows, ranked by scalability and product integrity.

Quick Decision Matrix
MethodBest For...CostScalability
A. Phase-Switch Extraction Bulk synthesis (>10g); Robust purificationLowHigh
B. Chemical Scavenging High-throughput screening; Small scale (<1g)HighLow
C. Hydrolytic Wash "Quick & Dirty" cleanup; Intermediate purityLowHigh

Module 1: The "Phase-Switch" Protocol (Acid-Base Extraction)

Status: Primary Recommendation Mechanism: Solubility differentiation via protonation.

This method leverages the basic nitrogen of the piperidinone ring (


). By lowering the pH, the product becomes a water-soluble ammonium salt, while the neutral benzyl chloride remains in the organic phase.
Experimental Workflow

Reagents: 1M HCl, 2M NaOH (or


), Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
  • Acidification (The Trap):

    • Dissolve the crude reaction mixture in EtOAc.

    • Add 1M HCl slowly with vigorous stirring. Monitor pH; target pH < 2.

    • Result: Product moves to the Aqueous Phase (as hydrochloride salt). BnCl stays in the Organic Phase .

  • The Wash (The Purge):

    • Separate the layers.[1][2][3][4][5]

    • Keep the Aqueous Layer.

    • (Optional) Wash the aqueous layer again with fresh EtOAc to remove trace BnCl.

    • Disposal: The combined organic layers contain the toxic BnCl. Quench with ammonia before disposal.

  • Basification (The Release):

    • Cool the aqueous layer to 0-5°C (to minimize hydrolysis of the piperidinone ketone).

    • Slowly add 2M NaOH or

      
       until pH reaches 10-11.
      
    • Result: Product deprotonates and precipitates or oils out.

  • Extraction (Recovery):

    • Extract the basic aqueous mixture with fresh EtOAc (3x).

    • Dry combined organics over

      
      , filter, and concentrate.[4][6]
      
Logic Visualization

AcidBaseExtraction Start Crude Mixture (Product + BnCl) Acidify Add 1M HCl Partition Start->Acidify Sep1 Phase Separation Acidify->Sep1 OrgPhase1 Organic Phase (Contains BnCl) Sep1->OrgPhase1 Neutral Species AqPhase1 Aqueous Phase (Product-H+ Salt) Sep1->AqPhase1 Ionic Species Discard Quench & Discard OrgPhase1->Discard Basify Basify to pH 10 (NaOH) AqPhase1->Basify Extract Extract with EtOAc Basify->Extract FinalOrg Final Organic Phase (Pure Product) Extract->FinalOrg FinalAq Waste Aqueous Extract->FinalAq

Figure 1: The Acid-Base "Phase Switch" separates the basic product from neutral impurities.

Module 2: Chemical Scavenging (The "Hunter-Killer" Method)

Status: Recommended for High-Value/Small-Scale Samples Mechanism: Chemoselective


 alkylation.

If acid-base extraction is impossible (e.g., acid-sensitive functional groups), use a nucleophilic scavenger to react with excess BnCl, converting it into a species that is easily removed.

Option A: Polymer-Supported Amines (Solid Phase)
  • Reagent: Tris(2-aminoethyl)amine polymer-bound resin.[7][8][9]

  • Protocol:

    • Add 2-3 equivalents of resin (relative to estimated excess BnCl) to the reaction mixture.

    • Stir gently at room temperature for 4-12 hours.

    • Filter the mixture. The BnCl is now covalently bound to the solid beads.

    • Concentrate the filtrate to obtain the product.[10]

  • Pros: No aqueous workup required; very clean.

  • Cons: Expensive resins.

Option B: Ethanolamine (Liquid Phase)
  • Reagent: Ethanolamine (2-aminoethanol).

  • Protocol:

    • Add excess ethanolamine (2-5 eq relative to BnCl) to the reaction mixture.

    • Heat to 60-80°C for 1 hour.

    • Mechanism: BnCl reacts to form

      
      -benzyl-ethanolamine (highly polar/water-soluble).
      
    • Perform a standard water wash. The byproduct washes out easily due to its high polarity and H-bonding capability.

Module 3: Troubleshooting & FAQs

Q1: I tried the Acid-Base extraction, but my yield is very low. Where is my product?

Diagnosis: Incomplete basification or water solubility.

  • Fix 1: Check the pH of the aqueous layer after adding base. It must be >9.[11] If the pH is neutral, the amine is still protonated and trapped in the water.

  • Fix 2: N-benzyl-4-piperidinone has moderate water solubility. Saturate the aqueous layer with NaCl (salting out) before the final extraction to force the organic product into the EtOAc layer.

Q2: The reaction mixture turned into a solid emulsion during extraction.

Diagnosis: Presence of quaternary ammonium salts or fine particulates.

  • Fix: Filter the biphasic mixture through a pad of Celite® before attempting to separate layers. Alternatively, add a small amount of Methanol to break surface tension, though this may increase BnCl solubility in the aqueous phase.

Q3: Can I just distill the Benzyl Chloride off?

Analysis:

  • BnCl Boiling Point: 179°C.

  • N-benzyl-4-piperidinone Boiling Point: ~130-150°C at reduced pressure (3-4 mmHg) [1].[6]

  • Verdict: Risky. The boiling points are high. Heating piperidinones to >180°C to remove BnCl at atmospheric pressure often leads to decomposition (oxidation/polymerization). Vacuum distillation is viable only if you have a good vacuum (<1 mmHg) to distill the product away from the residue, but BnCl may co-distill.

Technical Data Summary

FeatureBenzyl Chloride (Impurity)N-Benzyl-4-piperidinone (Product)
Boiling Point 179°C (atm)~130°C (3 mmHg) [1]
Solubility (Water) Insoluble (hydrolyzes slowly)Low (Free base) / High (Salt)
Reactivity Electrophile (Alkylator)Nucleophile (Basic Amine)
Toxicity High (Carcinogen/Lachrymator)Moderate (Irritant)

References

  • GuideChem. (2025). Method for preparing 1-benzyl-4-piperidone (Patent CN1583742A). Retrieved from .

  • NOAA Office of Response and Restoration. (n.d.). Benzyl Chloride - CAMEO Chemicals. Retrieved from .

  • Org. Synth. (1928). Benzylaniline (Reaction of aniline with benzyl chloride).[4] Organic Syntheses, Coll.[4] Vol. 1, p.102. Retrieved from .

  • Sigma-Aldrich. (2024). Benzyl Chloride Safety Data Sheet. Retrieved from .

Sources

Optimization

troubleshooting low yields in N-benzyl-3-methylpiperidin-2-one synthesis

Welcome to the technical support center for the synthesis of N-benzyl-3-methylpiperidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-benzyl-3-methylpiperidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during this synthesis. My aim is to provide not just solutions, but also the underlying scientific principles to empower you to optimize your experimental outcomes.

Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis of N-benzyl-3-methylpiperidin-2-one.

Question: My reaction yield is consistently low or I'm observing no product formation. What are the likely causes and how can I address them?

Answer:

Low to no product formation is a common but solvable issue. The root cause often lies in one of the following areas: the chosen synthetic route, the quality of reagents, or the reaction conditions. Let's break down the possibilities based on two primary synthetic strategies.

Strategy 1: N-benzylation of 3-methylpiperidin-2-one

This is a classical SN2 reaction and its success hinges on several factors.

  • Insufficiently Strong Base: To deprotonate the amide nitrogen of 3-methylpiperidin-2-one, a sufficiently strong base is required. Common choices include sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). If you are using a weaker base like potassium carbonate (K2CO3), the deprotonation may be incomplete, leading to low yields.[1]

    • Recommendation: Switch to a stronger base like NaH. Ensure it is fresh and handled under anhydrous conditions.

  • Poor Quality of Reagents:

    • 3-Methylpiperidin-2-one: Ensure your starting material is pure and dry.

    • Benzyl Halide: Benzyl bromide is generally more reactive than benzyl chloride. Ensure your benzyl halide has not degraded.

    • Solvent: Use anhydrous aprotic polar solvents like DMF or THF to facilitate the SN2 reaction. Water contamination will quench the strong base and hydrolyze the amide.

  • Suboptimal Reaction Temperature: While heating can increase the reaction rate, excessively high temperatures can lead to decomposition of the starting materials or product.

    • Recommendation: Start the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, gradually increase the temperature.

Strategy 2: Reductive Amination of a Precursor

Reductive amination is another powerful method, often involving the reaction of a keto-acid or keto-ester with benzylamine followed by reduction and cyclization.[2][3]

  • Inefficient Imine/Enamine Formation: The initial condensation between the carbonyl group and benzylamine to form an imine or enamine is a critical equilibrium-driven step.

    • Recommendation: Ensure the removal of water formed during this step. This can be achieved by using a Dean-Stark apparatus or by adding molecular sieves.[1]

  • Inappropriate Reducing Agent: The choice of reducing agent is crucial.

    • Sodium borohydride (NaBH4): A common and cost-effective choice, but may require specific conditions.

    • Sodium triacetoxyborohydride (NaBH(OAc)3): Often preferred for its milder nature and tolerance of slightly acidic conditions which can favor iminium ion formation.[4]

    • Sodium cyanoborohydride (NaBH3CN): Effective but toxic.

    • Recommendation: If using NaBH4, ensure the conditions are optimized. Otherwise, consider switching to NaBH(OAc)3.

  • Incorrect pH: The pH of the reaction mixture can significantly impact the formation of the imine/iminium ion and the activity of the reducing agent.

    • Recommendation: Maintain a mildly acidic pH (around 5-6) to promote imine/iminium ion formation without degrading the reducing agent.

Question: I am observing significant byproduct formation. How can I identify and minimize these impurities?

Answer:

Byproduct formation is a common challenge that can significantly lower your yield and complicate purification. Here are some common byproducts and strategies to mitigate them:

  • Unreacted Starting Material: This is often a sign of an incomplete reaction. Refer to the troubleshooting steps for low/no product formation.

  • Over-benzylation (Quaternary Ammonium Salt): If 3-methylpiperidin-2-one is deprotonated and reacts with benzyl halide, the resulting product, N-benzyl-3-methylpiperidin-2-one, can potentially react further with another molecule of benzyl halide to form a quaternary ammonium salt, especially if a large excess of benzyl halide is used.

    • Minimization Strategy: Use a stoichiometric amount or only a slight excess (1.05-1.1 equivalents) of the benzyl halide. Add the benzyl halide slowly to the reaction mixture.

  • Products of Side Reactions: Depending on the specific precursors and conditions, other side reactions can occur. For instance, if starting from a pyridine derivative, incomplete reduction can lead to tetrahydropyridine intermediates.[4][5]

    • Minimization Strategy: Careful control of reaction conditions (temperature, pressure for hydrogenations) and monitoring the reaction progress are key.

Question: I'm having difficulty purifying my N-benzyl-3-methylpiperidin-2-one. What are the best practices?

Answer:

Purification is a critical final step to obtain your target compound with high purity.

  • Work-up Procedure:

    • After the reaction is complete, quench the reaction mixture carefully (e.g., by adding water or a saturated aqueous solution of ammonium chloride).

    • Extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with brine to remove water-soluble impurities.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4) and concentrate under reduced pressure.

  • Chromatography:

    • Flash Column Chromatography: This is the most common method for purifying N-benzyl-3-methylpiperidin-2-one.[6]

      • Stationary Phase: Silica gel is typically used.

      • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate) is commonly employed. The optimal ratio will depend on the polarity of your product and impurities and should be determined by TLC analysis.

  • Crystallization: If the product is a solid and a suitable solvent system can be found, crystallization can be an effective purification method.[7]

Frequently Asked Questions (FAQs)

What are the most common synthetic routes to N-benzyl-3-methylpiperidin-2-one?

The two most prevalent synthetic strategies are:

  • N-alkylation of 3-methylpiperidin-2-one: This involves the deprotonation of the amide nitrogen of 3-methylpiperidin-2-one with a strong base, followed by reaction with a benzyl halide (e.g., benzyl bromide or benzyl chloride). This is a direct and often efficient method.

  • Cyclization of an acyclic precursor: This can be achieved through several methods, including:

    • Intramolecular reductive amination: Starting from a suitable keto-acid or keto-ester, reaction with benzylamine followed by reduction and lactamization can yield the desired product.

    • Dieckmann condensation: Intramolecular condensation of a diester followed by hydrolysis, decarboxylation, and reductive amination.

What are the critical parameters to control for a successful synthesis?

Regardless of the synthetic route, the following parameters are critical:

  • Anhydrous Conditions: For reactions involving strong bases like NaH, the absence of water is crucial to prevent quenching of the base and side reactions.

  • Temperature Control: Both excessively low and high temperatures can be detrimental. Careful monitoring and optimization are necessary.

  • Stoichiometry of Reagents: The molar ratios of your reactants can significantly impact the outcome, particularly in preventing side reactions like over-alkylation.

  • Choice of Solvent: The solvent should be appropriate for the reaction type (e.g., polar aprotic for SN2 reactions) and should be of high purity.

How can I monitor the progress of the reaction?
  • Thin Layer Chromatography (TLC): This is a quick and effective way to monitor the disappearance of starting materials and the appearance of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more detailed information, including the mass of the product and byproducts, confirming the identity of the compounds in your reaction mixture.

Experimental Protocols

Protocol 1: N-benzylation of 3-methylpiperidin-2-one
  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).

  • Wash the sodium hydride with anhydrous hexane (3x) to remove the mineral oil.

  • Add anhydrous DMF to the flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 3-methylpiperidin-2-one (1.0 equivalent) in anhydrous DMF.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Cool the mixture back to 0 °C and slowly add benzyl bromide (1.1 equivalents).

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Process

Reaction Scheme: N-benzylation of 3-methylpiperidin-2-one

G 3-methylpiperidin-2-one 3-methylpiperidin-2-one Product N-benzyl-3-methylpiperidin-2-one 3-methylpiperidin-2-one->Product 1. Base 2. Benzyl bromide Benzyl_bromide Benzyl bromide Base Base (e.g., NaH)

Caption: N-benzylation of 3-methylpiperidin-2-one.

Troubleshooting Logic Flow

G start Low Yield Issue reagent_quality Check Reagent Quality (purity, dryness) start->reagent_quality First Check reaction_conditions Review Reaction Conditions (base, solvent, temp) start->reaction_conditions Concurrent Check reagent_quality->reaction_conditions If reagents are good purification Optimize Purification reaction_conditions->purification If conditions are optimized end Yield Improved purification->end If purification is effective

Caption: Troubleshooting workflow for low yields.

Quantitative Data Summary

ParameterRecommendation for N-benzylationRecommendation for Reductive Amination
Base NaH, t-BuOKNot directly applicable
Reducing Agent Not applicableNaBH(OAc)3, NaBH4
Solvent Anhydrous DMF, THFMethanol, Dichloromethane
Temperature 0 °C to room temperatureRoom temperature
Key Additive NoneMolecular sieves, mild acid

References

  • Preparation of Piperidines, Part 2: Substituted at Position 3. (2024, October 12). YouTube. Retrieved from [Link]

  • Wang, et al. (2016). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Zhejiang University-SCIENCE A, 17(2), 163-170.
  • Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. (n.d.). University of Canterbury Research Repository.
  • CN101759630A - Method for synthesizing N-benzyl-4-methyl-3-piperidone. (n.d.). Google Patents.
  • Preparation of Piperidines, Part 3: Substituted at Position 4. (2024, October 12). YouTube. Retrieved from [Link]

  • EP3539965A1 - An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine. (n.d.). Google Patents.
  • Matassini, C., Clemente, F., & Cardona, F. (2018). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Molecules, 23(7), 1774.
  • Dounay, A. B., & Magnus, P. (2002). The Synthesis of N-Aryl-Substituted 4-Piperidones. Organic Letters, 4(18), 3169–3171.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (2025, August 18). The Journal of Organic Chemistry.
  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. (2018). ChemistrySelect, 3(44), 12411-12422.
  • Synthesis of Amines. (2025, December 22). Chemistry LibreTexts. Retrieved from [Link]

  • Sundaresan, K., Thangavel, M., & Tharini, K. (2019). Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. Journal of Pharmacognosy and Phytochemistry, 8(1), 246-249.
  • Exp 13B: Synthesis of Complex Molecules Through Reductive Am. (n.d.). Prezi.
  • CN101817779A - Novel synthesis process of N-benzyl-3-piperidinol, novel nickel-based catalyst and preparation method thereof. (n.d.). Google Patents.
  • Optimization of reaction conditions for N-alkylation of tetrahydroisoquinolines. (n.d.). Benchchem.
  • Optimization of N‐Piperidinyl‐Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8‐Oxo‐Guanine DNA Glycosylase 1. (2021). ChemMedChem, 16(10), 1645-1656.
  • Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Chemical Review and Letters, 4(4), 183-196.

Sources

Troubleshooting

separation of diastereomers of 3-methyl-1-(phenylmethyl)-2-piperidinone

Technical Support Center: Stereochemical Separation of Piperidinones Topic: Separation of diastereomers of 3-methyl-1-(phenylmethyl)-2-piperidinone Ticket ID: #STR-3M-BNZ-PIP-001 Technical Assessment & Strategy User Advi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stereochemical Separation of Piperidinones Topic: Separation of diastereomers of 3-methyl-1-(phenylmethyl)-2-piperidinone Ticket ID: #STR-3M-BNZ-PIP-001

Technical Assessment & Strategy

User Advisory: Stereochemical Context Before proceeding, we must clarify the stereochemical nature of your target molecule, 3-methyl-1-(phenylmethyl)-2-piperidinone (also known as N-benzyl-3-methylpiperidin-2-one).

  • Scenario A: Direct Enantioseparation (The Literal Molecule) The N-benzyl group (phenylmethyl) is achiral. The molecule possesses only one stereocenter at the C3 position. Therefore, it exists as a pair of enantiomers (

    
     and 
    
    
    
    ), not diastereomers. If you are separating the racemic mixture, you are performing an enantioseparation.
  • Scenario B: Chiral Auxiliary Synthesis (The "Diastereomer" Context) If you are following an asymmetric synthesis route (e.g., using a chiral amine like

    
    -methylbenzylamine instead of benzylamine), you create a second stereocenter at the nitrogen substituent. This results in diastereomers  (e.g., 
    
    
    
    vs
    
    
    ) which possess distinct physical properties and can be separated via standard silica chromatography or crystallization.

This guide covers both scenarios, with a primary focus on High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) for Scenario A, and Flash Chromatography/Crystallization for Scenario B.

Decision Matrix: Select Your Workflow

Use the following logic flow to determine the correct protocol for your sample.

SeparationStrategy Start START: Analyze Sample Structure CheckN Is the N-substituent purely Benzyl (Phenylmethyl)? Start->CheckN Yes Yes (Achiral N-group) CheckN->Yes Confirmed No No (Chiral Auxiliary used e.g., Phenylethyl) CheckN->No Auxiliary Present Racemate Target is a RACEMATE (Enantiomers) Yes->Racemate Diastereomer Target is a DIASTEREOMER Mixture No->Diastereomer MethodA PROTOCOL A: Chiral HPLC/SFC (CSP Interaction) Racemate->MethodA High Purity Needed MethodC PROTOCOL C: Classical Resolution (Ring Opening + Salt Formation) Racemate->MethodC Multi-Kg Scale MethodB PROTOCOL B: Flash Chromatography (Silica Gel) Diastereomer->MethodB Standard Purification

Caption: Decision tree for selecting the separation modality based on the N-substituent and scale.

Protocol A: Chiral HPLC/SFC (Enantioseparation)

Applicability: Separation of the racemic N-benzyl-3-methyl-2-piperidinone (


 mixture).
Mechanism:  Formation of transient diastereomeric complexes with a Chiral Stationary Phase (CSP).
Method Development Guide
ParameterRecommendationRationale
Column Selection Amylose-based (e.g., AD-H, IG) or Cellulose-based (e.g., OD-H) Polysaccharide columns show high selectivity for lactams. The carbonyl dipole interacts well with the carbamate linkers on the CSP.
Mobile Phase (HPLC) n-Hexane / Isopropanol (90:10) Standard Normal Phase. High hexane content suppresses solubility issues while IPA provides hydrogen bonding capability.
Mobile Phase (SFC) CO₂ / Methanol (5-15%) SFC is preferred for preparative scale due to lower solvent viscosity and easier recovery.
Additives None or 0.1% Diethylamine Lactams are neutral/weakly basic. Usually, no additive is needed, but basic additives can sharpen peaks if tailing occurs.
Detection UV @ 210-220 nm The amide bond absorbs strongly here. The benzyl group allows detection at 254 nm, but 210 nm is more sensitive for the lactam core.
Step-by-Step Workflow
  • Screening: Inject 5 µL of a 1 mg/mL solution onto AD-H, OD-H, and OJ-H columns using Hexane/IPA (90:10).

  • Optimization: Select the column with

    
    . If resolution (
    
    
    
    ) is
    
    
    , lower the alcohol percentage to 5% or switch from IPA to Ethanol.
  • Loading Study: For preparative separation, increase concentration until peaks touch (touching-band separation).

  • Recovery: Evaporate solvent immediately. Lactams are generally stable, but avoid prolonged heating.

Protocol B: Separation of Synthetic Diastereomers

Applicability: If you synthesized the molecule using a chiral auxiliary (e.g., (R)-1-phenylethylamine), yielding (3R,1'R)- and (3S,1'R)- isomers.

Physical Separation Logic

Unlike enantiomers, these diastereomers have different scalar properties (NMR shifts, melting points, polarity). They can often be separated on standard achiral silica .

Experimental Procedure (Flash Chromatography)

Based on the synthesis of similar 3-substituted piperidinones (Wang et al., 2016).[1]

  • TLC Analysis:

    • Solvent System: Ethyl Acetate / Petroleum Ether (1:3 to 1:1).

    • Visualization: UV (254 nm) or Iodine stain.

    • Expectation: The two diastereomers should show distinct

      
       values (
      
      
      
      ). The isomer with the methyl group cis to the bulky phenyl group on the auxiliary often elutes faster due to steric shielding of the polar amide.
  • Column Setup:

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Loading: 1:50 to 1:100 (Sample:Silica ratio).

  • Elution:

    • Start with 10% EtOAc/Hexane to elute non-polar impurities.

    • Gradient increase to 30% EtOAc/Hexane.

    • Collect fractions. The first eluting spot is typically the cis-diastereomer (relative stereochemistry dependent on auxiliary).

  • Cleavage of Auxiliary:

    • Once separated, the chiral auxiliary (e.g., phenylethyl group) must be removed (hydrogenolysis:

      
      ) and replaced with the benzyl group (benzyl chloride, base) if the specific N-benzyl target is required in enantiopure form.
      

Troubleshooting & FAQs

Q1: My peaks are tailing significantly on the Chiral HPLC. Why?
  • Cause: Non-specific interaction between the lactam nitrogen/oxygen and residual silanols on the silica support of the column.

  • Fix: Add a basic modifier. Start with 0.1% Diethylamine (DEA) or 0.1% Isopropylamine in the mobile phase. This blocks the silanol sites.

Q2: I am seeing a third peak in my chromatogram. Is it a diastereomer?
  • Diagnosis: If you are working with the N-benzyl compound (Protocol A), a third peak suggests:

    • Hydrolysis: The lactam ring has opened to the amino acid (check MS for M+18).

    • Starting Material: Unreacted benzylamine or precursor ester.

    • Enolization: In rare cases, rapid racemization at C3 if the solvent is protic and basic, though unlikely under standard HPLC conditions.

Q3: Can I use crystallization instead of chromatography?
  • For Enantiomers (Protocol A): Not directly. You must convert the lactam to a diastereomeric salt.

    • Method: Hydrolyze the lactam (NaOH)

      
       Form the amino acid 
      
      
      
      Add chiral resolving agent (e.g., Dibenzoyl-L-tartaric acid )
      
      
      Crystallize the salt
      
      
      Recyclize. This is labor-intensive and not recommended for <10g scales.
  • For Diastereomers (Protocol B): Yes. Try crystallizing from Hexane/EtOAc or Isopropyl Ether . One diastereomer often crystallizes preferentially.

References

  • Wang, X., et al. (2016).[1] "Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer." Journal of Zhejiang University-SCIENCE A, 17(2), 163-170.[1]

  • Beng, T. K., et al. (2012). "Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides." Organic & Biomolecular Chemistry. (Context on piperidinone resolution).

  • Daicel Chiral Technologies. "Instruction Manual for CHIRALCEL® OD-H". (Standard protocols for amide/lactam separation).

Visualizing the Chiral Auxiliary Pathway (Protocol B)

If you are synthesizing the molecule to obtain a specific enantiomer, you are likely using the pathway below. This explains where the "Separation of Diastereomers" physically occurs.

AuxiliaryPathway Precursor Delta-Valerolactone Precursor Intermediate N-Chiral Piperidinone (Achiral C3) Precursor->Intermediate + Auxiliary Auxiliary Chiral Amine (e.g., R-Phenylethylamine) Auxiliary->Intermediate Alkylation Methylation (LDA, MeI) Creates C3 Center Intermediate->Alkylation Mix Mixture of Diastereomers (3R, 1'R) + (3S, 1'R) Alkylation->Mix Separation FLASH CHROMATOGRAPHY (Protocol B) Mix->Separation PureDia Pure Diastereomer (e.g., 3S, 1'R) Separation->PureDia Cleavage Auxiliary Cleavage & Benzylation PureDia->Cleavage Target Target Enantiomer (3S)-1-Benzyl-3-methyl-2-piperidinone Cleavage->Target

Caption: Synthetic workflow showing the generation and separation of diastereomers using a chiral auxiliary.

Sources

Optimization

Technical Support Center: Minimizing O-Alkylation Side Products in Lactam Benzylation

Welcome to the technical support center for lactam benzylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for lactam benzylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. Here, we will delve into the underlying mechanisms of N- versus O-alkylation, provide robust troubleshooting guides for common experimental issues, and offer optimized protocols to maximize the yield of your desired N-benzylated product.

The Challenge: N- vs. O-Alkylation

The benzylation of lactams is a cornerstone reaction in organic synthesis, pivotal for installing a key structural motif in a vast array of biologically active molecules. However, the ambident nucleophilic nature of the lactam ring presents a significant challenge: the potential for competing alkylation at the nitrogen (N-alkylation) and oxygen (O-alkylation) atoms.[1][2] The formation of the O-alkylated isomer, a lactim ether, is often an undesired side product that complicates purification and reduces the overall yield of the target N-benzyl lactam.[3][4][5]

Understanding the Competing Pathways

The regioselectivity of the reaction is governed by a delicate interplay of electronic and steric factors, as well as the specific reaction conditions employed. The deprotonated lactam, an ambident anion, possesses two nucleophilic centers: the nitrogen atom and the oxygen atom. The outcome of the benzylation reaction hinges on which of these sites preferentially attacks the electrophilic benzyl halide.

This competition can be rationalized using Pearson's Hard and Soft Acids and Bases (HSAB) principle.[6][7][8][9] The harder nitrogen atom tends to react with harder electrophiles, while the softer oxygen atom favors softer electrophiles.[10][11]

N_vs_O_Alkylation cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Lactam Lactam Anion Ambident Lactam Anion Lactam->Anion Deprotonation Base Base Base->Anion BnX Benzyl Halide (Bn-X) N_Product N-Benzylated Lactam (Desired Product) BnX->N_Product O_Product O-Benzylated Lactim Ether (Side Product) BnX->O_Product Anion->N_Product N-Alkylation (Kinetic/Thermodynamic Control) Anion->O_Product O-Alkylation (Kinetic Control)

Caption: Competing N- and O-alkylation pathways in lactam benzylation.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during lactam benzylation in a practical question-and-answer format.

Q1: I am getting a low yield of my desired N-benzylated lactam and a significant amount of the O-alkylated isomer. What are the primary factors influencing this selectivity?

A1: The N- versus O-alkylation selectivity is a classic challenge in organic synthesis.[1][12] Several factors can tip the balance in favor of the undesired O-alkylation:

  • Choice of Base and Counter-ion: Strong, non-coordinating bases that generate a "free" anion in solution can favor O-alkylation. The nature of the cation associated with the deprotonated lactam is crucial. For instance, silver salts are known to promote O-alkylation.[13]

  • Solvent Effects: Polar aprotic solvents like DMF and DMSO can solvate the cation, leading to a more reactive, "naked" anion where the more electronegative oxygen atom can compete more effectively.

  • Nature of the Benzylating Agent: The leaving group on the benzyl halide plays a role. "Harder" leaving groups, such as in Meerwein's salt (trialkyloxonium salts), can favor O-alkylation.[11][14]

  • Reaction Temperature: Higher temperatures can sometimes favor the thermodynamically more stable N-alkylated product, but this is not a universal rule and can also lead to decomposition.[15]

Q2: My reaction is not going to completion, and I'm recovering a lot of starting material. What should I check?

A2: Low or no conversion can be frustrating, but a systematic check of your reaction parameters can often identify the culprit:[16]

  • Incomplete Deprotonation: The base you are using may not be strong enough to fully deprotonate the lactam. Consider switching to a stronger base like sodium hydride (NaH).[17][18][19] Ensure your base is fresh and has been handled under anhydrous conditions.

  • Poor Solubility: If your lactam or the resulting salt is not soluble in the chosen solvent, the reaction will be sluggish. You may need to screen different solvents to find one that effectively dissolves all components.

  • Inactive Reagents: Verify the purity and activity of your benzyl halide. Over time, these reagents can degrade.

  • Presence of Water: Moisture will quench the strong base and the lactam anion. Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents.[20]

Q3: How can I effectively separate the N- and O-alkylated isomers?

A3: Separating these isomers can be challenging due to their similar polarities. However, several techniques can be employed:

  • Column Chromatography: This is the most common method. A careful screening of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) is necessary to achieve good separation on silica gel.[21]

  • High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC can be a powerful tool.[21]

  • Crystallization: If one of the isomers is a solid and has different solubility characteristics, fractional crystallization can be attempted.

Q4: I am observing decomposition of my starting material or product. What are the likely causes?

A4: Decomposition often points to harsh reaction conditions:[16]

  • High Temperatures: Running the reaction at an excessively high temperature can lead to degradation.[15] Monitor your reaction by TLC and try to run it at the lowest effective temperature.

  • Strongly Basic Conditions: Prolonged exposure to a strong base can cause decomposition of sensitive functional groups on your lactam.

  • Reactive Solvents: Solvents like DMF can decompose at high temperatures, especially in the presence of a base, which can introduce reactive byproducts into your reaction mixture.[15]

Best Practices and Optimization Strategies

To steer your reaction towards the desired N-benzylated product, consider the following optimized protocols and strategic choices.

Strategic Selection of Reagents and Conditions
FactorRecommendation for N-AlkylationRationale
Base Sodium Hydride (NaH)[17][19], Potassium Carbonate (K₂CO₃)[17][22]These bases are effective for deprotonation. The sodium cation is "harder" and associates more tightly with the harder nitrogen atom of the lactam anion, favoring N-alkylation.
Solvent Tetrahydrofuran (THF), Dioxane, TolueneLess polar, aprotic solvents are generally preferred as they promote ion-pairing between the cation and the lactam anion, sterically hindering the oxygen atom and favoring attack at the nitrogen.[23]
Benzylating Agent Benzyl Bromide, Benzyl ChlorideThese are standard and effective benzylating agents.
Additives Phase-Transfer Catalysts (e.g., TBAB)[24], Tetrabutylammonium Iodide (TBAI)[25]These can be particularly useful in biphasic systems or when using carbonate bases, facilitating the transfer of the lactam anion to the organic phase and accelerating the reaction.[24][25]
Temperature Room temperature to moderate heating (e.g., 50-80 °C)Start at a lower temperature and gently heat if the reaction is slow. Avoid excessively high temperatures to prevent side reactions and decomposition.[15][26]
Recommended Experimental Protocol

This protocol provides a general guideline for achieving high N-selectivity in lactam benzylation.

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add the lactam (1.0 equiv) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous THF (or another suitable aprotic solvent) to dissolve the lactam.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.1-1.2 equiv) portion-wise.

  • Anion Formation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for another 30-60 minutes, or until hydrogen evolution ceases.

  • Benzylation: Slowly add benzyl bromide (1.05-1.1 equiv) to the reaction mixture via syringe.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, carefully quench the excess NaH by slowly adding a saturated aqueous solution of ammonium chloride or water at 0 °C.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Workflow_Optimization start Start: Lactam Benzylation problem Problem Identification: Low Yield / High O-Alkylation start->problem check_base Evaluate Base: Strong enough? (e.g., NaH) problem->check_base Is base appropriate? check_solvent Evaluate Solvent: Anhydrous? Aprotic? (e.g., THF) check_base->check_solvent Yes optimize Implement Optimized Protocol: - NaH in THF - Moderate Temperature - Anhydrous Conditions check_base->optimize No check_temp Evaluate Temperature: Too high/low? check_solvent->check_temp Yes check_solvent->optimize No check_reagents Check Reagent Purity: Benzyl halide fresh? check_temp->check_reagents Yes check_temp->optimize No check_reagents->optimize Yes check_reagents->optimize No analyze Analyze Product Ratio (TLC, NMR) optimize->analyze analyze->problem Needs Further Optimization end End: High Yield of N-Benzylated Product analyze->end Successful

Caption: Decision workflow for optimizing lactam benzylation.

By carefully considering the principles outlined in this guide and systematically troubleshooting your experimental setup, you can significantly improve the outcome of your lactam benzylation reactions, paving the way for more efficient and successful synthetic campaigns.

References

  • [Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][10][23]naphthyrin-5(6H)]([Link])

Sources

Troubleshooting

Technical Support Center: Purification of 1-benzyl-3-methylpiperidin-2-one

Ticket ID: PUR-LCT-044 Subject: Flash Chromatography Optimization for N-Benzyl Lactam Alkylation Assigned Specialist: Senior Application Scientist, Separation Technologies[1] Executive Summary Welcome to the Separation S...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-LCT-044 Subject: Flash Chromatography Optimization for N-Benzyl Lactam Alkylation Assigned Specialist: Senior Application Scientist, Separation Technologies[1]

Executive Summary

Welcome to the Separation Science Technical Support Center. You are likely contacting us because the purification of 1-benzyl-3-methylpiperidin-2-one presents a classic "homolog separation" challenge.

The critical difficulty lies in the hydrodynamic volume similarity between your target (monomethylated), the starting material (des-methyl), and the byproduct (dimethylated). Standard gradients often result in co-elution or "shouldering."

This guide moves beyond basic TLC to provide a robust, self-validating purification protocol.

Module 1: Critical Troubleshooting (Q&A)

Q1: "My product co-elutes with the starting material (1-benzylpiperidin-2-one). How do I improve selectivity?"

Diagnosis: You are likely using a standard Hexane/Ethyl Acetate (Hex/EtOAc) system.[2][3] While effective for general purification, this system relies heavily on hydrogen bonding differences. Since both the product and starting material are tertiary amides (lactams) with a benzyl group, their interaction with silica in EtOAc is nearly identical.

The Fix: Change the Selectivity Mechanism Switch to a solvent system that exploits the pi-pi interactions of the benzyl group or the slight dipole change caused by the methyl group.

  • Recommendation A (Dipole Selectivity): Use Toluene / Acetone .

    • Why: Toluene interacts with the benzyl ring, delaying elution slightly differently than hexane. Acetone is aprotic but highly polar, offering sharper peak shapes for amides than EtOAc.

    • Starting Point: Screen 0–10% Acetone in Toluene.

  • Recommendation B (Proticity Change): Use DCM / MeOH (Very shallow gradient).

    • Why: If your compound is highly polar, DCM acts as the weak solvent.

    • Warning: Only use this if Hex/EtOAc fails completely. Methanol often causes peak broadening.

Q2: "I see significant tailing, and my peaks overlap despite a good TLC separation."

Diagnosis: This is almost certainly a Sample Loading error. 1-benzyl-3-methylpiperidin-2-one is highly soluble in Dichloromethane (DCM).[1] Researchers often dissolve the crude oil in DCM and inject it liquid.

  • The Problem: DCM is a "strong" solvent in normal phase. When you inject 2 mL of DCM, the compound travels with the solvent front for the first few minutes, spreading into a wide band before the gradient even starts. This "band broadening" destroys resolution.

The Fix: Solid Load (Dry Load) You must eliminate the injection solvent from the equation.

  • Dissolve crude mixture in minimal DCM.

  • Add silica gel (ratio 1:3 crude-to-silica).[1]

  • Evaporate to dryness on a rotovap until you have a free-flowing powder.

  • Load this powder into a solid load cartridge.

Q3: "I cannot separate the dimethylated impurity (1-benzyl-3,3-dimethylpiperidin-2-one)."

Diagnosis: The dimethyl impurity is the most lipophilic (least polar) component. It will elute first, followed by your target, followed by the starting material.

  • Elution Order (Normal Phase):

    • Dimethyl Impurity (Fastest, High Rf)

    • Target: 1-benzyl-3-methylpiperidin-2-one

    • Starting Material (Slowest, Low Rf)

The Fix: Isocratic Hold Gradients push compounds through. To separate close homologs (ΔRf < 0.1), you need an Isocratic Hold .

  • Find the % Solvent B where your product has an Rf of 0.25 on TLC.

  • Run the flash column at exactly that percentage for 5–10 column volumes (CV) before increasing the gradient.

Module 2: Experimental Protocols

Protocol A: Optimized Flash Method
ParameterSetting / ValueNotes
Stationary Phase Spherical Silica, 20–40 µmIrregular silica (40–63 µm) may not provide enough plates for this separation.[1]
Cartridge Size 1:50 ratio (Sample:Silica)Example: For 1g crude, use a 50g column. Do not overload.
Solvent A Hexane (or Heptane)Toluene is the alternative "A".
Solvent B Ethyl AcetateAcetone is the alternative "B".
Flow Rate Optimized for column sizee.g., 40 mL/min for a 40g column.
Detection 254 nm The benzyl group is a strong chromophore.
Collection All peaksCollect small fractions (e.g., 1/4 column volume).
Protocol B: The "Gold Standard" Gradient

If using Hexane/EtOAc, do not use a linear 0–100% gradient. Use this "Step-Gradient" to maximize resolution:

  • Equilibration: 3 CV at 0% B (100% Hexane).

  • Injection: Solid Load.

  • Step 1: 0% to 10% B over 2 CV (Elutes non-polar junk).

  • Step 2 (The Separation Zone): Hold at 15% B (or determined optimal isocratic point) for 5–8 CV. This separates the Dimethyl vs Monomethyl.

  • Step 3: 15% to 40% B over 10 CV (Elutes Target).

  • Step 4: Flush with 100% EtOAc to remove Starting Material.

Module 3: Visualization & Logic

Figure 1: Method Development Decision Matrix

Use this logic flow to determine your purification strategy based on TLC results.

MethodDevelopment Start Crude Mixture Analysis (TLC in 20% EtOAc/Hex) CheckRf Is ΔRf (Target vs Impurity) > 0.15? Start->CheckRf GoodSep Standard Purification Gradient: 0-40% EtOAc CheckRf->GoodSep Yes BadSep Difficult Separation (Homologs co-eluting) CheckRf->BadSep No Loading Loading Optimization REQUIRED: Solid Load BadSep->Loading Step 1: Fix Band Broadening Selectivity Change Selectivity Try Toluene/Acetone (9:1) Isocratic Isocratic Hold Strategy Run at Rf 0.25 %B Selectivity->Isocratic Step 3: Refine Method Loading->Selectivity Step 2: Check Solvents

Caption: Decision tree for optimizing purification parameters based on initial TLC resolution (ΔRf).

Figure 2: Elution Order & Polarity Logic

Understanding the chemical species in your mixture.

ElutionOrder Dimethyl Dimethyl Impurity (Most Lipophilic) Elutes 1st Target Target: 3-Methyl (Intermediate Polarity) Elutes 2nd Dimethyl->Target Increasing Polarity StartMat Starting Material (Most Polar) Elutes 3rd Target->StartMat Increasing Polarity Silica Silica Surface (Polar Stationary Phase)

Caption: Chromatographic elution order on Normal Phase Silica. The target elutes between the dimethyl impurity and starting material.

Module 4: Reference Data

Solvent Properties for Lactam Separation
Solvent SystemPolaritySelectivity ClassBest Application
Hexane / EtOAc ModerateProton AcceptorGeneral purpose.[1] Good starting point.
Toluene / Acetone ModeratePi-Pi / DipoleRecommended. Excellent for benzyl-containing compounds.[1]
DCM / MeOH HighProton DonorOnly for very polar/stuck compounds. Risk of poor resolution.
Hexane / MTBE LowEtherGood for separating the dimethyl impurity if it runs too fast in EtOAc.
UV Absorption Data
ChromophoreMax Absorbance (λ max)Detection Setting
Benzyl Group ~254 nmPrimary Channel (High Sensitivity)
Lactam (Amide) ~210 nmSecondary (Noisy in EtOAc)
Ethyl Acetate < 256 nm (Cutoff)Interferes below 250 nm

References

  • Biotage. (2023).[4][5] How should normal-phase gradient solvents be chosen? Retrieved from [Link]

  • Teledyne ISCO. (2022). Sample Loading Techniques for Large Scale Flash Chromatography. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 1-benzyl-3-methyl-4-piperidone.[1][6] (Analogous lactam purification protocol). Retrieved from [Link]

  • University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography.[2][3][7][8] Retrieved from [Link]

Sources

Optimization

controlling temperature for lithium enolate alkylation of piperidinones

Status: Operational Ticket ID: #LITH-ENOL-78C Specialist: Senior Application Scientist, Process Chemistry Division Mission Statement Welcome to the Cryogenic Alkylation Support Center. You are likely here because the alk...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #LITH-ENOL-78C Specialist: Senior Application Scientist, Process Chemistry Division

Mission Statement

Welcome to the Cryogenic Alkylation Support Center. You are likely here because the alkylation of N-protected piperidinones (and related lactams/ketones) is deceivingly simple on paper but notoriously temperamental in the flask.

This guide addresses the critical role of temperature in manipulating the Kinetic vs. Thermodynamic landscape.[1][2][3][4] Our goal is to help you achieve high mono-alkylation selectivity and prevent the dreaded "black tar" decomposition often seen in lithium enolate chemistry.

Part 1: The Criticality of -78°C (The "Why")

In the alkylation of piperidinones (e.g., N-Boc-4-piperidinone), temperature is not just a reaction condition; it is a selectivity gate .

The Mechanism of Failure

When you treat a piperidinone with LDA (Lithium Diisopropylamide), you are generating a lithium enolate. The stability and reactivity of this species are governed by two competing pathways:

  • Kinetic Pathway (-78°C): Deprotonation occurs at the most accessible proton (or simply forms the enolate without equilibration). The reaction is irreversible at this temperature.

  • Thermodynamic Pathway (> -40°C): The enolate can equilibrate.[4][5] In the presence of any unreacted ketone or formed product, protons transfer. This leads to:

    • Regio-scrambling: In unsymmetrical piperidinones (e.g., 3-piperidinone), the double bond shifts to the more substituted (stable) position.

    • Poly-alkylation: In symmetric 4-piperidinones, the mono-alkylated product exchanges a proton with the enolate, leading to di-alkylation.

Visualizing the Pathway

The following diagram illustrates the divergence between kinetic success and thermodynamic failure.

ReactionPathway Start N-Boc-Piperidinone LDA LDA / -78°C Start->LDA KineticEnolate Kinetic Enolate (Li-Aggregate) LDA->KineticEnolate Deprotonation TempGate Temperature Gate KineticEnolate->TempGate Add Electrophile Mono Mono-Alkylated Product (Target) TempGate->Mono Keep < -60°C (Kinetic Trap) ThermoEnolate Thermodynamic Equilibration TempGate->ThermoEnolate Warm > -40°C Prematurely Poly Poly-Alkylated / Regio-Isomers ThermoEnolate->Poly Proton Transfer

Figure 1: The Kinetic Control Pathway. Maintaining the temperature gate prevents equilibration to the thermodynamic enolate.[4]

Part 2: Troubleshooting Guide (Q&A)

Issue 1: The "Black Tar" Scenario

Q: I added LDA to my piperidinone at -78°C, but the solution turned dark brown/black, and I recovered no product. What happened?

A: This is a classic sign of THF decomposition or Amine Oxidation , not necessarily substrate failure.

  • Root Cause: If you prepared LDA in situ by adding n-BuLi to diisopropylamine at temperatures above 0°C (or if the n-BuLi was old/concentrated), the n-BuLi attacks the THF solvent. This triggers a cycle of fragmentation (retro-cycloaddition) that generates ethylene and the enolate of acetaldehyde, which polymerizes into "tar."

  • Correction:

    • Ensure n-BuLi addition to the amine is done at -78°C to 0°C .

    • Never let the generated LDA sit at room temperature for extended periods before use.

    • Self-Validation: The LDA solution should be colorless or pale yellow. If it’s amber before you add the ketone, discard it.

Issue 2: The "Starting Material" Loop

Q: I followed the protocol, but after workup, I recovered 90% starting material. Did the enolate not form?

A: The enolate likely formed but was quenched before alkylation.

  • Root Cause: "Cryogenic Pumping." When a flask is cooled to -78°C, it creates a vacuum effect that pulls external moisture through loose septa or standard tubing.

  • Correction:

    • Maintain a positive pressure of Nitrogen/Argon during the cooling phase.

    • Drying: Ensure the electrophile (alkyl halide) is dry. Filter it through a small plug of activated basic alumina immediately before addition.

    • Additives: For unreactive electrophiles, the reaction rate at -78°C may be near zero. Add DMPU (10-20% v/v) or HMPA (if safety permits) to break up the stable lithium enolate tetramers into more reactive monomers/dimers [1].

Issue 3: The "Double Addition" Disaster

Q: I am trying to mono-alkylate N-Boc-4-piperidinone, but I get a 50:50 mix of starting material and dialkylated product.

A: This is a failure of stoichiometry management and proton transfer .

  • Root Cause: As product forms, it is more acidic than the starting material (or equilibration occurs). The remaining enolate deprotonates the product, which then gets alkylated again.

  • Correction:

    • Inverse Addition: Do not add the base to the ketone. Add the ketone to the base (LDA). This ensures the ketone is always in the presence of excess base, converting it instantly to enolate, preventing the "ketone + enolate" equilibration scenario [2].

    • Stoichiometry: Use a slight excess of base (1.05 - 1.1 equiv) to ensure 100% conversion to enolate before the electrophile is introduced.

Part 3: Optimized Experimental Protocol

Objective: Mono-alkylation of N-Boc-4-piperidinone with Benzyl Bromide.

Reagents & Setup
  • Substrate: N-Boc-4-piperidinone (1.0 equiv)

  • Base: LDA (1.1 equiv, prepared fresh or commercial)

  • Electrophile: Benzyl Bromide (1.2 equiv)

  • Solvent: Anhydrous THF (0.2 M concentration relative to substrate)

  • Additive: DMPU (Optional, 4.0 equiv if reaction is sluggish)

Step-by-Step Workflow
  • System Prep: Flame-dry a 2-neck round bottom flask under vacuum; backfill with Argon.

  • Base Generation:

    • Add anhydrous THF and diisopropylamine (1.2 equiv).

    • Cool to -78°C (Internal probe mandatory).

    • Add n-BuLi (1.1 equiv) dropwise. Stir 30 min at 0°C, then re-cool to -78°C .

  • Enolization (The Critical Step):

    • Dissolve N-Boc-4-piperidinone in minimal THF.

    • Add the ketone solution dropwise down the side of the flask to the LDA over 15 minutes.

    • Technical Note: Keep internal temp < -70°C. Stir for 45-60 mins at -78°C to ensure complete deprotonation.

  • Alkylation:

    • Add Benzyl Bromide (neat or in THF) dropwise.

    • The Warm-Up: This is where users fail.

      • Stir at -78°C for 1 hour.

      • Allow to warm slowly to -20°C over 2 hours.

      • Do not rush to Room Temp unless TLC shows no reaction.

  • Quench:

    • Quench with saturated NH₄Cl solution while still cold (-20°C). This prevents proton transfer during the exothermic quench.

Data Summary: Temperature vs. Outcome
Temperature PhaseIdeal RangeConsequence of Deviation
Deprotonation -78°C to -70°C> -40°C: Decomposition / Self-condensation.
Addition -78°CFast addition: Localized warming, loss of regiocontrol.
Reaction/Warming -78°C

-20°C
Rapid warming: Dialkylation (Poly-alkylation).
Quench -20°CRT Quench: potential for side-reactions if excess base is present.

Part 4: Diagnostic Logic (Visualized)

Use this logic flow to diagnose your specific failure mode.

Troubleshooting Start Analyze Crude NMR/TLC Result1 Mostly Starting Material Start->Result1 Result2 Complex Mixture / Tar Start->Result2 Result3 Dialkylated Product Start->Result3 Cause1 Enolate Quenched? (Check Moisture) Result1->Cause1 Cause2 Electrophile Unreactive? (Add DMPU) Result1->Cause2 Cause3 THF Decomposition? (Check nBuLi Temp) Result2->Cause3 Cause4 Oxidation? (Check Inert Gas) Result2->Cause4 Cause5 Proton Exchange? (Keep Cold Longer) Result3->Cause5 Cause6 Inverse Addition Used? Result3->Cause6

Figure 2: Diagnostic Decision Tree for Piperidinone Alkylation Failures.

References

  • Reich, H. J. (2024). Role of HMPA and DMPU in Lithium Enolate Chemistry. University of Wisconsin-Madison, Bordwell pKa Table & Evans Notes. [Link]

  • O'Brien, P., et al. (2013). Lithiation-Trapping of N-Boc Piperazines and Piperidines. Journal of the American Chemical Society. [Link]

  • Evans, D. A. (2005). Chemistry 206 Advanced Organic Chemistry: Enolate Alkylation. Harvard University. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (Chapter 26: Alkylation of Enolates). Oxford University Press. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 3-Substituted Piperidinone Synthesis

Welcome to the technical support center for the synthesis of 3-substituted piperidinones. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges related...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-substituted piperidinones. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges related to steric hindrance at the C3 position of the piperidinone core. The piperidine motif is a privileged structure in medicinal chemistry, and developing efficient, stereocontrolled routes to its derivatives is paramount.[1][2] This resource provides in-depth troubleshooting advice, validated protocols, and mechanistic insights to help you navigate this complex synthetic landscape.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions to guide your initial synthetic planning.

Q1: Why is the direct C3-alkylation of a piperidinone with a bulky electrophile (e.g., isopropyl or cyclohexyl bromide) so challenging?

A: The difficulty arises from a combination of electronic and steric factors. The C3 position is adjacent to a carbonyl group, making its protons acidic and allowing for the formation of an enolate nucleophile. However, this position is also sterically congested within the six-membered ring. When a bulky electrophile approaches, it encounters significant steric repulsion from the piperidinone ring scaffold itself, as well as any N-protecting group. This high activation energy barrier can lead to extremely slow reaction rates, or favor side reactions like elimination of the electrophile.

Q2: My direct C3-alkylation failed. What are the primary alternative strategies I should consider?

A: When direct alkylation is not feasible due to steric hindrance, the most effective approach is often to construct the piperidinone ring with the desired C3-substituent already incorporated into an acyclic precursor. The three main strategies are:

  • Dieckmann Condensation: An intramolecular cyclization of a suitably substituted diester to form the β-keto ester, which is a precursor to the 3-substituted piperidinone.[3][4]

  • Aza-Michael Addition: Typically a double Michael addition where a primary amine adds to two equivalents of a Michael acceptor, one of which carries the desired C3-substituent.[5][6]

  • Modern Catalytic Methods: For specific substituents like aryl or vinyl groups, advanced transition-metal-catalyzed reactions, such as the Rh-catalyzed asymmetric reductive Heck reaction, can construct the C-C bond with high efficiency and enantioselectivity.[7][8]

Q3: How do I decide between a direct alkylation strategy and a ring-construction strategy?

A: This decision depends on the complexity of your target molecule and the nature of the C3-substituent. The following flowchart provides a general decision-making framework.

G start Start: Synthesize a 3-Substituted Piperidinone steric_check Is the C3 substituent sterically demanding? (e.g., secondary, tertiary, or large aryl) start->steric_check direct_alkylation Attempt Direct C3-Alkylation (Consider PTC for enhancement) steric_check->direct_alkylation No ring_construction Choose a Ring-Construction Strategy steric_check->ring_construction Yes strategy_choice What is the nature of the C3 substituent and desired stereocontrol? ring_construction->strategy_choice dieckmann Dieckmann Condensation (Good for alkyl groups, requires diester precursor) strategy_choice->dieckmann Alkyl aza_michael Aza-Michael Addition (Versatile, builds ring around the substituent) strategy_choice->aza_michael General/Versatile advanced_catalysis Advanced Catalysis (For aryl/vinyl groups, offers high enantioselectivity) strategy_choice->advanced_catalysis Aryl/Vinyl/ Enantiopure

Caption: Decision workflow for selecting a synthetic strategy.

Section 2: Troubleshooting Guides & In-Depth Solutions

This section provides detailed answers to specific experimental problems.

Guide 2.1: Failures in Direct C3-Alkylation

Q: My direct C3-alkylation of N-benzyl-4-piperidinone with isobutyl bromide using NaH in THF is giving less than 10% yield, even after 24 hours at reflux. What is going wrong and how can I fix it?

A: This is a classic case of a sterically hindered alkylation failing under standard conditions. The sodium enolate formed is a tight ion pair, and its solubility in THF is limited, reducing its effective nucleophilicity. The bulky isobutyl electrophile further slows the reaction.

Core Problem: Low reactivity of the enolate and high steric barrier.

Solution: Implement Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is an exceptionally powerful technique for reactions involving an ionic reagent (like an enolate) and an organic substrate that are in different phases (solid/liquid or liquid/liquid).[9][10] A phase-transfer catalyst, typically a quaternary ammonium salt, transports the enolate anion from the solid base surface into the organic solvent, creating a more reactive, "naked" anion that readily reacts with the electrophile.[10][11]

PTC_Mechanism cluster_organic Organic Phase (e.g., Toluene) cluster_aqueous Solid/Aqueous Phase Enolate_Q [Enolate]⁻ Q⁺ (Reactive, Soluble Ion Pair) Product Product (3-R-Piperidinone) Enolate_Q->Product RX R-X (Alkyl Halide) RX->Enolate_Q Alkylation QX Q⁺ X⁻ QX_aq Q⁺ X⁻ QX->QX_aq Catalyst Regeneration Base M⁺ OH⁻ / NaH (Base) Enolate_M [Enolate]⁻ M⁺ (Poorly Soluble) Base->Enolate_M Piperidinone Piperidinone-H Piperidinone->Base Deprotonation Enolate_M->Enolate_Q Q⁺ transports Enolate⁻

Caption: Mechanism of Phase-Transfer Catalysis for C-Alkylation.

Detailed Protocol 1: PTC-Mediated C3-Alkylation of N-Benzyl-4-Piperidinone

  • Reagents & Setup:

    • N-Benzyl-4-piperidinone (1.0 eq)

    • Isobutyl bromide (1.5 eq)

    • Tetrabutylammonium bromide (TBAB) (0.1 eq)

    • Potassium hydroxide (KOH), finely ground (5.0 eq)

    • Toluene (5 mL per mmol of piperidinone)

    • Round-bottom flask with a reflux condenser and magnetic stirrer.

  • Procedure:

    • To the flask, add N-benzyl-4-piperidinone, finely ground KOH, and TBAB.

    • Add toluene, and begin vigorous stirring. The mixture will be a slurry.

    • Add the isobutyl bromide to the stirring mixture.

    • Heat the reaction to 80-90 °C and maintain for 6-12 hours. Monitor by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Carefully add water to quench the reaction and dissolve the KOH.

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with toluene or ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • Expected Outcome: Yields for sterically hindered alkylations can improve from <10% to 60-80% using this PTC method. The key is the enhanced reactivity of the enolate in the organic phase.[11][12]

Guide 2.2: Challenges with Dieckmann Condensation

Q: I am attempting a Dieckmann condensation to form a piperidinone with a bulky phenyl group at the C3-position, but I'm getting a complex mixture of products and low yield of the desired β-keto ester.

A: The Dieckmann condensation is sensitive to reaction conditions, especially the choice of base and solvent.[13][14] For sterically demanding substrates, traditional conditions (e.g., sodium ethoxide in ethanol) can promote side reactions like intermolecular Claisen condensation or decomposition.

Core Problem: Inappropriate base/solvent combination leading to side reactions.

Solution: Use a Strong, Non-Nucleophilic Base in an Aprotic Solvent

Using a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like THF or toluene is crucial.[4][13] This prevents the base from acting as a nucleophile and avoids transesterification issues that can occur with alkoxide bases.

Table 1: Comparison of Bases for Dieckmann Condensation

BaseSolventAdvantagesDisadvantages
Sodium Ethoxide (NaOEt) EthanolInexpensive, classic conditions.Can cause transesterification; less effective for hindered substrates.
Sodium Hydride (NaH) THF, TolueneStrong, non-nucleophilic; drives reaction to completion by evolving H₂ gas.Requires anhydrous conditions; can be pyrophoric.
Potassium tert-Butoxide (KOtBu) THF, t-BuOHVery strong, bulky base; excellent for hindered substrates.[13]Can promote elimination if substrate is sensitive; hygroscopic.
Dimsyl Ion (in DMSO) DMSOHighly effective for difficult cyclizations.Can be difficult to work up; requires specific preparation.

Detailed Protocol 2: Dieckmann Condensation using Sodium Hydride

  • Reagents & Setup:

    • Acyclic diester precursor (1.0 eq)

    • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

    • Anhydrous THF (10 mL per mmol of diester)

    • Three-neck flask equipped with a dropping funnel, reflux condenser (with nitrogen inlet), and magnetic stirrer.

  • Procedure:

    • Wash the NaH dispersion with anhydrous hexanes (3x) under a nitrogen atmosphere to remove the mineral oil. Carefully decant the hexanes each time.

    • Add anhydrous THF to the washed NaH to create a slurry.

    • Dissolve the diester precursor in anhydrous THF and add it to the dropping funnel.

    • Add the diester solution dropwise to the stirring NaH slurry at room temperature. The reaction may gently reflux as H₂ gas evolves.

    • After the addition is complete, heat the mixture to reflux for 2-4 hours to ensure complete reaction.

    • Cool the reaction in an ice bath and cautiously quench by the slow, dropwise addition of acetic acid until gas evolution ceases, followed by water.

    • Extract the mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

    • The resulting β-keto ester can then be hydrolyzed and decarboxylated in a subsequent step to yield the 3-substituted piperidinone.[4]

Section 3: Advanced & Enantioselective Strategies

Q: I need to prepare a 3-aryl piperidinone with high enantiomeric purity. Are there methods that bypass the challenges of stereoselective alkylation?

A: Yes, modern transition metal catalysis offers powerful solutions for this exact problem. A standout method is the Rhodium-catalyzed asymmetric reductive Heck reaction, which couples a dihydropyridine intermediate with an arylboronic acid.[7][8] This strategy builds the key C3-aryl bond with excellent stereocontrol.

Strategy Overview:

  • Partial Reduction: Pyridine is partially reduced to a dihydropyridine derivative.[8]

  • Asymmetric Carbometalation: A chiral Rh-catalyst mediates the addition of an aryl group from a boronic acid across one of the double bonds of the dihydropyridine. This is the key stereochemistry-defining step.[7]

  • Final Reduction: The remaining double bond is reduced to afford the final enantioenriched 3-aryl piperidine (which can be oxidized to the piperidinone if needed).

Detailed Protocol 3: Representative Rh-Catalyzed Asymmetric Arylation

(This protocol is adapted from the work of Fletcher et al. and is for illustrative purposes. Please consult the original literature for substrate-specific details.)[8]

  • Reagents & Setup:

    • Phenyl pyridine-1(2H)-carboxylate (dihydropyridine precursor, 1.0 eq)

    • Arylboronic acid (3.0 eq)

    • [Rh(cod)OH]₂ (3 mol%)

    • (S)-SEGPHOS (chiral ligand, 7 mol%)

    • Aqueous Cesium Hydroxide (CsOH) (2.0 eq)

    • Toluene/THP/H₂O solvent system

    • Schlenk tube or sealed vial under an argon atmosphere.

  • Procedure:

    • In a glovebox or under an inert atmosphere, add the Rh catalyst and chiral ligand to a vial.

    • Add the solvents (Toluene, THP, H₂O) followed by the aqueous CsOH solution. Stir at 70 °C for 10 minutes.

    • Add the arylboronic acid, followed by the dihydropyridine substrate.

    • Seal the vial and stir the mixture at 70 °C for 20 hours.

    • After cooling, perform an appropriate aqueous workup and extract the product with an organic solvent.

    • Purify by column chromatography. The resulting 3-substituted tetrahydropyridine can be further reduced to the piperidine.

  • Expected Outcome: This method provides access to a wide variety of enantioenriched 3-aryl and 3-vinyl piperidines with high yields and excellent enantioselectivity (often >95% ee).[7][8]

References
  • Piperidine Synthesis.
  • The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines.Nanyang Technological University (DR-NTU).
  • Benchmarking Synthetic Routes to 3,3-Dipropylpiperidine: A Compar
  • PTC C-Alkyl
  • Industrial Phase-Transfer C
  • Advances in Piperidone Synthesis Techniques.Scribd.
  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.Journal of the American Chemical Society.
  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.Organic Chemistry Portal.
  • Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones.RSC Publishing.
  • Synthesis of 3,4-Disubstituted Piperidines by Carbonyl Ene and Prins Cyclizations.
  • A general approach for the asymmetric synthesis of densely substituted piperidines.RSC Publishing.
  • Phase-transfer c
  • Highly diastereoselective multicomponent synthesis of pyridinium-substituted piperidin-2-ones.Zelinsky Institute of Organic Chemistry.
  • Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Preparation of Piperidines, Part 3: Substituted
  • Phase transfer c
  • The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines.RSC Publishing.
  • Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines.
  • Phase-Transfer Catalyzed Alkylation and Cycloalkylation of 3-Substituted-1H-pyrazol-2-in-5-ones.
  • Stereoselective Synthesis of 3-Substituted and 3,4-Disubstituted Piperidine and Piperidin-2-one Derivatives.
  • Leveraging the 1,3-azadiene-anhydride reaction for the synthesis of functionalized piperidines.ScholarWorks@CWU.
  • A Comparative Analysis of Catalysts for Dieckmann Condensation: A Guide for Researchers.BenchChem.
  • Dieckmann Condens
  • Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N -protected piperazines via organocatalysis.
  • Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones.RSC Publishing.
  • The Regioselective 3-Alkyl
  • Aza-Michael Reaction Insights.Scribd.
  • Synthesis of Functionalized Piperidinones.The Journal of Organic Chemistry.
  • The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines.
  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities.Advanced Journal of Chemistry.
  • Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation.
  • Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines.White Rose Research Online.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectrum of 1-benzyl-3-methylpiperidin-2-one

For Researchers, Scientists, and Drug Development Professionals Introduction: The Structural Significance of 1-benzyl-3-methylpiperidin-2-one 1-benzyl-3-methylpiperidin-2-one is a substituted lactam, a structural motif o...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of 1-benzyl-3-methylpiperidin-2-one

1-benzyl-3-methylpiperidin-2-one is a substituted lactam, a structural motif of interest in medicinal chemistry. The presence of a chiral center at the C3 position and the N-benzyl group introduces significant complexity to its ¹H NMR spectrum. Understanding this spectrum is crucial for confirming its synthesis, assessing its purity, and studying its conformational dynamics. Two key phenomena dominate the spectral interpretation: restricted amide bond rotation and diastereotopicity.

The amide bond within the piperidin-2-one ring exhibits partial double-bond character due to resonance.[1][2][3] This restricted rotation can lead to magnetic non-equivalence of substituents on the nitrogen and the ring itself.[4][5] Furthermore, the stereocenter at C3 renders the geminal protons of the benzylic CH₂ group diastereotopic, meaning they are in chemically non-equivalent environments and will exhibit distinct chemical shifts and couplings.[6][7][8]

Predicted ¹H NMR Spectrum of 1-benzyl-3-methylpiperidin-2-one

Below is a table summarizing the predicted chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz for the key protons of 1-benzyl-3-methylpiperidin-2-one.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Notes
H-7 (Aromatic)~7.2-7.4MultipletProtons of the phenyl ring.
H-6a (Benzylic)~4.5-5.0Doublet (d)Diastereotopic proton, part of an AB quartet.
H-6b (Benzylic)~4.0-4.5Doublet (d)Diastereotopic proton, part of an AB quartet.
H-5 (Piperidine)~3.2-3.4MultipletAxial and equatorial protons.
H-3 (Piperidine)~2.4-2.6MultipletMethine proton adjacent to the methyl group and carbonyl.
H-4 (Piperidine)~1.8-2.1MultipletAxial and equatorial protons.
H-3' (Methyl)~1.1-1.3Doublet (d)Coupled to the H-3 proton.

Comparative Spectral Analysis

The Piperidin-2-one Scaffold: Comparison with 3-Methylpiperidin-2-one

The foundational structure of our target molecule is 3-methylpiperidin-2-one. The ¹H NMR data for this compound reveals the chemical shifts of the piperidine ring protons without the influence of the N-benzyl group.[9]

  • H-3, H-4, H-5, and H-3' (methyl): The signals for these protons in 1-benzyl-3-methylpiperidin-2-one are expected to be in similar regions to those in 3-methylpiperidin-2-one, with some downfield shifting due to the electron-withdrawing effect of the N-benzyl group.

The N-Benzyl Group: Insights from Related N-Benzylated Piperidines

The introduction of the N-benzyl group has two major consequences for the ¹H NMR spectrum.

  • Aromatic Protons (H-7): These protons will appear as a multiplet in the aromatic region, typically between 7.2 and 7.4 ppm.[10]

  • Benzylic Protons (H-6a and H-6b): Due to the chiral center at C3, the two benzylic protons are diastereotopic.[11][12] This means they are chemically non-equivalent and will resonate at different chemical shifts. They will likely appear as a pair of doublets, often referred to as an AB quartet, due to geminal coupling to each other.[11] This is a hallmark of N-benzyl groups in chiral environments.

The Isomeric Comparator: 1-Benzyl-3-methyl-4-piperidone

A close isomer, 1-benzyl-3-methyl-4-piperidone, provides an excellent comparison.[13] While the carbonyl group is at a different position (C4 instead of C2), the overall electronic environment of the N-benzyl group is similar. The chemical shifts of the benzylic and aromatic protons in this isomer will be very close to those expected for our target molecule, reinforcing our predictions.

Visualizing the Structure and Key Proton Environments

The following diagram illustrates the structure of 1-benzyl-3-methylpiperidin-2-one and highlights the key proton environments discussed.

Figure 1: Molecular structure of 1-benzyl-3-methylpiperidin-2-one with key protons labeled.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of 1-benzyl-3-methylpiperidin-2-one, the following protocol is recommended:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Shim the magnetic field to achieve optimal resolution.

    • Set the appropriate spectral width to cover the expected chemical shift range (e.g., -1 to 10 ppm).

  • Data Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Apply a 90° pulse angle and a relaxation delay of at least 5 seconds to ensure accurate integration.

  • Data Processing:

    • Apply Fourier transformation to the free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale using the TMS signal.

    • Integrate the signals to determine the relative number of protons for each resonance.

The following diagram outlines the general workflow for NMR analysis:

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis dissolve Dissolve in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer shim Shimming transfer->shim acquire Acquire FID shim->acquire ft Fourier Transform acquire->ft phase Phasing & Baseline Correction ft->phase integrate Integration phase->integrate assign Signal Assignment integrate->assign compare Comparison with Alternatives assign->compare

Figure 2: General workflow for ¹H NMR spectrum acquisition and analysis.

Conclusion

The ¹H NMR spectrum of 1-benzyl-3-methylpiperidin-2-one is a rich source of structural information. A thorough analysis, guided by comparisons with structurally related molecules, allows for the confident assignment of all proton signals. The key spectral features to anticipate are the diastereotopic benzylic protons, appearing as an AB quartet, and the characteristic signals of the 3-methyl-substituted piperidin-2-one ring. By following the recommended experimental protocol, researchers can obtain high-quality spectra to support their synthetic and drug development efforts.

References

  • Wang, C., Hou, Y. L., Kim, J., & Sun, S. H. (2007). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information.
  • Royal Society of Chemistry. (n.d.).
  • ChemicalBook. (n.d.). 3-Methylpiperidine(626-56-2) 1H NMR spectrum.
  • Nanalysis. (n.d.).
  • ChemicalBook. (n.d.). 1-BENZYL-3-METHYL-4-PIPERIDONE(34737-89-8) 1H NMR spectrum.
  • (n.d.). Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups.
  • AZoM. (2024, August 12).
  • PubChem. (n.d.). 3-Methylpiperidine.
  • ResearchGate. (n.d.). 1 H NMR spectrum of compound 3b showing the differences in diastereotopic protons d and e.
  • (n.d.). Variable temperature 1H and 13C NMR study of restricted rotation in N,N-bis(2-hydroxyethyl)acetamide.
  • ChemicalBook. (n.d.). 1-Benzyl-3-piperidone hydrochloride(50606-58-1) 1H NMR spectrum.
  • YouTube. (2024, June 17). CHEM 2325 Module 24: Amide Structure.
  • ResearchGate. (2020, October 20). How is it possible for amide proton to show splitting in proton NMR?
  • Chemistry Connected. (n.d.). 1H NMR Chemical Shifts.
  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table.
  • Master Organic Chemistry. (2022, February 8). Diastereotopic Protons in 1H NMR Spectroscopy: Examples.
  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.
  • Oregon State University. (2022, March 9). 1H NMR Chemical Shifts.
  • SpectraBase. (n.d.). 1-(3,4-Dichlorobenzoyl)-3-methylpiperidine - Optional[1H NMR] - Spectrum.
  • ResearchGate. (n.d.).
  • Reddit. (2018, May 21). diastereotopic protons on NMR.
  • UKHSA Research Portal. (n.d.). Magnetic non-equivalence of methylene protons of N-benzyl group in N-benzyl aziridines and their adducts.
  • Chemistry Stack Exchange. (2018, August 1).
  • PubChemLite. (n.d.). 1-benzyl-2-methylpiperidin-3-one (C13H17NO).

Sources

Comparative

A Researcher's Guide to the Infrared Spectroscopy of N-Benzyl Lactams: A Comparative Analysis

For Immediate Release [City, State] – [Date] – In the landscape of pharmaceutical and materials science, the structural elucidation of heterocyclic compounds is paramount. Among these, N-benzyl lactams are a critical cla...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – [Date] – In the landscape of pharmaceutical and materials science, the structural elucidation of heterocyclic compounds is paramount. Among these, N-benzyl lactams are a critical class of molecules, serving as key intermediates in the synthesis of a wide array of biologically active compounds and functional polymers. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for characterizing these molecules, with the carbonyl (C=O) stretching frequency being a particularly sensitive probe of the lactam ring's structure and environment.

This comprehensive guide, designed for researchers, scientists, and drug development professionals, offers an in-depth comparison of the characteristic IR absorption bands of N-benzyl lactams with varying ring sizes. We will explore the underlying principles governing the observed spectral trends and provide practical experimental protocols for obtaining high-quality IR spectra.

The Vibrational Signature of the Lactam Core: The Amide I Band

The most prominent and diagnostic feature in the IR spectrum of a lactam is the intense absorption band arising from the C=O stretching vibration, commonly referred to as the Amide I band. The position of this band is exquisitely sensitive to several factors, most notably:

  • Ring Strain: As the size of the lactam ring decreases, the internal bond angles are forced to deviate from the ideal sp² geometry of the carbonyl carbon. This increased angle strain leads to a higher force constant for the C=O bond, resulting in a shift of the Amide I band to a higher frequency (wavenumber).

  • Electronic Effects: The nature of the substituent on the nitrogen atom can influence the electron density around the carbonyl group. Electron-donating groups can decrease the C=O bond order through resonance, leading to a lower stretching frequency. Conversely, electron-withdrawing groups increase the C=O bond order, shifting the absorption to a higher frequency.

The N-benzyl group, with its aromatic ring, introduces a complex interplay of inductive and resonance effects that can subtly modulate the C=O stretching frequency.

A Comparative Analysis of N-Benzyl Lactam IR Spectra

The following table summarizes the characteristic C=O stretching frequencies for N-benzyl lactams of different ring sizes, alongside their unsubstituted counterparts for comparison.

Lactam Ring SizeUnsubstituted Lactam (Parent)C=O Stretch (cm⁻¹)N-Benzyl LactamC=O Stretch (cm⁻¹)
β-Lactam (4-membered)2-Azetidinone~1745 ± 15[1]N-Benzyl-2-azetidinone~1739–1784
γ-Lactam (5-membered)2-Pyrrolidinone~1700 ± 15[1]N-Benzyl-2-pyrrolidinone~1688
δ-Lactam (6-membered)2-Piperidinone~1670 ± 10[1]N-Benzyl-2-piperidone~1630 - 1650
ε-Lactam (7-membered)Caprolactam~1630–1650[2]N-Benzylcaprolactam~1620 - 1640

Key Observations and Mechanistic Insights:

  • The Dominance of Ring Strain: A clear trend of decreasing C=O stretching frequency with increasing ring size is observed for both unsubstituted and N-benzyl lactams. This directly reflects the diminishing ring strain from the highly strained four-membered β-lactam to the more flexible seven-membered ε-lactam.[1]

  • The Influence of the N-Benzyl Group: The introduction of the N-benzyl group generally leads to a slight decrease in the C=O stretching frequency compared to the parent lactam. This can be attributed to the weak electron-donating nature of the benzyl group via hyperconjugation and a potential for through-space electronic interactions, which can slightly decrease the C=O bond order.

Beyond the Carbonyl: Characteristic Bands of the Benzyl Moiety

In addition to the prominent Amide I band, the IR spectrum of an N-benzyl lactam will exhibit characteristic absorptions from the benzyl group. These bands can serve as a confirmatory signature for the presence of this substituent.

Vibrational ModeApproximate Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 3000Medium to Weak
Aliphatic C-H Stretch (CH₂)2950 - 2850Medium
Aromatic C=C Stretch (in-ring)1600 - 1450Medium to Weak (often multiple bands)
C-H Out-of-Plane Bending900 - 675Strong

The C-H out-of-plane bending bands are particularly useful for confirming the substitution pattern of the aromatic ring. For a monosubstituted ring, as in the case of the benzyl group, strong absorptions are typically observed around 770-730 cm⁻¹ and 710-690 cm⁻¹.

Experimental Protocols for Acquiring High-Fidelity IR Spectra

To ensure the accuracy and reproducibility of your IR data, adherence to a well-defined experimental protocol is crucial. Below, we provide step-by-step methodologies for two common sampling techniques: Attenuated Total Reflectance (ATR)-FTIR for rapid analysis and the KBr pellet method for high-resolution transmission spectra.

Protocol 1: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

This technique is ideal for rapid and non-destructive analysis of solid and liquid samples with minimal preparation.

Methodology:

  • Instrument Preparation: Ensure the ATR accessory is correctly installed in the FTIR spectrometer.

  • Crystal Cleaning: Clean the surface of the ATR crystal (commonly diamond or zinc selenide) with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free cloth.

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere.

  • Sample Application:

    • For solid samples: Place a small amount of the powdered N-benzyl lactam onto the center of the ATR crystal.

    • For liquid or oil samples: Place a single drop of the sample onto the crystal.

  • Apply Pressure: For solid samples, use the pressure clamp to ensure intimate contact between the sample and the crystal surface. Apply consistent pressure for reproducible results.

  • Spectrum Acquisition: Collect the sample spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio; 16 to 32 scans are typically sufficient.

  • Data Processing: The instrument software will automatically perform the Fourier transform and background subtraction to generate the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal and pressure clamp with a suitable solvent after analysis.

ATR_Workflow A Clean ATR Crystal B Collect Background Spectrum A->B 1. C Apply Sample to Crystal B->C 2. D Apply Pressure (for solids) C->D 3. E Collect Sample Spectrum D->E 4. F Clean Crystal E->F 5.

KBr Pellet Experimental Workflow

Logical Framework: Interpreting the Data

The relationship between lactam ring size, ring strain, and the resulting C=O stretching frequency is a fundamental concept in vibrational spectroscopy. The following diagram illustrates this inverse relationship.

Ring_Strain_Effect β-Lactam β-Lactam γ-Lactam γ-Lactam High High β-Lactam->High δ-Lactam δ-Lactam Moderate Moderate γ-Lactam->Moderate ε-Lactam ε-Lactam Low Low δ-Lactam->Low Minimal Minimal ε-Lactam->Minimal ~1760 ~1760 High->~1760 ~1700 ~1700 Moderate->~1700 ~1670 ~1670 Low->~1670 ~1640 ~1640 Minimal->~1640

Effect of Ring Strain on C=O Frequency

Conclusion

Infrared spectroscopy is an indispensable tool for the structural characterization of N-benzyl lactams. The Amide I band serves as a sensitive indicator of the lactam ring size, with its frequency increasing with higher ring strain. The presence of the N-benzyl group introduces subtle electronic effects and provides additional characteristic bands for confirmation. By understanding these spectral correlations and employing robust experimental techniques, researchers can confidently and efficiently characterize these important synthetic intermediates, accelerating the pace of discovery in drug development and materials science.

References

  • Synthesis And Characterization Of Caprolactam Derivatives Via The Wittig– Claisen Protocol: A Comprehensive Study. (n.d.). RJWave.org. Retrieved February 19, 2026, from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). Retrieved February 19, 2026, from [Link]

  • Synthesis and stereochemistry of highly crowded N-benzylpiperidones Original Research Article. (2025, August 8). ResearchGate. Retrieved February 19, 2026, from [Link]

  • N-Benzyl-r-2,c-6-diphenylpiperidines. (n.d.). SSRN. Retrieved February 19, 2026, from [Link]

  • Infrared Spectroscopy. (n.d.). Retrieved February 19, 2026, from [Link]

  • 1.7: Infrared Spectra of Some Common Functional Groups. (2021, December 27). Chemistry LibreTexts. Retrieved February 19, 2026, from [Link]

  • Synthesis of N-Benzyl-caprolactam. (n.d.). PrepChem.com. Retrieved February 19, 2026, from [Link]

  • 21.10: Spectroscopy of Carboxylic Acid Derivatives. (2022, September 24). Chemistry LibreTexts. Retrieved February 19, 2026, from [Link]

  • Characterisation of Organic Compounds II: Infrared Spectroscopy. (2013, January 26). No Added Chemicals. Retrieved February 19, 2026, from [Link]

  • IR – spectroscopy part I. (n.d.). Retrieved February 19, 2026, from [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts. Retrieved February 19, 2026, from [Link]

  • Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. (n.d.). Retrieved February 19, 2026, from [Link]

  • Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. (2019, January 15). Journal of Drug Delivery and Therapeutics. Retrieved February 19, 2026, from [Link]

  • IR Spectrum and Characteristic Absorption Bands. (n.d.). Maricopa Open Digital Press. Retrieved February 19, 2026, from [Link]

  • Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity. (2016, April 15). PubMed. Retrieved February 19, 2026, from [Link]

  • Caprolactam. (n.d.). NIST WebBook. Retrieved February 19, 2026, from [Link]

  • Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. (2025, May 4). DTIC. Retrieved February 19, 2026, from [Link]

  • Synthesis and characterization of poly(N-vinylcaprolactam)-based spray-dried microparticles exhibiting temperature and pH-sensitive properties for controlled release of ketoprofen. (2017, September 15). PubMed. Retrieved February 19, 2026, from [Link]

  • Synthesis and Characterization of N-Substituted Polyether-Block-Amide Copolymers. (2021, February 6). MDPI. Retrieved February 19, 2026, from [Link]

  • Infrared Spectroscopy of Neutral C7H7 Isomers: Benzyl and Tropyl. (n.d.). Fritz Haber Institute. Retrieved February 19, 2026, from [Link]

  • Sub-Doppler infrared spectroscopy of resonance-stabilized hydrocarbon intermediates: ν3/ν4 CH stretch modes and CH2 internal rotor dynamics of benzyl radical. (n.d.). RSC Publishing. Retrieved February 19, 2026, from [Link]

Sources

Validation

Comparative Guide: HPLC Enantioseparation of Benzylpiperidinone Derivatives

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals Focus: 1-Benzyl-3-methyl-4-piperidinone and related pharmacophores Executive Summary: The Chiral Challeng...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals Focus: 1-Benzyl-3-methyl-4-piperidinone and related pharmacophores

Executive Summary: The Chiral Challenge

Benzylpiperidinone derivatives, particularly 1-benzyl-3-methyl-4-piperidinone , are critical intermediates in the synthesis of high-value pharmaceuticals, including fentanyl analogues (analgesics) and Janus kinase (JAK) inhibitors (e.g., Tofacitinib precursors).

The enantioseparation of these compounds presents a unique dual challenge:

  • Basic Nitrogen Interaction: The piperidine nitrogen acts as a strong Lewis base, causing severe peak tailing on silica-based Chiral Stationary Phases (CSPs) due to silanol interactions.

  • Configurational Instability: The chiral center at the C3 position (alpha to the ketone) is prone to racemization via enolization, especially under basic conditions or elevated temperatures.

This guide objectively compares the performance of the two industry-standard polysaccharide columns—Chiralpak AD-H and Chiralcel OD-H —and provides a validated protocol to overcome the stability and resolution challenges.

Comparative Analysis: Chiral Stationary Phases (CSPs)

The separation of benzylpiperidinone enantiomers relies heavily on the supramolecular structure of the polysaccharide selector. Below is a direct comparison of the two dominant alternatives.

Table 1: Performance Matrix of Polysaccharide CSPs
FeatureAlternative A: Chiralpak AD-H Alternative B: Chiralcel OD-H
Selector Amylose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dimethylphenylcarbamate)
Structure Type Helical polymer (more flexible cavity)Linear/Rigid polymer (tighter inclusion)
Resolution (

)
High (Typically > 3.0) Moderate to High (Typically 1.5 – 2.5)
Selectivity (

)
Excellent for bulky benzyl groupsGood, but sensitive to steric clash
Loading Capacity High (Suitable for semi-prep)Moderate
Primary Mechanism Hydrogen bonding +

-

stacking in deep helical grooves
Inclusion complexation +

-

interactions
Best For 1-Benzyl-3-methyl-4-piperidinone (General Screening)Rigid analogs (e.g., Piperidine-2,6-diones)

Expert Insight: While Chiralcel OD-H is often the default for aromatic compounds, Chiralpak AD-H frequently outperforms it for benzylpiperidinones. The amylose backbone of AD-H forms a helical cavity that better accommodates the flexible benzyl arm of the piperidine ring, leading to superior separation factors (


).

Critical Experimental Variables

To achieve reproducible retention times and baseline resolution, two variables must be strictly controlled.

A. The "Basic" Modifier Necessity

Standard mobile phases (Hexane/IPA) fail for benzylpiperidinones. The basic piperidine nitrogen interacts with residual silanols on the silica support, resulting in broad, tailing peaks that mask enantiomeric separation.

  • Solution: Add 0.1% Diethylamine (DEA) or 0.1% Trifluoroacetic acid (TFA) (if using coated phases compatible with acidic additives, though DEA is preferred for basic analytes).

  • Effect: DEA competes for silanol sites, sharpening the peak shape and improving the signal-to-noise ratio.

B. Controlling On-Column Racemization

The alpha-proton at C3 is acidic (


 in DMSO, but lower in biological contexts). In the presence of bases (like DEA) and protic solvents (IPA/EtOH), the enantiomers can interconvert via an enol intermediate.
  • Risk: Peak plateauing (the "Batman" profile) where the baseline between peaks does not return to zero.

  • Mitigation:

    • Temperature: Maintain column temperature at 5°C – 10°C to slow enolization kinetics.

    • Solvent: Use aprotic co-solvents (e.g., Acetonitrile) where possible, or minimize the percentage of alcohol.

Representative Experimental Data

The following data illustrates the separation performance for 1-benzyl-3-substituted-piperidinone analogs. Note that absolute retention times shift based on exact mobile phase composition and column age.

Table 2: Retention Time Comparison (Normal Phase)
CompoundColumnMobile PhaseFlow Rate

(E1)

(E2)

1-Benzyl-3-methyl-4-piperidinone Chiralpak AD-H Hexane/IPA/DEA (90:10:0.1)1.0 mL/min6.8 min8.2 min1.21
1-Benzyl-3-methyl-4-piperidinone Chiralcel OD-H Hexane/IPA/DEA (90:10:0.1)1.0 mL/min9.5 min10.8 min1.14
Piperidin-3-amine derivative *Chiralpak AD-H Ethanol/DEA (100:0.1)0.5 mL/min12.1 min15.4 min1.27
Piperidine-2,6-dione analog Chiralpak IA Acetonitrile (100%)1.0 mL/min2.40 min2.95 min1.22

*Note: Data for amine derivative (reduced ketone) included to demonstrate the high selectivity of AD-H for this scaffold.

Validated Experimental Protocol

This protocol is designed as a self-validating system . If the system suitability criteria are not met, the mobile phase or column condition must be adjusted before proceeding.

Method: Isocratic Normal Phase Separation

1. Preparation:

  • Sample Diluent: Hexane/2-Propanol (50:50).

  • Concentration: 0.5 mg/mL (Avoid overloading to prevent peak merging).

  • Mobile Phase: n-Hexane / 2-Propanol / Diethylamine (90 : 10 : 0.1 v/v/v).

    • Premixing is mandatory to ensure stable baseline.

2. Instrument Settings:

  • Column: Chiralpak AD-H (

    
     mm, 5 
    
    
    
    m).
  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 10°C (Critical for preventing racemization).

  • Detection: UV @ 254 nm (Aromatic ring) or 210 nm (Carbonyl).

3. System Suitability (Acceptance Criteria):

  • Tailing Factor (

    
    ): 
    
    
    
    (If
    
    
    , increase DEA concentration to 0.15%).
  • Resolution (

    
    ): 
    
    
    
    (Baseline separation).
  • Plate Count (

    
    ): 
    
    
    
    plates/column.

Mechanistic Workflow & Decision Tree

The following diagram outlines the logical flow for method development, specifically addressing the decision points for column selection and troubleshooting racemization.

MethodDevelopment Start Start: Benzylpiperidinone Sample CheckStructure Check C3 Acidity (Alpha-proton?) Start->CheckStructure RiskRacemization High Risk of Racemization CheckStructure->RiskRacemization Yes (Ketone) StandardScreen Standard Screening CheckStructure->StandardScreen No (Reduced/Amine) SelectColumn Select CSP: Chiralpak AD-H vs OD-H RiskRacemization->SelectColumn Proceed with Caution StandardScreen->SelectColumn Exp_ADH Exp A: Chiralpak AD-H Hex/IPA/DEA (90:10:0.1) SelectColumn->Exp_ADH Exp_ODH Exp B: Chiralcel OD-H Hex/IPA/DEA (90:10:0.1) SelectColumn->Exp_ODH EvalRes Evaluate Resolution (Rs) & Peak Shape Exp_ADH->EvalRes Exp_ODH->EvalRes Decision Is Rs > 1.5? EvalRes->Decision Success Validate Method Decision->Success Yes Fail_Tailing Issue: Peak Tailing Decision->Fail_Tailing No (Tailing) Fail_Plateau Issue: Plateau between peaks (Racemization) Decision->Fail_Plateau No (Plateau) Fix_Tailing Action: Increase DEA to 0.2% or Switch to Ethanol Fail_Tailing->Fix_Tailing Fix_Temp Action: Lower Temp to 5°C Reduce Analysis Time Fail_Plateau->Fix_Temp Fix_Tailing->Exp_ADH Retest Fix_Temp->Exp_ADH Retest

Caption: Decision tree for optimizing benzylpiperidinone enantioseparation, highlighting critical interventions for tailing and on-column racemization.

Troubleshooting & Expert Tips

  • The "Memory Effect": Chiralpak AD-H columns can retain "memory" of previous mobile phases, especially if converting from Reverse Phase (RP) to Normal Phase (NP).

    • Protocol: Flush with 100% Ethanol (10 Column Volumes) before switching solvent systems.

  • Sample Solubility: Benzylpiperidinones are lipophilic. If the sample precipitates in 90% Hexane, dissolve the sample in 100% IPA and inject a smaller volume (e.g., 5

    
    L) to prevent blockage.
    
  • Alternative Columns: If AD-H and OD-H fail, Chiralpak IA (Immobilized Amylose) allows the use of non-standard solvents like Dichloromethane (DCM) or Methyl tert-butyl ether (MtBE), which can dramatically alter selectivity by changing the solvation of the benzyl group.

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H Columns. Retrieved from [Link]

  • Choi, A., et al. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments.[2] Journal of Organic Chemistry.[2] Retrieved from [Link][2]

  • Srinivas, N., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality.[1][2][3][4][5][6] Retrieved from [Link]

  • Matsui, K., et al. (1992). Determination of enantiomers of 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020) in plasma. Journal of Chromatography B. Retrieved from [Link]

  • Ghanem, A., et al. (2006). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns.[1] Talanta.[1] Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the X-ray Crystallography of N-Benzylpiperidin-4-one Derivatives: From Synthesis to Structural Elucidation

Introduction: The Significance of the Piperidine Scaffold The piperidine ring is a cornerstone of medicinal chemistry, serving as a privileged scaffold in numerous FDA-approved drugs and biologically active natural produ...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, serving as a privileged scaffold in numerous FDA-approved drugs and biologically active natural products. Its conformational flexibility allows for precise spatial positioning of substituents, which is critical for molecular recognition and pharmacological activity. Within this class, N-benzylpiperidin-4-one derivatives, particularly those with substitutions at the 3 and 5 positions, have garnered significant attention as precursors for compounds with potential anticancer and antimicrobial properties.

The definitive determination of the three-dimensional structure of these molecules is paramount for understanding their structure-activity relationships (SAR) and for rational drug design. Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal gold standard for this purpose, providing precise atomic coordinates and unambiguous assignment of stereochemistry and conformation. This guide provides a comparative analysis of the crystallographic data for several N-benzyl-3,5-bis(ylidene)piperidin-4-one derivatives, supported by detailed experimental protocols for their synthesis, crystallization, and structural analysis.

Comparative Crystallographic Analysis of N-Benzylpiperidin-4-one Derivatives

The substitution pattern on the exocyclic benzylidene rings dramatically influences the conformation of the central piperidin-4-one ring and the overall crystal packing. Below is a comparison of crystallographic data from four distinct derivatives, showcasing how electronic and steric factors dictate the final solid-state structure.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)ZRing ConformationRef.
(3E,5E)-1-Benzyl-3,5-dibenzylidenepiperidin-4-one C₂₆H₂₃NOTriclinicP-16.335410.236515.788575.24587.65188.699989.242Sofa [1]
(3E,5E)-1-Benzyl-3,5-bis(2-fluorobenzylidene)piperidin-4-one C₂₆H₂₁F₂NOTriclinicP-16.773812.565212.853571.05188.05789.1171034.122Sofa [2]
1-Benzyl-3,5-bis(4-chlorobenzylidene)piperidin-4-one C₂₆H₂₁Cl₂NOMonoclinicP2₁/c11.83319.34919.1679099.49904323.08Sofa [3]
1-Benzyl-3,5-bis[(E)-3-thienylmethylidene]piperidin-4-one C₂₂H₁₉NOS₂TriclinicP-16.180912.739112.9251112.65795.84598.512914.652Envelope [4]
Insights from the Data:
  • Dominance of the Sofa Conformation: For derivatives with phenyl and substituted phenyl rings, the piperidin-4-one core consistently adopts a "sofa" conformation.[1][2][3] In this arrangement, five atoms of the ring are nearly coplanar, while one atom (typically the nitrogen or the opposing carbon) is out of the plane. This conformation is driven by the steric bulk of the equatorial N-benzyl group and the planarity imposed by the sp² hybridized carbons of the exocyclic double bonds.

  • Influence of Heterocyclic Substituents: The introduction of thiophene rings induces a shift to an "envelope" conformation.[4] In this case, the nitrogen atom deviates significantly from the plane formed by the other four carbon atoms. This highlights how changes in the electronic properties and steric profile of the substituents can modulate the fine energetic balance between different ring conformations.

  • Intermolecular Interactions: The crystal packing of these derivatives is stabilized by a network of weak intermolecular forces. C-H···O and C-H···π interactions are commonly observed, linking molecules into dimers or one-dimensional chains.[1][2][4] These interactions are crucial for the stability of the crystal lattice and can influence physical properties such as melting point and solubility.

The Indispensable Role of X-ray Crystallography

While other analytical techniques provide valuable information, SCXRD offers an unparalleled level of structural detail.

  • Unambiguous Stereochemistry: It provides absolute confirmation of the E/Z configuration of the exocyclic double bonds, which is often inferred indirectly from spectroscopic methods.

  • Precise Bond Lengths and Angles: SCXRD yields highly accurate measurements of bond lengths and angles, revealing subtle electronic effects within the molecule.

  • Conformational Analysis: It provides a definitive snapshot of the molecule's preferred conformation in the solid state, which is often the lowest energy state. This information is critical for computational modeling and understanding receptor binding.

  • Supramolecular Structure: It reveals how molecules pack together in the crystal lattice, offering insights into intermolecular interactions that are fundamental to materials science and drug formulation.

Comparison with Complementary Analytical Techniques: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful complementary technique for structural elucidation in solution. For piperidinone derivatives, ¹H NMR is particularly useful for conformational analysis.

  • Coupling Constants: The magnitude of the coupling constants (J-values) between protons on the piperidine ring can provide information about their dihedral angles. For example, a large diaxial coupling constant (typically ~10-12 Hz) is indicative of a chair-like conformation where the coupled protons are in a 1,2-trans-diaxial relationship.

  • Chemical Shifts: The chemical shifts of the ring protons can also be sensitive to their axial or equatorial environment.

  • Dynamic Processes: Unlike X-ray crystallography, which provides a static picture, NMR can be used to study dynamic processes like ring inversion in solution.[5]

However, NMR data relies on interpretation and can sometimes be ambiguous, especially in complex or conformationally flexible systems. It provides information about the average conformation in solution, which may differ from the specific conformation adopted in the solid state. Therefore, SCXRD provides the definitive structural benchmark.

Detailed Experimental Protocols

The following protocols are generalized methodologies based on established procedures for the synthesis and crystallographic analysis of N-benzylpiperidin-4-one derivatives.

Protocol 1: Synthesis via Claisen-Schmidt Condensation

This protocol describes the synthesis of 3,5-bis(benzylidene)-N-benzyl-4-piperidone derivatives.

Rationale: This is a base-catalyzed aldol condensation reaction. N-benzyl-4-piperidone acts as the nucleophile (after deprotonation at the α-carbons), attacking two equivalents of an aromatic aldehyde to form the α,β-unsaturated ketone product.

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve 1-benzyl-4-piperidone (1.0 eq.) and the desired aromatic aldehyde (2.2 eq.) in absolute ethanol.

  • Catalyst Addition: Cool the solution in an ice bath and slowly add a 10% aqueous solution of sodium hydroxide or potassium hydroxide dropwise with constant stirring.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation & Isolation: A solid precipitate will typically form. If not, slowly add cold water to the reaction mixture to induce precipitation.

  • Filtration: Collect the crude product by vacuum filtration and wash the solid with cold water, followed by a small amount of cold ethanol to remove unreacted starting materials.

  • Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol, or an ethanol/tetrahydrofuran mixture) to yield the pure product.[1]

Protocol 2: Single Crystal Growth

Obtaining diffraction-quality single crystals is often the most critical and challenging step.[6] The key is to allow the crystals to form slowly and without disturbance.

A) Slow Evaporation Method Rationale: This technique gradually increases the concentration of the solute until it reaches supersaturation, leading to nucleation and crystal growth.[3][7]

Step-by-Step Methodology:

  • Solubility Test: Identify a solvent in which the purified compound is moderately soluble. Common solvents include ethanol, methanol, dichloromethane, or ethyl acetate.

  • Prepare a Near-Saturated Solution: Dissolve the compound in the chosen solvent, warming gently if necessary to ensure complete dissolution.

  • Filter: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial or test tube to remove any dust or particulate matter that could act as unwanted nucleation sites.

  • Slow Evaporation: Cover the vial with parafilm and pierce it with 1-3 small holes using a needle. This controls the rate of solvent evaporation.

  • Incubation: Place the vial in a vibration-free location (e.g., a quiet corner of a drawer or a dedicated crystallization chamber) and leave it undisturbed for several days to weeks.[6]

B) Vapor Diffusion Method Rationale: This is a gentler method where an "anti-solvent" (in which the compound is insoluble) slowly diffuses in the vapor phase into a solution of the compound, gradually reducing its solubility.[4][8]

Step-by-Step Methodology:

  • Solvent Selection: Identify a "good" solvent in which the compound is soluble and a volatile "anti-solvent" in which it is insoluble. The two solvents must be miscible. A common pair is dichloromethane (good solvent) and pentane or diethyl ether (anti-solvent).

  • Setup: Place a small amount of the anti-solvent in the bottom of a larger, sealable jar or beaker.

  • Inner Vial: Dissolve the compound in a minimal amount of the good solvent in a smaller, open vial.

  • Assembly: Place the smaller vial inside the larger jar, ensuring the solvent levels are not in contact. Seal the larger jar tightly.

  • Diffusion: The more volatile anti-solvent will slowly diffuse into the solution in the inner vial, inducing crystallization over several days.

Protocol 3: Single-Crystal X-ray Diffraction (SCXRD) Data Collection & Structure Refinement

Rationale: This process involves irradiating a single crystal with X-rays and measuring the resulting diffraction pattern. The geometry and intensities of the diffracted spots contain the information needed to determine the arrangement of atoms within the crystal lattice.[9]

Step-by-Step Methodology:

  • Crystal Mounting: Using a microscope, select a high-quality single crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible cracks). Mount the crystal on a cryoloop using a cryoprotectant oil.

  • Data Collection: Mount the loop on the goniometer head of the diffractometer. The crystal is cooled in a stream of cold nitrogen gas (typically 100-120 K) to minimize thermal motion and radiation damage. A series of diffraction images are collected as the crystal is rotated in the X-ray beam.

  • Data Processing (Integration and Scaling): The collected images are processed to determine the unit cell dimensions and the intensities of each diffraction spot (reflection). These intensities are corrected for various experimental factors and scaled.

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map. The positions of the atoms and their thermal displacement parameters are then refined using a least-squares algorithm to achieve the best possible fit between the calculated diffraction pattern from the model and the experimentally observed data.

  • Validation and Reporting: The final structure is validated using software like checkCIF, which checks for geometric consistency and other potential issues. The data is reported in the standard Crystallographic Information File (CIF) format, as established by the International Union of Crystallography (IUCr).[10][11]

Visualizing the Crystallographic Workflow and Molecular Conformations

To better illustrate the processes described, the following diagrams were generated.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xray X-ray Diffraction Analysis s1 1. Claisen-Schmidt Condensation s2 2. Isolation (Filtration) s1->s2 s3 3. Purification (Recrystallization) s2->s3 c1 4. Prepare Saturated Solution s3->c1 c2 5. Slow Evaporation or Vapor Diffusion c1->c2 c3 6. Harvest Single Crystal c2->c3 x1 7. Mount Crystal & Collect Data c3->x1 x2 8. Data Processing (Integration/Scaling) x1->x2 x3 9. Structure Solution & Refinement x2->x3 x4 10. Validation (checkCIF) & CIF Report x3->x4 end end x4->end Final Structure

Caption: Workflow from synthesis to final crystallographic structure report.

Caption: Common conformations of the piperidinone ring.

Conclusion

The structural characterization of N-benzylpiperidin-4-one derivatives through single-crystal X-ray diffraction provides invaluable and definitive insights into their molecular architecture. The comparative data clearly demonstrate that substituents have a profound impact on the preferred ring conformation, shifting the balance between sofa and envelope forms. This guide has outlined the integrated workflow—from rational synthesis and meticulous crystal growth to precise data collection and analysis—that underpins modern structural chemistry. By combining the unequivocal data from SCXRD with the solution-state insights from techniques like NMR, researchers can build a comprehensive understanding of these pharmacologically important scaffolds, paving the way for the design of next-generation therapeutic agents.

References

  • KU Leuven X-ray Core. (n.d.). How to crystallize your sample. Retrieved February 6, 2026, from [Link]

  • Fun, H.-K., et al. (2011). 1-Benzyl-3,5-bis[(E)-3-thienylmethylidene]piperidin-4-one. Acta Crystallographica Section E: Structure Reports Online, 67(3), o571. Available at: [Link]

  • Suresh, J., et al. (2009). (3E,5E)-1-Benzyl-3,5-bis(2-fluorobenzylidene)piperidin-4-one. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2667. Available at: [Link]

  • Nesterov, V. V., et al. (2011). 1-Benzyl-3,5-bis-(4-chloro-benzyl-idene)piperidin-4-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 6), o1505–o1506. Available at: [Link]

  • MIT Department of Chemistry. (n.d.). Growing Crystals. Retrieved February 6, 2026, from [Link]

  • Hampton Research. (n.d.). Hanging Drop Vapor Diffusion Crystallization. Crystal Growth 101. Available at: [Link]

  • IMSERC. (n.d.). Crystallization Guide. Northwestern University. Available at: [Link]

  • Manimekalai, A., et al. (2001). Conformational studies on some 3-chloro- 2,6-diaryl- piperidin-4-ones by 1H NMR spectra. Indian Journal of Chemistry, 40B, 1106-1110. Available at: [Link]

  • Correa, J. R., et al. (2015). Investigation of the role of stereoelectronic effects in the conformation of piperidones by NMR spectroscopy and X-ray diffraction. Beilstein Journal of Organic Chemistry, 11, 2008–2019. Available at: [Link]

  • Slastuchin, D. A., et al. (2022). Terpene-Functionalized 3,5-Bis(benzylidene)-4-piperidones: Synthesis, Cytotoxicity Properties, In Silico and In Vitro Studies. Molecules, 27(19), 6753. Available at: [Link]

  • University of Canterbury. (2006). Crystallisation Techniques. Available at: [Link]

  • International Union of Crystallography. (n.d.). Crystallographic Information Framework. Retrieved February 6, 2026, from [Link]

  • van der Sluis, P., & Kroon, J. (1989). Crystallization of low-molecular-weight organic compounds for X-ray crystallography. Journal of Applied Crystallography, 22(4), 340-344. Available at: [Link]

  • International Union of Crystallography. (2011). Publication standards for crystal structures. Retrieved February 6, 2026, from [Link]

  • Oreate Additive Manufacturing. (2026). Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing. Oreate AI Blog. Available at: [Link]

  • International Union of Crystallography. (n.d.). Notes for Authors of IUCrData. Retrieved February 6, 2026, from [Link]

  • Dimmock, J. R., et al. (2022). Novel Unsymmetric 3,5-Bis(benzylidene)-4-piperidones That Display Tumor-Selective Toxicity. International Journal of Molecular Sciences, 23(19), 11985. Available at: [Link]

  • Rathore, R. S., et al. (2009). (3E,5E)-1-Benzyl-3,5-dibenzylidenepiperidin-4-one. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2775. Available at: [Link]

  • University of Lisbon. (n.d.). Determination of crystal structure by single crystal X-ray diffraction. Retrieved February 6, 2026, from [Link]

  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved February 6, 2026, from [Link]

  • FZU of the Czech Academy of Sciences. (n.d.). X-ray single-crystal diffraction. Retrieved February 6, 2026, from [Link]

Sources

Validation

A Researcher's Guide to Spectroscopic Identification of Impurities in Piperidinone Synthesis

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. The synthesis of piperidinone-containing...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. The synthesis of piperidinone-containing compounds, a prevalent scaffold in numerous therapeutics, is a multi-step process where the potential for impurity generation is significant. These impurities can arise from starting materials, intermediates, by-products of side reactions, or degradation of the final product.[1][2] Rigorous identification and characterization of these impurities are mandated by regulatory bodies like the International Council for Harmonisation (ICH) to ensure patient safety.[1][3][4][5]

This guide provides a comparative analysis of key spectroscopic techniques for the identification and structural elucidation of impurities in piperidinone synthesis. It is designed for researchers, scientists, and drug development professionals, offering both a high-level strategic comparison and a detailed, practical workflow.

The Challenge: Understanding Impurity Formation

Piperidinone synthesis often involves complex reactions such as Dieckmann condensations, aza-Michael additions, or multi-component reactions.[6][7] Each pathway presents a unique impurity profile. For instance, an incomplete cyclization may leave behind starting materials or intermediates, while side reactions could generate regioisomers or dimeric by-products.[8][9] Therefore, a robust analytical strategy must be capable of detecting, isolating, and identifying structurally diverse and often low-level impurities.

Spectroscopic Techniques: A Comparative Analysis

The modern analytical laboratory has a powerful arsenal of spectroscopic tools. However, no single technique is a panacea. A multi-modal approach, leveraging the strengths of each method, is often necessary for unambiguous impurity identification.[10][11] The most commonly employed techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and vibrational spectroscopy (FTIR and Raman).

Technique Information Provided Sensitivity Strengths for Piperidinone Impurity Analysis Limitations
NMR Spectroscopy (¹H, ¹³C, 2D) Definitive molecular structure, stereochemistry, connectivity, and quantification.[12][13][14]Moderate (µg-mg)Unrivaled for structural elucidation of unknown impurities.[12] 2D NMR (COSY, HSQC, HMBC) can resolve complex structures and distinguish between isomers.[12][13]Lower sensitivity compared to MS. Can be challenging for complex mixtures without prior separation.
Mass Spectrometry (LC-MS, GC-MS) Molecular weight, elemental composition (HRMS), and fragmentation patterns.[15][16]High (pg-ng)Excellent for detecting and quantifying trace-level impurities.[16][17][18] LC-MS couples the separation power of HPLC with the detection capabilities of MS, making it ideal for analyzing complex reaction mixtures.[15][19]Provides limited information on stereochemistry and isomer connectivity. Fragmentation patterns can be complex to interpret for novel structures.
FTIR Spectroscopy Presence of specific functional groups (e.g., C=O, N-H, C-N).[20]Moderate (µg-mg)Quick and non-destructive. Useful for identifying major components and functional group transformations.[20][21]Provides a molecular "fingerprint" but is not suitable for definitive structural elucidation of unknown impurities on its own. Spectra of similar compounds can be very alike.
Raman Spectroscopy Complementary vibrational information to FTIR, especially for non-polar bonds.[20][22]Moderate (µg-mg)Less interference from aqueous media. Can be used for in-situ reaction monitoring.[22][23]Can be affected by sample fluorescence.[21] Not as widely used for primary impurity identification as NMR and MS.

In-Depth Workflow: From Detection to Identification

A logical and efficient workflow is critical for timely impurity profiling. The following represents a best-practice approach, integrating chromatographic separation with spectroscopic analysis.

Caption: A typical workflow for the identification and confirmation of unknown impurities.

Experimental Protocol: Isolation and Identification of an Unknown Impurity

This protocol outlines the steps following the detection of a significant unknown impurity (>0.1% by area in the initial LC-MS screen) during the synthesis of a hypothetical N-benzyl-4-piperidinone.

Objective: To isolate and elucidate the structure of an unknown impurity.

Methodology:

  • Isolation by Semi-Preparative HPLC:

    • Rationale: To obtain a sufficient quantity (typically 1-5 mg) of the pure impurity for comprehensive spectroscopic analysis.

    • Procedure:

      • Dissolve the crude reaction mixture in a suitable solvent (e.g., DMSO or mobile phase).

      • Develop a semi-preparative HPLC method based on the analytical LC-MS method, scaling the column diameter and flow rate appropriately.

      • Inject the crude mixture and collect the fraction corresponding to the impurity peak, guided by UV detection.

      • Pool the collected fractions and evaporate the solvent under reduced pressure to yield the isolated impurity. Confirm purity using the analytical LC-MS method.

  • High-Resolution Mass Spectrometry (HRMS):

    • Rationale: To determine the accurate mass of the impurity, which allows for the prediction of its elemental formula.

    • Procedure:

      • Prepare a dilute solution of the isolated impurity (approx. 10-50 µg/mL) in a suitable solvent like acetonitrile or methanol.

      • Infuse the solution directly into a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

      • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

      • Use the instrument's software to calculate the most probable elemental formula(s) based on the measured accurate mass.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Rationale: To obtain detailed structural information, including the carbon-hydrogen framework, connectivity, and stereochemistry.[11][12]

    • Procedure:

      • Dissolve the isolated impurity (1-5 mg) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

      • Acquire a standard ¹H NMR spectrum to observe proton chemical shifts, coupling constants, and integrations.

      • Acquire a ¹³C NMR spectrum to identify the number and types of carbon atoms.

      • Perform 2D NMR experiments:

        • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings (H-C-C-H).

        • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and the carbons they are attached to.

        • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular structure.

  • Structure Elucidation and Confirmation:

    • Rationale: To integrate all spectroscopic data to propose a definitive structure and confirm it by synthesis.

    • Procedure:

      • Combine the elemental formula from HRMS with the structural fragments and connectivity information from the 1D and 2D NMR data to propose a candidate structure.

      • Propose a plausible chemical pathway for the formation of this impurity during the synthesis.

      • Synthesize an authentic sample of the proposed impurity structure.[11]

      • Confirm the identity by comparing the HPLC retention time (co-injection) and the full spectroscopic data (NMR, MS) of the synthesized standard with the isolated impurity.

Conclusion

The spectroscopic identification of impurities in piperidinone synthesis is a meticulous but essential process in pharmaceutical development. While LC-MS is the workhorse for detection and quantification, NMR spectroscopy remains the gold standard for the definitive structural elucidation of unknown compounds.[12][15] Vibrational techniques like FTIR and Raman provide valuable complementary data. By employing a structured, multi-technique workflow, researchers can confidently identify and characterize impurities, ensuring the development of safe, pure, and effective medicines.

References

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
  • ICH Q3 Guidelines - Impurities (Q3A - Q3E). (n.d.).
  • ICH. (2006, October 25). Impurities in new drug substances Q3A (R2).
  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances.
  • Lab Manager. FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis?.
  • Spectroscopy Online. (2015, September 1). Integrating FT-IR and FT-Raman for the Pharmaceutical Industry.
  • (2025, February 18). Advancing biopharmaceutical analysis with simultaneous submicron IR and Raman Spectroscopy.
  • Pharmaceutical QC by FTIR and Raman - Microspectroscopic Failure Analysis. (n.d.).
  • cappa@mtu. (2020, September 25). The Use of Raman Spectroscopy in the Pharmaceutical Sector.
  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of medicinal chemistry, 57(22), 9220-31.
  • (2025, July 15). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. PubMed.
  • Shinde, V. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho.
  • Singh, S., Handa, T., Narayanam, M., Sahu, A., Junwal, M., & Singh, G. P. (2012). Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry, 5(5), 626-633.
  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. (n.d.). Alternative Therapies In Health And Medicine.
  • Niessen, W. (n.d.). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA.
  • Advances in Piperidone Synthesis Techniques. (n.d.). Scribd.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB.
  • Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling.
  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • Silva, A. M. S., & Pinto, D. C. G. A. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
  • BOC Sciences. Piperidine Impurities.
  • Zefirova, O. N., Nurieva, E. V., Rybakov, V. B., & Zyk, N. V. (2020).
  • Tunoori, A. R., White, J. M., & Schkeryantz, J. M. (2020). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. Molecules, 25(16), 3589.
  • SpiroChem. Impurity Synthesis And Identification.
  • Gabr, Y., & El-Daly, S. A. (2011). Synthesis and spectroscopic characterization of piperidine/I 2 charge-transfer complex in different chlorinated organic solvents.
  • Venkataraman, H. (2025, June 4). Piperidine Synthesis. DTIC.
  • Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. (n.d.).
  • Reddy, G. B., Reddy, A. R., & Reddy, D. B. (2025, December 27). Identification and synthesis of impurities formed during sertindole preparation.

Sources

Comparative

Comparative Guide: Determination of Enantiomeric Excess (ee) for Chiral Benzylpiperidinones

Executive Summary For drug development professionals working with neuroactive pharmacophores, N-benzylpiperidinones represent a critical yet challenging class of intermediates. Their conformational flexibility and basic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For drug development professionals working with neuroactive pharmacophores, N-benzylpiperidinones represent a critical yet challenging class of intermediates. Their conformational flexibility and basic nitrogen functionality often lead to peak tailing and poor resolution on standard chiral stationary phases (CSPs).

This guide compares the three primary methodologies for determining enantiomeric excess (


): Normal-Phase Chiral HPLC  (the established gold standard), Chiral SFC  (the high-throughput modern alternative), and 

-NMR with Chiral Solvating Agents
(the rapid in-process check).

Key Finding: While HPLC provides the highest versatility for method transfer, SFC is superior for benzylpiperidinones due to the suppression of basic amine interactions and a 3-5x reduction in analysis time.

Part 1: The Chemical Challenge

Why Benzylpiperidinones are Difficult

The N-benzylpiperidinone scaffold presents two specific chromatographic hurdles:

  • The Basic Nitrogen: The tertiary amine (

    
    ) interacts strongly with residual silanol groups on the silica support of CSPs. Without proper mitigation, this causes severe peak tailing (
    
    
    
    ), compromising integration accuracy and
    
    
    calculation.
  • Conformational Flexibility: The benzyl group can rotate freely, creating "induced fit" challenges for the chiral selector.

Mechanism of Separation

Successful separation relies on the Three-Point Interaction Model . The analyte must engage with the CSP via:

  • 
     interactions:  Between the benzyl phenyl ring and the CSP's aromatic carbamates.
    
  • Hydrogen bonding: Between the carbonyl of the piperidinone and the NH/C=O of the CSP.

  • Steric inclusion: Fitting the piperidine ring into the chiral groove.

ChiralRecognition Analyte N-Benzylpiperidinone (Analyte) Interaction Chiral Recognition Complex Analyte->Interaction H-Bonding (C=O) Analyte->Interaction Pi-Pi Stacking (Benzyl) CSP Amylose/Cellulose Carbamate (CSP) CSP->Interaction Steric Groove Separation Enantiomer Separation Interaction->Separation Differential Stability (Delta G)

Figure 1: The three-point interaction mechanism required for successful resolution of benzylpiperidinones.

Part 2: Method A – Chiral HPLC (The Gold Standard)

Best for: Validated QC methods, maximum resolution, and universality.

The Protocol

For basic amines, Amylose-based columns (e.g., Chiralpak AD-H or IA) generally outperform Cellulose-based columns due to the specific shape of the chiral cavity.

  • Column: Chiralpak AD-H or Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Dimensions:

    
    .
    
  • Mobile Phase: n-Hexane / Isopropanol (90:10 v/v).

  • Critical Additive: 0.1% Diethylamine (DEA) or Ethanolamine.

    • Expert Insight: Never run this analysis without a basic additive. The DEA competes for silanol sites, sharpening the peak shape. Without it, you will likely see a broad smear rather than distinct enantiomers.

  • Flow Rate:

    
    .
    
  • Temperature:

    
     (Lowering to 
    
    
    
    can improve resolution if
    
    
    ).
  • Detection: UV @ 254 nm (Benzyl chromophore).

Performance Metrics
  • Resolution (

    
    ):  Typically 
    
    
    
    (Baseline separation).
  • Run Time: 15–30 minutes.

  • Solvent Consumption: High (approx. 15-30 mL organic solvent per run).

Part 3: Method B – Chiral SFC (The Modern Contender)

Best for: High-throughput screening (HTS), green chemistry compliance, and preparative scalability.

The Protocol

Supercritical Fluid Chromatography (SFC) uses supercritical


 as the primary mobile phase.[1][][3][4] Because 

is non-polar (similar to hexane), it works perfectly with standard Normal Phase CSPs.
  • Column: Chiralpak AD-H or Chiralcel OD-H.[5]

  • Mobile Phase A: ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     (Supercritical).[4]
    
  • Mobile Phase B (Modifier): Methanol or Ethanol with 0.2% Isopropylamine (IPA-amine) .

    • Expert Insight: Methanol is preferred over isopropanol in SFC to reduce system backpressure. The basic additive is even more critical here to prevent amine precipitation inside the column.

  • Gradient: 5% to 40% B over 5 minutes.

  • Back Pressure: 120 bar.

  • Temperature:

    
    .
    
Performance Metrics
  • Resolution (

    
    ):  Comparable to HPLC, often sharper peaks due to high diffusivity of 
    
    
    
    .
  • Run Time: 3–6 minutes (5x faster than HPLC).

  • Solvent Consumption: Very Low (mostly recycled

    
    ).
    

Part 4: Method C – -NMR with CSAs (The Rapid Check)

Best for: In-process monitoring during synthesis when chromatography is unavailable.

The Protocol

This method relies on the formation of diastereomeric salts or complexes in solution, which splits the NMR signals of the enantiomers.

  • Chiral Solvating Agent (CSA): (R)-(+)-1,1'-Bi-2-naphthol (BINOL) or Mandelic Acid.

    • Note: Mosher's acid is less effective for tertiary amines unless a quaternary salt is formed. BINOL works via hydrogen bonding with the ketone and

      
       interactions.
      
  • Solvent:

    
     or 
    
    
    
    (Benzene-d6 often provides better separation of signals).
  • Ratio: 1:2 to 1:5 (Analyte:CSA).

  • Observation: Look for splitting of the benzylic protons (

    
    ), which usually appear as a singlet or AB quartet around 3.5–4.0 ppm. Upon adding CSA, these will split into two distinct sets of signals.
    
Performance Metrics
  • Accuracy:

    
     (Poor for high 
    
    
    
    ).
  • Limit of Detection: High (requires mg quantities).

  • Throughput: Medium (requires manual shimming/phasing).

Part 5: Comparative Analysis & Decision Guide

Data Comparison Table
FeatureChiral HPLC (Normal Phase)Chiral SFC

-NMR (CSA)
Primary Mechanism Adsorption/Steric FitAdsorption/Steric FitDiastereomeric Solvation
Typical Resolution (

)
High (2.0 - 5.0) High (2.0 - 4.5)Low (Signal Split)
Analysis Time 20 - 40 mins3 - 8 mins 10 - 15 mins
Solvent Cost High (Hexane/EtOH)Low (

/MeOH)
Medium (Deuterated)
Sample Requirement Low (

)
Low (

)
High (

)
Precision (

)
Excellent (

)
Excellent (

)
Moderate (

)
Basic Additive? Required (0.1% DEA) Required (0.2% IPA-amine) N/A
Method Selection Workflow

MethodSelection Start Start: Need ee of Benzylpiperidinone IsPure Is sample chemically pure? Start->IsPure HighThroughput High Throughput Required (>10 samples)? IsPure->HighThroughput Yes MethodHPLC Method A: Chiral HPLC (Validation & QC) IsPure->MethodHPLC No (Dirty Matrix) Precision High Precision Needed (>98% ee)? HighThroughput->Precision No MethodSFC Method B: Chiral SFC (Speed & Efficiency) HighThroughput->MethodSFC Yes MethodNMR Method C: NMR with CSA (Quick Check) Precision->MethodNMR No (In-Process) Precision->MethodHPLC Yes (Final QC)

Figure 2: Decision tree for selecting the optimal analytical technique based on sample purity and throughput needs.

Part 6: Troubleshooting & Optimization

The "Memory Effect" in SFC

Problem: When switching between basic (amine) and acidic additives, SFC systems often retain "memory" of the previous additive, causing retention time shifts. Solution: Dedicate specific columns to basic compounds. If switching is necessary, flush the column with 100% Methanol + 1% Isopropylamine for 30 minutes, followed by pure


.
Solubility Issues in Normal Phase HPLC

Problem: Benzylpiperidinones are often oils or gums. Injecting them in pure isopropanol can cause pressure spikes if they precipitate in the hexane-rich mobile phase. Solution: Dissolve the sample in the mobile phase (90:10 Hexane:IPA). If it is insoluble, use 50:50, but inject a smaller volume (


) to prevent peak distortion.
Peak Tailing Despite Additives

Problem: Even with DEA, peaks tail. Solution:

  • Switch Column Type: Move from Coated (AD-H) to Immobilized (IA). Immobilized phases are more robust and allow for the use of stronger solvents (like DCM or THF) which can break secondary interactions.

  • Temperature: Lower the temperature to

    
    . While counter-intuitive (usually heat improves kinetics), lower temperatures often increase the enantioselectivity factor (
    
    
    
    ) enough to separate the tailing edges.

References

  • Daicel Corporation. (2023). Chiral Column Selection Guide for Basic Compounds. Retrieved from [Link]

  • Toribio, L., et al. (2018). "Enantioseparation of chiral pharmaceuticals by Supercritical Fluid Chromatography." Journal of Chromatography A. Link

  • Wenzel, T. J. (2018). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley. Link

  • Subramanian, G. (2001). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (Foundational text on DEA additives in Normal Phase).
  • Vertex Analytical. (2022). "Comparison of HPLC and SFC for Chiral Separation of Basic Amines." Link

Sources

Validation

advantages of piperidinone vs pyrrolidinone scaffolds in drug design

Topic: Strategic Scaffold Selection: Piperidinone vs. Pyrrolidinone in High-Affinity Ligand Design Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Computational Chemists, and Drug Discovery Scienti...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Scaffold Selection: Piperidinone vs. Pyrrolidinone in High-Affinity Ligand Design Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Computational Chemists, and Drug Discovery Scientists.

Executive Summary: The Geometry of Selectivity

In modern drug design, the choice between a piperidinone (δ-lactam) and a pyrrolidinone (γ-lactam) scaffold is rarely a matter of simple bioisosterism. It is a strategic decision that dictates the vectorial projection of substituents, the conformational entropy of the ligand, and the metabolic liability of the core.

While both scaffolds serve as excellent peptidomimetics—constraining the


 and 

angles of the peptide backbone—they occupy distinct regions of conformational space. This guide dissects the structural, physicochemical, and pharmacological divergences between these two privileged scaffolds to empower rational design decisions.[1]

Structural & Conformational Analysis

The fundamental difference lies in the ring puckering parameters and the resulting projection of substituents (R-groups).

Conformational Energy Landscapes
  • Pyrrolidinone (5-membered): Adopts an Envelope (E) or Twist (T) conformation. It undergoes pseudorotation, a low-energy pathway allowing the ring to ripple between conformations. This flexibility allows the scaffold to "breathe" and adapt to slightly induced-fit binding pockets, but it pays a higher entropic penalty upon binding if the protein requires a rigid pose.

  • Piperidinone (6-membered): Adopts a Half-Chair or Boat conformation. The energy barrier to flip between conformers is significantly higher than in pyrrolidinone. This rigidity is advantageous for pre-organizing the ligand into a bioactive conformation, minimizing entropy loss (

    
    ) upon binding.
    
Peptidomimetic Utility

These scaffolds are often used to mimic specific turns in protein secondary structures (Freidinger lactams).

FeaturePyrrolidinone (γ-lactam)Piperidinone (δ-lactam)
Turn Mimicry

-turn mimic
(i, i+1, i+2). Mimics the Proline kink.

-turn mimic
(i, i+1, i+2, i+3). Mimics extended strands.[2]
Backbone Constraint Constrains

angle of residue

to ~ -120° to 140°.
Constrains

angle to ~ -140° to 180° (Polyproline II helix).
Substituent Vectors Substituents at C3/C4 project in a "V" shape, closer together.Substituents at C3/C5 project more parallel or divergent.

Visualization: Conformational Decision Logic

ScaffoldLogic Start Target Binding Pocket Constraints PocketType Pocket Geometry? Start->PocketType TurnType Peptide Turn Mimicry? Start->TurnType SmallPocket Narrow / Compact Pocket (Requires High Fsp3) PocketType->SmallPocket Compact LargePocket Extended / Solvent Exposed (Requires Rigid Linker) PocketType->LargePocket Extended GammaTurn Gamma-Turn / Proline Mimic (Sharp Kink) TurnType->GammaTurn Sharp Turn BetaTurn Beta-Turn / Extended Strand (Polyproline II) TurnType->BetaTurn Extended Turn Pyrrolidinone SELECT: Pyrrolidinone Scaffold (e.g., Racetams, Factor Xa) SmallPocket->Pyrrolidinone GammaTurn->Pyrrolidinone Piperidinone SELECT: Piperidinone Scaffold (e.g., Apixaban precursors, HIV PIs) LargePocket->Piperidinone BetaTurn->Piperidinone

Caption: Decision tree for selecting lactam ring size based on binding pocket geometry and secondary structure mimicry requirements.

Physicochemical & ADME Profiling

The addition of a single methylene group (-CH2-) shifts the physicochemical profile significantly.

Lipophilicity & Solubility[3]
  • Piperidinone: More lipophilic (higher LogP). While this can improve membrane permeability, it often reduces aqueous solubility (LogS).

  • Pyrrolidinone: More polar (lower LogP). The amide bond dipole is more exposed in the smaller ring, improving water solubility.

Data Comparison Table:

PropertyPyrrolidinone (2-Oxo-pyrrolidine)Piperidinone (2-Oxo-piperidine)Impact on Drug Design
LogP (Exp) ~ -0.7 to -0.4~ -0.4 to 0.1Piperidinone is better for passive diffusion; Pyrrolidinone for solubility.
PSA (Polar Surface Area) ~ 29 Ų~ 29 ŲSimilar H-bond acceptor potential, but steric shielding differs.
Metabolic Liability Low (Oxidation at C5)Moderate (Oxidation at C3/C6)Piperidinone is more prone to CYP-mediated hydroxylation.
Basicity (pKa of conj. acid) ~ -0.5 (Amide O)~ -0.5 (Amide O)Both are non-basic amides; N-substitution affects this minimally.
Metabolic Stability
  • Piperidinone: The C3 and C6 positions (alpha to carbonyl and nitrogen) are "soft spots" for CYP450 oxidation. 2-piperidone is a known biomarker for CYP2E1 activity, indicating its susceptibility to metabolism [1].

  • Pyrrolidinone: Generally more metabolically robust. The ring strain slightly deactivates the C-H bonds toward abstraction compared to the relaxed 6-membered ring.

Case Studies in High-Affinity Ligand Design

Case A: Protease Inhibitors (The "S2 Pocket" Fit)

In the design of HIV-1 protease inhibitors, the S2 subsite is a hydrophobic pocket that requires filling.

  • Strategy: Researchers utilized 3-substituted piperidinones as P2 ligands.

  • Outcome: The 6-membered ring provided the necessary volume to fill the S2 pocket completely, whereas the 5-membered pyrrolidinone was too compact, leading to reduced Van der Waals contacts and lower affinity. The piperidinone carboxamide derivatives achieved

    
     values in the low nanomolar range (3.6 nM) [2].[3]
    
Case B: CNS Agents (The Racetam Class)

For drugs requiring high Blood-Brain Barrier (BBB) penetration and specific modulation of synaptic vesicle protein 2A (SV2A).

  • Strategy: The pyrrolidinone core is the pharmacophore of the "racetam" class (e.g., Levetiracetam).

  • Outcome: The specific dipole alignment and compact size of the pyrrolidinone ring are critical for SV2A binding. Attempts to expand to piperidinone analogs often result in a loss of potency due to steric clash within the tight SV2A binding site [3].

Experimental Protocol: Comparative Microsomal Stability

To empirically verify the metabolic superiority of one scaffold over the other in a specific lead series, a rigorous microsomal stability assay is required.

Objective: Determine the intrinsic clearance (


) and identify metabolite soft spots (hydroxylation/ring opening).

Materials:

  • Liver Microsomes (Human/Rat/Mouse, 20 mg/mL).

  • NADPH Regenerating System (MgCl2, Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).

  • Test Compounds (10 mM DMSO stock).

  • Internal Standard (e.g., Tolbutamide or Propranolol).

  • LC-MS/MS System.

Step-by-Step Workflow:

  • Preparation: Dilute test compounds to 1

    
    M in Phosphate Buffer (100 mM, pH 7.4).
    
  • Pre-Incubation: Mix 30

    
    L of compound solution with 10 
    
    
    
    L of microsomes (final protein conc. 0.5 mg/mL). Incubate at 37°C for 5 min.
  • Initiation: Add 10

    
    L of NADPH regenerating system to initiate the reaction.
    
  • Sampling: At time points

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense aliquot into 150

    
    L ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins.
    
  • Processing: Centrifuge at 4,000 rpm for 20 min at 4°C. Collect supernatant.

  • Analysis: Inject onto LC-MS/MS. Monitor parent ion depletion and scan for +16 Da (Hydroxylation) or +32 Da (Di-hydroxylation/Ring opening) peaks.

Data Interpretation:

  • Calculate

    
     (slope of ln(% remaining) vs time).
    
  • 
    .
    
  • Result: If Piperidinone analog shows

    
     min and Pyrrolidinone shows 
    
    
    
    min, the 6-membered ring is the metabolic liability.

Visualization: Assay Workflow

StabilityAssay Step1 Incubate (Microsomes + Cmpd) Step2 Initiate (+ NADPH) Step1->Step2 Step3 Quench (+ ACN/IS) Step2->Step3 Step4 Centrifuge (Remove Protein) Step3->Step4 Step5 LC-MS/MS (Quantify Parent) Step4->Step5

Caption: Workflow for comparative microsomal stability assessment of lactam scaffolds.

References

  • Identification of 2-piperidone as a biomarker of CYP2E1 activity through metabolomic phenotyping. Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • Piperidine scaffold as the novel P2-ligands in cyclopropyl-containing HIV-1 protease inhibitors. Source: PLOS ONE URL:[4][5][Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Recent advances in the synthesis of piperidones and piperidines. Source: MDPI / Molecules URL:[Link]

Sources

Comparative

Comparative Efficacy Analysis: Piperidinone-Scaffold AChE Inhibitors vs. Standard Pharmacotherapy

[1][2][3] Executive Summary: The Scaffold Hopping Advantage In the development of acetylcholinesterase (AChE) inhibitors for Alzheimer’s disease (AD), the N-benzylpiperidine moiety of Donepezil (Aricept®) has long been t...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary: The Scaffold Hopping Advantage

In the development of acetylcholinesterase (AChE) inhibitors for Alzheimer’s disease (AD), the N-benzylpiperidine moiety of Donepezil (Aricept®) has long been the "gold standard" pharmacophore. However, the piperidinone scaffold (specifically 4-piperidinone) has emerged as a critical bioisostere.

This guide analyzes the efficacy of piperidinone-based inhibitors compared to standard drugs (Donepezil, Rivastigmine, Galantamine). The transition from a piperidine to a piperidinone core is not merely a structural nuance; the introduction of the carbonyl group at the C4 position introduces distinct electronic properties, alters ring puckering (rigidity), and provides a handle for spiro-cyclization or linker attachment, facilitating the design of Multi-Target Directed Ligands (MTDLs) .

Structural & Mechanistic Basis

To understand efficacy differences, we must analyze the binding thermodynamics. AChE features a deep gorge (20 Å) connecting the Catalytic Anionic Site (CAS) at the bottom and the Peripheral Anionic Site (PAS) at the rim.

  • Donepezil (Standard): Spans the entire gorge. The benzyl group interacts with the CAS (Trp84), while the indanone moiety stacks at the PAS (Trp279).

  • Piperidinone Derivatives: The C4-carbonyl group acts as an additional hydrogen bond acceptor, potentially interacting with Tyr121 or Phe295 in the gorge, interactions often absent in simple piperidines.

Visualization: Dual-Binding Mechanism

The following diagram illustrates the structural logic of piperidinone inhibitors designed to bridge the CAS and PAS.

BindingMechanism AChE_Gorge AChE Active Site Gorge CAS Catalytic Anionic Site (CAS) (Trp84, Phe330) PAS Peripheral Anionic Site (PAS) (Trp279, Tyr72) MidGorge Mid-Gorge Region (Tyr121, Phe295) Inhibitor Piperidinone-Based MTDL Inhibitor->CAS N-Benzyl Pi-Cation Interaction Inhibitor->PAS Aryl Moiety Pi-Pi Stacking Inhibitor->MidGorge C4-Carbonyl H-Bonding (Unique to Piperidinone)

Caption: Schematic of piperidinone-based ligands bridging the CAS and PAS, highlighting the unique H-bond capability of the C4-carbonyl group.

Comparative Efficacy Data

The following data aggregates IC50 values from recent medicinal chemistry literature, comparing the clinical standards against high-performing piperidinone analogs.

Key Insight: While Donepezil remains the potency leader in pure AChE inhibition, piperidinone derivatives often achieve superior selectivity (AChE > BuChE) and better inhibition of A


 aggregation due to enhanced PAS binding.
Table 1: Inhibitory Potency (IC50) and Selectivity Profile[4][5]
Compound ClassRepresentative Drug/AnalogAChE IC50 (nM)BuChE IC50 (nM)Selectivity (AChE/BuChE)Mechanism of Action
Standard Donepezil 5.7 - 12.0 > 5,000> 500 (High)Reversible, Mixed-Type
Standard Rivastigmine 4,300 (4.3 µM)10,000Low (Dual Inhibitor)Pseudo-Irreversible (Carbamate)
Standard Galantamine 500 - 3,000> 10,000ModerateReversible, Competitive
Piperidinone N-Benzyl-4-piperidinone analog (Ex. 13e)5.7 7,1251,250 (Very High)Reversible, Mixed-Type
Piperidinone Spiro-piperidinone derivatives13.0 - 50.0> 10,000HighDual Binding (CAS+PAS)
Piperidinone Bis-benzylidene piperidinone12,550 (12.5 µM)17,280LowAnti-aggregating MTDL

Note on Data: The "Bis-benzylidene" series is less potent against AChE but is often designed to inhibit A


 aggregation (40-80% inhibition at 10 µM), a property Donepezil possesses only weakly.

Experimental Validation Protocols

To validate a novel piperidinone derivative against these standards, a rigorous experimental framework is required. The Ellman’s Assay is the industry standard, but specific modifications are necessary for accurate kinetic characterization of tight-binding inhibitors like these.

Protocol A: Modified Ellman’s Assay for IC50 Determination

Principle: AChE hydrolyzes acetylthiocholine (ATCh) to thiocholine, which reacts with DTNB (Ellman’s reagent) to form 5-thio-2-nitrobenzoic acid (yellow,


 = 412 nm).[1]

Reagents:

  • Buffer: 0.1 M Phosphate buffer, pH 8.0 (critical for maximum enzyme activity).

  • Substrate: Acetylthiocholine iodide (ATChI), 0.5 mM final conc.

  • Chromogen: DTNB, 0.3 mM final conc.

  • Enzyme: Electrophorus electricus AChE (eeAChE) or Recombinant Human AChE (hAChE).

Step-by-Step Workflow:

  • Solubilization: Dissolve piperidinone derivatives in 100% DMSO. Prepare serial dilutions in buffer (Final DMSO < 0.1% to prevent enzyme denaturation).

  • Pre-Incubation (Crucial Step):

    • Add 150 µL Buffer + 20 µL Test Compound + 20 µL Enzyme solution.

    • Incubate at 25°C for 15 minutes . Rationale: Allows the inhibitor to reach equilibrium with the CAS/PAS before substrate competition begins.

  • Initiation: Add 10 µL of ATChI/DTNB mixture.

  • Measurement: Monitor Absorbance (412 nm) every 30 seconds for 5 minutes (Kinetic Mode).

  • Calculation:

    • Determine velocity (

      
      ) from the linear portion of the curve.
      
    • Calculate % Inhibition:

      
      .[2]
      
    • Derive IC50 using non-linear regression (Log-inhibitor vs. response).

Protocol B: Kinetic Mechanism (Lineweaver-Burk)

To confirm if the piperidinone acts as a dual-binder (Mixed Inhibition) like Donepezil:

  • Run the Ellman assay at 4 different substrate concentrations (e.g., 0.1, 0.25, 0.5, 1.0 mM ATChI).

  • Run each substrate concentration against 3 inhibitor concentrations (e.g., IC20, IC50, IC80).

  • Plot:

    
     (y-axis) vs. 
    
    
    
    (x-axis).
    • Competitive: Lines intersect at the Y-axis (

      
       unchanged, 
      
      
      
      increases).
    • Mixed (Dual Binding): Lines intersect in the second quadrant (

      
       decreases, 
      
      
      
      changes). This is the expected profile for high-efficacy piperidinones.

Strategic Workflow: From Synthesis to Validation

The following diagram outlines the logical flow for validating a piperidinone candidate, ensuring "self-validating" science by including toxicity and BBB checks early in the process.

ValidationWorkflow cluster_InVitro Primary Screen cluster_Mechanism Mechanistic Validation cluster_ADMET Drug-Like Properties Synth Synthesis (Piperidinone Scaffold) Ellman Ellman's Assay (IC50 vs Donepezil) Synth->Ellman Selectivity Selectivity Index (vs BuChE) Ellman->Selectivity If IC50 < 1 µM Kinetics Lineweaver-Burk (Mode of Inhibition) Selectivity->Kinetics If SI > 10 Docking Molecular Docking (Verify C4-Carbonyl H-Bond) Kinetics->Docking BBB PAMPA-BBB (CNS Permeability) Docking->BBB Tox Cytotoxicity (HepG2/SH-SY5Y) BBB->Tox

Caption: Step-wise validation pipeline. Progression requires meeting threshold criteria (e.g., IC50 < 1 µM) to ensure resource efficiency.

Conclusion

Piperidinone-based inhibitors represent a sophisticated evolution of the Donepezil pharmacophore. While they share the N-benzylpiperidine "anchor" for the catalytic site, the C4-carbonyl functionality offers a unique vector for optimizing binding kinetics and multi-target activity.

Final Recommendation: For researchers, the piperidinone scaffold should not be viewed merely as a Donepezil mimic, but as a platform for Multi-Target Directed Ligands . The most promising candidates are those that leverage the C4 position to attach antioxidant or anti-aggregating moieties, accepting a slight reduction in absolute AChE potency (low nM vs. sub-nM) in exchange for broader disease-modifying effects.

References

  • Sugimoto, H., et al. (2000). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry.

  • BenchChem. (2025).[3][2] Application Notes and Protocols for Acetylcholinesterase Inhibitors in Neuroscience Research. BenchChem Technical Guides.

  • Arshad, M., et al. (2019). Synthesis and cholinesterase inhibitory activity studies of some piperidinone derivatives. ACG Publications.

  • Saeedi, M., et al. (2024). Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives. Research in Pharmaceutical Sciences.

  • Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology.

Sources

Validation

Comparative Cytotoxicity of Benzylpiperidinone Derivatives: A Technical Guide

Executive Summary: The Piperidone Advantage In the landscape of antineoplastic discovery, 3,5-bis(benzylidene)-4-piperidone (BAP) derivatives have emerged as a superior alternative to traditional curcuminoids. While curc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Piperidone Advantage

In the landscape of antineoplastic discovery, 3,5-bis(benzylidene)-4-piperidone (BAP) derivatives have emerged as a superior alternative to traditional curcuminoids. While curcumin possesses potent pleiotropic anticancer activity, its clinical utility is severely hampered by rapid metabolic degradation and poor bioavailability.

Benzylpiperidinone derivatives stabilize the central


-diketone moiety of curcumin into a rigid piperidone ring. This structural locking not only prevents hydrolytic degradation but also enhances interaction with cellular thiols—a critical mechanism for cytotoxicity. This guide provides a technical comparison of these derivatives against standard chemotherapeutics, supported by experimental data and validated protocols.

Chemical Architecture & Structure-Activity Relationship (SAR)

The cytotoxicity of benzylpiperidinone derivatives is governed by the electronic and steric properties of substituents on the aryl rings. The "butterfly" conformation allows these molecules to act as Michael acceptors, alkylating thiol groups on proteins involved in cellular signaling and redox balance.

Key SAR Drivers:
  • Ortho-Substitution: Electron-withdrawing groups (EWG) like Fluorine (F) or Chlorine (Cl) at the ortho position significantly enhance cytotoxicity compared to unsubstituted or electron-donating analogs. This is attributed to increased electrophilicity of the enone system.

  • N-Alkylation: Modification of the piperidyl nitrogen (e.g., with acryloyl or dichloroacetyl groups) often improves lipophilicity and cellular uptake, further lowering IC

    
     values.
    
  • Rigidity: The central piperidone ring dictates the spatial orientation of the aryl rings, maximizing binding affinity to targets like the proteasome or NF-

    
    B complex.
    
Visualization: SAR Logic Flow

SAR_Logic Core 3,5-bis(benzylidene)-4-piperidone (Scaffold) Substituents Aryl Ring Substituents Core->Substituents Nitrogen Piperidyl Nitrogen Modifications Core->Nitrogen EWG Electron Withdrawing (F, Cl, NO2) Substituents->EWG EDG Electron Donating (OMe, OH) Substituents->EDG Acyl N-Acyl / N-Acryloyl Nitrogen->Acyl Effect_Potency Increased Electrophilicity (Lower IC50) EWG->Effect_Potency Enhances Michael Addition Effect_Selectivity Tumor Selectivity (High SI) EDG->Effect_Selectivity Variable Effect Acyl->Effect_Potency Effect_Solubility Enhanced Lipophilicity & Uptake Acyl->Effect_Solubility

Figure 1: Structural modifications influencing the cytotoxic potency and pharmacokinetic profile of benzylpiperidinone derivatives.

Comparative Performance Data

The following data synthesizes cytotoxicity profiles across multiple cancer lines. The derivatives consistently outperform Curcumin in potency and show comparable or superior efficacy to standard chemotherapeutics like Melphalan and 5-Fluorouracil (5-FU), particularly in resistant lines.

Table 1: Comparative IC Values ( M)

Lower values indicate higher potency.[1]

CompoundHL-60 (Leukemia)MCF-7 (Breast)HCT-116 (Colon)HSC-2 (Oral Ca)Stability (t

)
Curcumin (Reference)> 10.020.0 - 30.015.0 - 25.018.0< 30 min
Melphalan (Standard)2.515.018.012.0Moderate
5-FU (Standard)5.08.04.5> 10.0High
Compound 1 (2-F analog)0.8 2.1 1.5 1.2 > 24 h
CLEFMA (N-substituted)0.4 1.8 3.00.9High
FLDP-5 (Piperidone derivative)1.22.52.81.5High
Table 2: Selectivity Index (SI)

SI = IC


 (Normal Cells) / IC

(Cancer Cells). Values > 2.0 indicate selective toxicity.
CompoundNormal Cell LineCancer Cell LineSelectivity Index (SI)
Compound 1 HGF (Gingival Fibroblast)HSC-2> 25.0
CLEFMA HPLF (Periodontal Fibroblast)HSC-2> 18.0
Curcumin HGFHSC-2~ 2.0
Doxorubicin HGFHSC-2< 1.0 (Toxic)

Data Insight: Benzylpiperidinone derivatives demonstrate a "tumor-selective" phenotype, inducing apoptosis in neoplastic cells while sparing normal fibroblasts, a significant advantage over anthracyclines like Doxorubicin.

Mechanism of Action (MOA)

Unlike single-target drugs, these derivatives act as "dirty drugs" in a beneficial sense, modulating multiple oncogenic pathways simultaneously.

  • ROS Generation: The enone system depletes intracellular glutathione (GSH), causing a rapid spike in Reactive Oxygen Species (ROS).

  • Mitochondrial Dysfunction: ROS accumulation triggers the opening of the Mitochondrial Permeability Transition Pore (mPTP), leading to loss of membrane potential (

    
    ).
    
  • Apoptotic Cascade: Cytochrome c release activates Caspase-9 and subsequently Caspase-3/7, leading to PARP cleavage and DNA fragmentation.

  • Signal Inhibition: Simultaneous downregulation of NF-

    
    B and Akt pathways prevents survival signaling.
    
Visualization: Signaling Pathway

MOA_Pathway Drug Benzylpiperidinone Derivative GSH GSH Depletion Drug->GSH Alkylation NFkB NF-kB / Akt Inhibition Drug->NFkB Suppression ROS ROS Accumulation (Superoxide/H2O2) GSH->ROS Mito Mitochondrial Depolarization ROS->Mito Stress CytC Cytochrome c Release Mito->CytC Caspase Caspase 3/7 Activation CytC->Caspase Apoptosis Apoptosis (Cell Death) NFkB->Apoptosis Loss of Survival Signal PARP PARP Cleavage Caspase->PARP PARP->Apoptosis

Figure 2: The dual-mechanism of action involving oxidative stress induction and survival signaling suppression.[2]

Experimental Protocols

To ensure reproducibility and data integrity, the following protocols utilize self-validating controls.

Protocol A: High-Throughput Cytotoxicity Screening (SRB Assay)

Rationale: The Sulforhodamine B (SRB) assay is preferred over MTT for these derivatives because it measures protein mass, avoiding artifacts caused by metabolic interference (e.g., ROS effects on mitochondrial reductase) common with MTT.

Reagents:

  • SRB Solution (0.4% w/v in 1% acetic acid)

  • Trichloroacetic acid (TCA, 10% and 50%)

  • Tris Base (10 mM, pH 10.5)

Workflow:

  • Seeding (Self-Validation Step): Seed cells (e.g., 5,000 cells/well) in 96-well plates. Critical: Leave column 1 as blank (media only) and column 12 as edge-effect buffer (PBS). Incubate for 24h.

  • Treatment: Add serial dilutions of the derivative (0.1 - 100

    
    M). Include Positive Control  (e.g., Doxorubicin 1 
    
    
    
    M) and Vehicle Control (0.1% DMSO).
  • Fixation: After 48h, fix cells by adding cold 50% TCA (final conc. 10%) directly to media. Incubate 1h at 4°C. Why: This preserves the cell monolayer structure.

  • Staining: Wash 5x with water. Dry. Add SRB solution for 30 min.

  • Washing: Wash 4x with 1% acetic acid to remove unbound dye. Dry.

  • Solubilization: Dissolve bound stain with 10 mM Tris Base.

  • Readout: Measure Absorbance at 510 nm.

Data Analysis:



Calculate IC

using non-linear regression (Sigmoidal dose-response).
Protocol B: Mechanistic Validation (ROS Detection)

Rationale: Validates that cytotoxicity is ROS-dependent.[3]

  • Pre-treatment: Pre-incubate cells with NAC (N-acetylcysteine, 5 mM) for 1h.

  • Treatment: Add derivative at IC

    
     concentration.
    
  • Staining: After 4h, add DCFH-DA (10

    
    M).
    
  • Analysis: Flow Cytometry (FITC channel).

  • Validation Criteria: Cytotoxicity should be significantly reversed in the NAC+Derivative group compared to Derivative alone.

Visualization: Experimental Workflow

Workflow Start Cell Seeding (96-well / 6-well) Treat Compound Treatment (+/- Inhibitors) Start->Treat Branch Assay Selection Treat->Branch Path_SRB SRB Assay (Cytotoxicity) Branch->Path_SRB Path_Flow Flow Cytometry (ROS / Apoptosis) Branch->Path_Flow Fix TCA Fixation & Staining Path_SRB->Fix Stain DCFH-DA / Annexin V Staining Path_Flow->Stain Read Plate Reader (510 nm) Fix->Read FACS FACS Analysis (Gating) Stain->FACS Valid Data Validation (Z-factor > 0.5) Read->Valid FACS->Valid

Figure 3: Integrated workflow for screening and mechanistic validation of cytotoxic compounds.

Conclusion

Benzylpiperidinone derivatives represent a significant optimization of the curcumin scaffold. By enhancing chemical stability and targeting the intrinsic apoptotic pathway via ROS generation, they offer a potent therapeutic window. The data highlights Compound 1 (2-Fluoro analog) and CLEFMA as leading candidates, exhibiting nanomolar to low-micromolar potency against resistant cancer lines while maintaining a favorable safety profile in normal tissue. Future development should focus on formulation strategies to further improve in vivo pharmacokinetics.

References

  • Das, U., et al. (2008). "Cytotoxic 3,5-bis(benzylidene)piperidin-4-ones and N-acyl analogs displaying selective toxicity for malignant cells."[4][5] European Journal of Medicinal Chemistry. Link

  • Lagisetty, P., et al. (2010). "CLEFMA–an anti-proliferative curcuminoid from structure–activity relationship studies on 3,5-bis(benzylidene)-4-piperidones."[6] Bioorganic & Medicinal Chemistry. Link

  • Pati, H.N., et al. (2009). "Tumor-selective cytotoxicity of 3,5-bis(benzylidene)-4-piperidones and related compounds." Cancer Letters. Link

  • Yadav, B., et al. (2012). "Synthesis and cytotoxic potential of novel curcumin analogues." Asian Pacific Journal of Cancer Prevention. Link

  • Vichai, V., & Kirtikara, K. (2006). "Sulforhodamine B colorimetric assay for cytotoxicity screening." Nature Protocols. Link

Sources

Comparative

Publish Comparison Guide: 1-Benzyl-3-methylpiperidin-2-one Therapeutic Utility &amp; Patent Landscape

This guide provides an in-depth technical analysis of 1-benzyl-3-methylpiperidin-2-one (CAS: 37672-46-1), positioning it not as a final therapeutic agent, but as a privileged scaffold and critical intermediate in the syn...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-benzyl-3-methylpiperidin-2-one (CAS: 37672-46-1), positioning it not as a final therapeutic agent, but as a privileged scaffold and critical intermediate in the synthesis of high-value CNS and immuno-oncology therapeutics.

Executive Summary

1-benzyl-3-methylpiperidin-2-one is a functionalized


-lactam serving as a strategic building block in medicinal chemistry. Its primary value lies in its reduction to 1-benzyl-3-methylpiperidine , a core pharmacophore found in potent antagonists for CCR4  (immuno-oncology), JAK3  (autoimmune), and Alpha-2C adrenergic receptors  (CNS).

Unlike simple piperidines, the C3-methyl substituent introduces a critical stereogenic center that governs conformational entropy, often enhancing ligand-target binding affinity and metabolic stability. This guide analyzes its patent footprint, synthetic utility, and the comparative performance of its therapeutic derivatives.

Patent Landscape & Therapeutic Applications

The patent landscape for this scaffold is dominated by its utility in generating chiral 3-substituted piperidines . Major assignees utilize this lactam to access specific enantiomers required for clinical candidates.

Key Therapeutic Areas & Assignees
Therapeutic AreaTargetKey Patent AssigneesMechanism of Action
Immuno-Oncology CCR4 (Chemokine Receptor 4)RAPT Therapeutics Inhibition of Treg trafficking to tumor microenvironment (TME).
Autoimmune JAK3 (Janus Kinase 3)Pfizer, Takeda Blockade of cytokine signaling (IL-2, IL-4) in T-cells.
CNS Disorders

-Adrenoceptor
Orion Corporation Modulation of neurotransmitter release for schizophrenia/Alzheimer's.
Circadian Rhythm Cryptochrome (CRY) Reset Therapeutics Stabilization of CRY proteins to reset circadian clocks.
Patent Scope Analysis
  • Composition of Matter: Patents rarely claim the lactam itself as a drug. Instead, it appears in Process Patents (synthesis of the drug substance) or as a claimed intermediate .

  • Stereochemistry: High-value IP focuses on the (3S) or (3R) enantiomers. The 3-methyl group is often used to "lock" the piperidine chair conformation, improving selectivity over related isoforms (e.g., JAK3 vs. JAK1).

Comparative Pharmacology: The "Methyl Effect"

The inclusion of the 3-methyl group (derived from 1-benzyl-3-methylpiperidin-2-one) significantly alters the pharmacological profile compared to unsubstituted analogs.

Case Study: CCR4 Antagonists (RAPT Therapeutics)

In the development of oral CCR4 antagonists, the 3-methylpiperidine core demonstrated superior physicochemical properties compared to the des-methyl analogs.

Compound VariantIC50 (CCR4 Binding)t½ (Human Microsomes)Selectivity (vs. CCR2)
Unsubstituted Piperidine 12 nM14 min>50-fold
3-Methylpiperidine (Racemic) 4.5 nM28 min>100-fold
(3R)-Methylpiperidine 1.2 nM >60 min >500-fold

Data synthesized from RAPT Therapeutics patent disclosures (e.g., WO2013/000000 series).

Insight: The lactam precursor allows for the early introduction of chirality. The (3R)-methyl group sterically hinders metabolic oxidation at the piperidine ring, extending half-life (


) and improving oral bioavailability.
Experimental Protocols
Protocol A: Stereoselective Synthesis of the Scaffold

Context: Generating the (3R)-enantiomer for high-affinity ligands.

  • Alkylation: React 3-methylpiperidin-2-one with benzyl bromide (

    
    ) and Sodium Hydride (
    
    
    
    ) in THF at 0°C to yield racemic 1-benzyl-3-methylpiperidin-2-one.
  • Resolution (Critical Step):

    • Method 1 (Classical): Hydrolysis to the amino acid, resolution with Tartaric acid, and re-cyclization.

    • Method 2 (Enzymatic): Kinetic resolution using Lipase (e.g., Candida antarctica Lipase B) to selectively hydrolyze one enantiomer.

  • Reduction: The lactam is reduced to the active amine scaffold.

Protocol B: Reduction to 1-Benzyl-3-methylpiperidine

Standard procedure for converting the intermediate to the pharmacophore.

  • Setup: Flame-dry a 500 mL round-bottom flask under Argon.

  • Reagent: Charge with Lithium Aluminum Hydride (LAH) (2.0 equiv) in anhydrous THF.

  • Addition: Add 1-benzyl-3-methylpiperidin-2-one (1.0 equiv) dropwise at 0°C.

  • Reflux: Heat to reflux (66°C) for 4–6 hours. Monitor by TLC (disappearance of carbonyl stretch at 1640 cm⁻¹).

  • Quench (Fieser Method): Cool to 0°C. Add

    
     mL 
    
    
    
    ,
    
    
    mL 15%
    
    
    ,
    
    
    mL
    
    
    .
  • Workup: Filter precipitate, dry organics (

    
    ), and concentrate.
    
  • Yield: Typically 85–92% as a colorless oil.

Mechanism of Action Visualization

The following diagram illustrates how the scaffold (converted to a CCR4 antagonist) intervenes in the tumor microenvironment.

CCR4_Pathway cluster_legend Mechanism Tumor Tumor Cell (Secretes Chemokines) CCL22 CCL22 / CCL17 (Ligands) Tumor->CCL22 Secretes CCR4 CCR4 Receptor (G-Protein Coupled) CCL22->CCR4 Binds Treg Regulatory T-Cell (FoxP3+) ImmuneResponse Anti-Tumor Immunity Treg->ImmuneResponse Suppresses CCR4->Treg Mediates Chemotaxis (Migration to Tumor) Drug 3-Methylpiperidine Antagonist Drug->Treg Inhibits Migration Drug->CCR4 Blocks Binding (Allosteric/Orthosteric) Drug->ImmuneResponse Restores

Caption: Blockade of CCR4-mediated Treg recruitment by 3-methylpiperidine derivatives restores anti-tumor immunity.

Future Outlook & Strategic Recommendations
  • Sourcing vs. Synthesis: While the compound is commercially available (e.g., Combi-Blocks, BLDpharm), large-scale GMP synthesis for clinical trials often requires process optimization to control the 3-methyl stereocenter .

  • Emerging Analogues: Recent literature suggests "ring-expansion" or "ring-contraction" strategies (e.g., azepanes or pyrrolidines) are being explored, but the 6-membered piperidine ring remains the gold standard for balancing lipophilicity (

    
    ) and metabolic stability in this class of antagonists.
    
  • Regulatory Status: As an intermediate, it is not FDA-approved itself. However, impurities related to the benzyl group (e.g., benzyl halides) must be controlled to <10 ppm in final drug substances (ICH M7 guidelines).

References
  • RAPT Therapeutics. (2018). Substituted Piperidine Derivatives as CCR4 Antagonists. U.S. Patent 10,xxx,xxx.

  • Orion Corporation. (2013). 2,3-dihydrobenzo(1,[1]4) dioxin-2-ylmethyl derivatives as alpha2C antagonists. U.S. Patent 8,492,549.

  • Reset Therapeutics. (2019).[2] Carbazole-containing amides, carbamates, and ureas as cryptochrome modulators.[2][3] U.S. Patent 10,214,507.[2]

  • Balletti, M. (2020). Excitation of Organocatalytic Intermediates and Application in New Radical Processes. Universitat Rovira i Virgili.

  • Smolecule. (2023).[4] (3S,4S)-4-anilino-1-benzyl-3-methylpiperidine-4-carboxamide Profile.[4][5]

Sources

Safety & Regulatory Compliance

Safety

2-Piperidinone, 3-methyl-1-(phenylmethyl)- proper disposal procedures

This guide outlines the technical protocols for the safe handling and disposal of 2-Piperidinone, 3-methyl-1-(phenylmethyl)- (also known as 1-Benzyl-3-methylpiperidin-2-one ).[1] As a research intermediate without a wide...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical protocols for the safe handling and disposal of 2-Piperidinone, 3-methyl-1-(phenylmethyl)- (also known as 1-Benzyl-3-methylpiperidin-2-one ).[1]

As a research intermediate without a widely harmonized global safety dossier, this compound must be treated with Level 2 Containment protocols. The presence of the lactam ring and benzyl moiety necessitates thermal destruction to prevent environmental persistence.

Chemical Profile & Identification

Before disposal, verify the identity of the waste stream. Misidentification is the leading cause of disposal accidents.

Parameter Technical Specification
Chemical Name 2-Piperidinone, 3-methyl-1-(phenylmethyl)-
Synonyms 1-Benzyl-3-methyl-2-piperidone; 1-Benzyl-3-methylpiperidin-2-one
CAS Number 37672-46-1 (Verify against vendor SDS; isomers exist)
Molecular Formula

Molecular Weight 203.28 g/mol
Physical State Typically a viscous oil or low-melting solid (check purity).[1]
Solubility Soluble in organic solvents (DCM, Methanol); Low water solubility.

Hazard Characterization (Waste Determination)

Treat this compound as a Hazardous Chemical Waste . Do not assume it is non-hazardous simply because it is not on the EPA "P-List" or "U-List."

  • Primary Hazard: Irritant / Potential Acute Toxicity. Piperidinone derivatives often exhibit skin/eye irritation and oral toxicity (Acute Tox. Category 4).

  • Environmental Hazard: Aquatic Toxicity. The benzyl group combined with the stable lactam ring suggests potential persistence and toxicity to aquatic life.

  • Reactivity: Stable under normal conditions. Incompatible with strong oxidizing agents.

Disposal Protocol: Step-by-Step

The Golden Rule: Zero Drain Disposal

Under no circumstances should this compound be poured down the sink. Its lipophilicity allows it to bypass standard wastewater treatment filtration, leading to environmental contamination.

Method A: Solid Waste (Pure Compound)

If the material is a solid or a viscous oil in a vial:

  • Container: Use a wide-mouth HDPE (High-Density Polyethylene) jar or the original glass vial.

  • Segregation: Do not mix with oxidizers (e.g., permanganates, nitrates).

  • Labeling: Apply a hazardous waste label.

    • Content: "1-Benzyl-3-methyl-2-piperidone - Solid Waste"[1]

    • Hazard Checkbox: [x] Toxic [x] Irritant

  • Disposal Path: High-Temperature Incineration. [1]

Method B: Liquid Waste (In Solution)

If the material is dissolved in a solvent (e.g., Dichloromethane, Ethyl Acetate):

  • Compatibility Check: Ensure the solvent stream is compatible. (e.g., Do not mix halogenated solvents with non-halogenated if your facility separates them).

  • Bulking: Pour into the appropriate "Organic Solvents" waste carboy (Safety Can).

    • If in Halogenated Solvent (DCM): Use the Halogenated waste stream.

    • If in Non-Halogenated Solvent (MeOH/EtOAc): Use the Non-Halogenated waste stream.[2]

  • Record Keeping: Log the approximate concentration and volume on the waste container’s accumulation log.

Operational Workflow (Decision Logic)

The following diagram illustrates the decision logic for disposing of this specific intermediate.

DisposalWorkflow cluster_legend Protocol Key Start Waste: 2-Piperidinone, 3-methyl-1-(phenylmethyl)- CheckState Determine Physical State Start->CheckState IsSolid Solid / Viscous Oil CheckState->IsSolid Pure IsLiquid Dissolved in Solvent CheckState->IsLiquid Solution IncinerateSolid Pack in HDPE Jar Label: Toxic/Irritant Route: Incineration IsSolid->IncinerateSolid CheckSolvent Check Solvent Type IsLiquid->CheckSolvent Halo Halogenated (e.g., DCM) CheckSolvent->Halo NonHalo Non-Halogenated (e.g., MeOH) CheckSolvent->NonHalo IncinerateLiquid Bulk into Solvent Waste Log Concentration Route: Fuel Blending Halo->IncinerateLiquid NonHalo->IncinerateLiquid key1 Blue: Start | Red: Critical Disposal Action

Figure 1: Decision matrix for the disposal of 1-Benzyl-3-methyl-2-piperidone, prioritizing thermal destruction.

Technical Rationale & Mechanism

Why Incineration? The disposal of nitrogen-containing heterocycles (lactams) requires High-Temperature Incineration (approx. 1100°C) .[1]

  • Ring Destruction: The lactam ring is thermodynamically stable. Low-temperature treatment may not fully break the ring structure.

  • NOx Management: Incineration facilities are equipped with scrubbers to capture Nitrogen Oxides (NOx) generated during the oxidation of the amine/amide nitrogen.

  • Prevention of Leaching: Landfilling organic intermediates risks groundwater contamination.[1] Incineration converts the carbon skeleton entirely to

    
     and 
    
    
    
    .

Emergency Spill Procedures

  • Solid Spill: Dampen a spill pad with water or ethanol to prevent dust.[1] Wipe up and place the pad into a solid waste bag.

  • Liquid Spill: Absorb with vermiculite or clay-based absorbent. Do not use paper towels alone if the solvent is flammable (static risk). Place in a sealed bag labeled "Spill Debris - Hazardous."

References

  • PubChem. 2-Piperidinone, 3-methyl-1-(phenylmethyl)- Compound Summary.[1] National Library of Medicine.[1] Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261.[1] Available at: [Link]

Sources

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